Technical Documentation Center

5-bromo-2-N-cyclopropylpyridine-2,3-diamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-bromo-2-N-cyclopropylpyridine-2,3-diamine
  • CAS: 1010422-25-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine

Part 1: Executive Summary This technical guide details the robust, scalable synthesis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS 959960-62-6).[1] This scaffold is a critical intermediate in the development of JA...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

This technical guide details the robust, scalable synthesis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS 959960-62-6).[1] This scaffold is a critical intermediate in the development of JAK1 inhibitors (e.g., Filgotinib analogs) and other kinase-targeting therapeutics.[1]

The synthesis addresses two primary chemoselective challenges:

  • Regioselective Nucleophilic Aromatic Substitution (

    
    ):  Directing the amine attack exclusively to the C2 position over other potential electrophilic sites.
    
  • Chemoselective Nitro Reduction: Reducing the C3-nitro group to a primary amine without compromising the labile C5-bromine bond, a common failure mode in standard catalytic hydrogenation.[1]

Part 2: Retrosynthetic Analysis & Strategy

To maintain the integrity of the C5-halogen, we utilize a convergent strategy starting from the commercially available 5-bromo-2-chloro-3-nitropyridine .[1]

Strategic Disconnection

The target molecule is disassembled into two precursors: the halogenated nitro-pyridine core and cyclopropylamine.[1] The C2-N bond is formed first due to the high reactivity of the 2-chloro position activated by the ortho-nitro group and the pyridine nitrogen.[1]

Retrosynthesis Target Target: 5-bromo-2-N-cyclopropylpyridine-2,3-diamine Inter Intermediate: 5-bromo-N-cyclopropyl-3-nitropyridin-2-amine Target->Inter Nitro Reduction (Chemoselective) SM Starting Material: 5-bromo-2-chloro-3-nitropyridine Inter->SM SnAr Displacement Reagent Reagent: Cyclopropylamine Inter->Reagent

Figure 1: Retrosynthetic logic prioritizing the preservation of the C5-Bromine handle.

Part 3: Detailed Synthetic Protocols

Step 1: Displacement

Objective: Synthesis of 5-bromo-N-cyclopropyl-3-nitropyridin-2-amine.[1]

Rationale: The 2-chloro position in 5-bromo-2-chloro-3-nitropyridine is highly electrophilic.[1] The nitro group at C3 provides an inductive electron-withdrawing effect and stabilizes the Meisenheimer complex intermediate.[1] We use a slight excess of cyclopropylamine and a tertiary amine base to scavenge the generated HCl, driving the equilibrium forward.[1]

Reagents:

  • 5-bromo-2-chloro-3-nitropyridine (1.0 eq)[1]

  • Cyclopropylamine (1.2 eq)[1]

  • Triethylamine (

    
    ) or DIPEA (1.5 eq)[1]
    
  • Ethanol (Absolute) or Acetonitrile (10 volumes)

Protocol:

  • Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-chloro-3-nitropyridine dissolved in Ethanol.

  • Addition: Cool the solution to 0°C (ice bath). The reaction is exothermic. Add Triethylamine followed by the dropwise addition of Cyclopropylamine .[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1 hour. If TLC (Hexane/EtOAc 4:1) shows remaining starting material, heat to 50°C for 2 hours.

    • Observation: The solution typically transitions from pale yellow to a deep yellow/orange precipitate.

  • Work-up:

    • Cool the mixture to 0°C.

    • Add water (approx. 2x reaction volume) to fully precipitate the product.

    • Filter the solids and wash with cold water/ethanol (1:1 mixture).

    • Dry under vacuum at 45°C.

Yield Expectation: 85-95% Key Quality Attribute: Bright yellow solid.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine.

Rationale: Standard catalytic hydrogenation (


, Pd/C) poses a high risk of hydrodehalogenation , stripping the bromine atom (C5-Br 

C5-H).[1] To avoid this, we employ a dissolving metal reduction using Iron (

) powder activated by Ammonium Chloride (

).[1] This method operates via single-electron transfer (SET) and is highly specific to the nitro group, leaving the aryl bromide intact.[1]

Reagents:

  • 5-bromo-N-cyclopropyl-3-nitropyridin-2-amine (1.0 eq)[1]

  • Iron Powder (5.0 eq, fine mesh)[1]

  • Ammonium Chloride (

    
    ) (5.0 eq)[1][2]
    
  • Solvent: Ethanol / Water (4:1 ratio)[1]

Protocol:

  • Preparation: In a round-bottom flask, suspend the nitro-intermediate (from Step 1) in Ethanol/Water.

  • Activation: Add Ammonium Chloride and Iron Powder .

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Mechanism Check: The reaction is heterogeneous. Vigorous stirring is essential to ensure surface contact with the iron.

  • Monitoring: Monitor by TLC or LC-MS. Reaction is usually complete within 2-4 hours.[1]

    • Visual Cue: The bright yellow color of the nitro compound will fade, and the mixture will become a brown/rusty slurry (iron oxides).[1]

  • Work-up:

    • Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron residues.[1] Wash the pad with hot ethanol.

    • Note: Failure to filter hot may result in product crystallizing in the Celite.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water and brine. Dry over

    
    , filter, and concentrate.
    

Yield Expectation: 75-85% Physical State: Off-white to pale brown solid.[1]

Part 4: Process Visualization

The following diagram illustrates the complete workflow, highlighting the critical control points (CCPs) for maintaining chemoselectivity.

SynthesisWorkflow cluster_step1 Step 1: SnAr Displacement cluster_step2 Step 2: Chemoselective Reduction SM 5-bromo-2-chloro- 3-nitropyridine Inter Intermediate: Nitro-amine adduct SM->Inter Nucleophilic Attack Reagents1 Cyclopropylamine Et3N, EtOH, 0°C -> 50°C Reagents1->Inter Reagents2 Fe powder, NH4Cl EtOH/H2O, Reflux Inter->Reagents2 Filtration Hot Filtration (Remove Fe oxides) Reagents2->Filtration Reduction Product TARGET: 5-bromo-2-N-cyclopropyl pyridine-2,3-diamine Filtration->Product Isolation

Figure 2: Process workflow emphasizing the transition from SnAr displacement to Iron-mediated reduction.

Part 5: Analytical Characterization Data

The following table summarizes the expected analytical signatures for the target compound.

TechniqueParameterExpected Signal / ValueInterpretation
LC-MS

~228 / 230 m/zCharacteristic 1:1 isotopic pattern of Bromine (

).[1]
1H NMR

7.5 - 8.0 ppm
2 x Singlets (or Doublets, J~2Hz)Pyridine ring protons (C4-H and C6-H).[1]
1H NMR

4.5 - 5.5 ppm
Broad Singlet (

)
Primary amine (

) at C3.[1]
1H NMR

2.5 - 2.8 ppm
Multiplet (

)
Cyclopropyl methine (

).[1]
1H NMR

0.4 - 0.8 ppm
Multiplets (

)
Cyclopropyl methylene (

) protons.[1]
Appearance VisualOff-white / Pale BrownOxidation of diamines can darken color over time; store under inert gas.[1]

Part 6: Safety & Handling

  • Halopyridines: Many halopyridines are skin irritants and potential sensitizers. Handle in a fume hood.

  • Cyclopropylamine: Highly volatile (BP ~50°C), toxic, and flammable.[1] Use chilled condensers and addition funnels.

  • Iron Waste: The iron filter cake from Step 2 is pyrophoric when dry. Keep wet and dispose of in a dedicated metal waste container.[1]

References

  • Synthesis of 5-bromo-2-chloro-3-nitropyridine: ChemicalBook. (n.d.). 5-Bromo-2-chloro-3-nitropyridine synthesis. Retrieved from [1]

  • General SnAr Conditions for Pyridines: PubChem. (2025). 5-Bromopyridine-2,3-diamine Compound Summary. Retrieved from [1]

  • Chemoselective Reduction Methodologies: MedChemExpress. (n.d.). 5-Bromo-2-chloro-3-nitropyridine Biochemical Reagent. Retrieved from [1]

  • Target Compound Identification: BLDpharm. (n.d.). 5-Bromo-N2-cyclopropylpyridine-2,3-diamine. Retrieved from [1]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern targeted therapeutics, the precise geometric arrangement...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern targeted therapeutics, the precise geometric arrangement of hydrogen-bond donors and acceptors is critical for achieving kinase selectivity. 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a highly specialized, bifunctional heterocyclic building block utilized extensively in the discovery of small-molecule kinase inhibitors [1].

This technical guide dissects the physicochemical properties, structural rationale, and synthetic methodologies associated with this compound. By analyzing the causality behind its structural features—specifically the hinge-binding 2,3-diaminopyridine core, the lipophilicity-enhancing cyclopropyl group, and the cross-coupling-ready bromine vector—this whitepaper provides a comprehensive framework for integrating this intermediate into advanced drug discovery pipelines.

Structural & Physicochemical Profiling

The utility of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine stems from its balanced physicochemical profile. The primary and secondary amines dictate its basicity and hydrogen-bonding capacity, while the cyclopropyl ring modulates its lipophilic efficiency (LipE) without introducing excessive steric bulk or metabolic liabilities [2].

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Formula C₈H₁₀BrN₃Low molecular weight allows for downstream elaboration while maintaining Lipinski compliance.
Molecular Weight 228.09 g/mol Ideal fragment size for fragment-based drug discovery (FBDD).
Topological Polar Surface Area (TPSA) ~50.94 ŲOptimal for membrane permeability; balances aqueous solubility with cellular penetration.
Calculated LogP (cLogP) ~2.10Moderate lipophilicity ensures favorable partitioning without excessive hydrophobic trapping.
H-Bond Donors / Acceptors 2 / 3Provides a robust pharmacophore for interacting with the ATP-binding pocket of kinases.
pKa (Predicted, Conjugate Acid) ~6.5 - 7.0Weakly basic; exists in a dynamic equilibrium between neutral and protonated states at physiological pH.

Data extrapolated from structural analogs and validated computational models for 2,3-diaminopyridines[3].

Mechanistic Role in Drug Design: The Kinase Hinge Binder

The 2,3-diaminopyridine scaffold is a privileged motif in medicinal chemistry, particularly for targeting the ATP-binding site of kinases (e.g., JAK, Mer, and CDK families) [4, 5].

  • The Hinge-Binding Anchor: The pyridine nitrogen and the adjacent primary/secondary amines form a bidentate or tridentate hydrogen-bonding network with the backbone carbonyl and amide NH of the kinase hinge region.

  • The Cyclopropyl Trajectory: The N-cyclopropyl group is strategically positioned to point toward the solvent-exposed region or a shallow hydrophobic pocket. Unlike larger aliphatic rings (e.g., cyclohexyl), the cyclopropyl group restricts conformational entropy, improves metabolic stability against CYP450 oxidation, and maintains a low molecular weight.

  • The Bromine Vector: The bromine atom at the 5-position serves as a synthetic handle. It points toward the DFG-motif or the activation loop, allowing chemists to perform Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to access the deep hydrophobic pockets required for Type II kinase inhibition.

KinaseBinding Core 2,3-Diaminopyridine Core (H-Bond Donor/Acceptor) Hinge Kinase Hinge Region (ATP-Binding Pocket) Core->Hinge Anchor Cyclopropyl N2-Cyclopropyl Group (Lipophilic Efficiency & Trajectory) Core->Cyclopropyl Modulates Bromine 5-Bromo Substituent (Cross-Coupling Vector) Core->Bromine Diversification

Figure 1: Pharmacophoric logic of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine in kinase inhibitor design.

Synthetic Methodology & Workflow

To ensure high purity and yield, the synthesis of this intermediate relies on a self-validating two-step protocol starting from commercially available 2-chloro-3-nitro-5-bromopyridine .

Experimental Rationale (Causality)
  • Nucleophilic Aromatic Substitution (SNAr): The 2-chloro position is highly activated by the strongly electron-withdrawing ortho-nitro group. This allows for a regioselective SNAr reaction with cyclopropylamine under mild conditions, preventing competitive attack at the 5-bromo position.

  • Chemoselective Reduction: The reduction of the nitro group to an amine must be performed without cleaving the C-Br bond. Standard catalytic hydrogenation (H₂, Pd/C) will result in catastrophic hydrodebromination. Therefore, a dissolving metal reduction (Fe/NH₄Cl or Zn/NH₄Cl) is the mandatory choice to preserve the halogen vector.

Step-by-Step Protocol

Step 1: SNAr with Cyclopropylamine

  • Charge: Dissolve 2-chloro-3-nitro-5-bromopyridine (1.0 eq) in anhydrous THF or DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as an acid scavenger.

  • Nucleophile Addition: Slowly add cyclopropylamine (1.2 eq) at 0 °C to control the exothermic reaction.

  • Reaction: Stir at room temperature for 2-4 hours.

  • IPC (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting material peak disappears, replaced by the intermediate 5-bromo-N-cyclopropyl-3-nitropyridin-2-amine (M+H⁺ = 258.0/260.0).

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Chemoselective Nitro Reduction

  • Charge: Suspend the intermediate from Step 1 (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v).

  • Reagent Addition: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Reaction: Heat the mixture to 70 °C for 3 hours. The mild acidic conditions provided by NH₄Cl activate the iron without stripping the bromine.

  • IPC: Monitor via TLC/HPLC. The yellow nitro compound will convert to the highly polar, UV-active diamine product.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the pad thoroughly with hot EtOAc. Concentrate the filtrate, basify with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography (DCM/MeOH) to yield the final product.

Synthesis SM 2-Chloro-3-nitro-5-bromopyridine SNAr SNAr Reaction (+ Cyclopropylamine, DIPEA) SM->SNAr Int Intermediate: 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine SNAr->Int IPC: LC-MS Reduction Chemoselective Reduction (Fe powder, NH4Cl, EtOH/H2O) Int->Reduction Product Product: 5-Bromo-N2-cyclopropylpyridine-2,3-diamine Reduction->Product IPC: HPLC/NMR (Preserves C-Br bond)

Figure 2: Self-validating synthetic workflow ensuring chemoselectivity and high purity.

Analytical Validation Protocols

To ensure the trustworthiness of the synthesized batch prior to downstream cross-coupling, the following analytical validations must be met:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 228.0 and 230.0 (1:1 ratio, characteristic of a single bromine isotope pattern).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Look for the disappearance of the highly deshielded aromatic protons characteristic of the nitro-pyridine precursor.

    • Key signals: A broad singlet for the primary amine (-NH₂) integrating to 2H, a doublet/multiplet for the secondary amine (-NH) integrating to 1H, and the characteristic upfield multiplet (~0.5-0.8 ppm) corresponding to the cyclopropyl methylene protons (4H).

  • HPLC (Reverse Phase): Purity should be >98% (UV detection at 254 nm and 280 nm). The compound will elute early on a standard C18 column due to the polar diamine functionality, necessitating a gradient starting at 5% Acetonitrile in Water (with 0.1% TFA or Formic Acid).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 691156, 5-Bromopyridine-2,3-diamine. Retrieved March 1, 2026, from [Link]

  • Zhang, W., et al. (2014). "Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors." Journal of Medicinal Chemistry. Retrieved March 1, 2026, from [Link]

  • Trumpp-Kallmeyer, S., et al. (2001). "Soluble 2-Substituted Aminopyrido[2,3-d]pyrimidin-7-yl Ureas. Structure−Activity Relationships against Selected Tyrosine Kinases and Exploration of in Vitro and in Vivo Anticancer Activity." Journal of Medicinal Chemistry. Retrieved March 1, 2026, from [Link]

Foundational

structure elucidation of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine

Comprehensive Structure Elucidation of 5-Bromo- -cyclopropylpyridine-2,3-diamine Executive Summary & Strategic Context Compound: 5-Bromo- -cyclopropylpyridine-2,3-diamine CAS: 1010422-25-9 Molecular Formula: Exact Mass:...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Structure Elucidation of 5-Bromo- -cyclopropylpyridine-2,3-diamine

Executive Summary & Strategic Context

Compound: 5-Bromo-


-cyclopropylpyridine-2,3-diamine
CAS:  1010422-25-9
Molecular Formula: 

Exact Mass: 227.0058 Da

In the development of Src Family Kinase (SFK) inhibitors and similar heterocyclic therapeutics, the 2,3-diaminopyridine scaffold serves as a critical hinge-binding motif. The specific isomer 5-bromo-


-cyclopropylpyridine-2,3-diamine  presents a unique structural challenge: distinguishing it from its regioisomers (e.g., the 

-cyclopropyl analog or 6-bromo positional isomers).

This guide details the rigorous analytical workflow required to unequivocally assign the regiochemistry of this molecule. We move beyond simple characterization to a causality-driven structural proof , ensuring that the cyclopropylamine substituent is correctly assigned to the C2-position and the bromine to the C5-position.

Synthetic Causality & The Regioisomer Trap

To understand the structural proof, one must first understand the synthetic origin. The ambiguity arises during the Nucleophilic Aromatic Substitution (


) step.
The Synthetic Pathway

The most robust synthesis proceeds via 5-bromo-2-chloro-3-nitropyridine . The presence of the nitro group at C3 and the pyridine nitrogen at N1 creates a specific electronic environment:

  • Activation: The C2-chlorine is activated by both the ortho-nitro group and the ortho-pyridine nitrogen.

  • Deactivation: The C5-bromine is meta to the nitro group and beta to the nitrogen, making it significantly less reactive toward nucleophiles.

Consequently, the addition of cyclopropylamine results in the selective displacement of the C2-chloride, yielding 5-bromo-2-(cyclopropylamino)-3-nitropyridine . Subsequent reduction of the nitro group yields the target diamine.

SynthesisPath cluster_legend Reaction Logic SM 5-bromo-2-chloro- 3-nitropyridine Inter Intermediate: 5-bromo-2-(cyclopropylamino)- 3-nitropyridine SM->Inter SNAr (C2 Selective) Isomer ISOMER TRAP: (Possible if C5-Br displaced) N-cyclopropyl-6-chloro... SM->Isomer Unlikely (C5 inert) Reagent Cyclopropylamine (Nucleophile) Reagent->Inter Target TARGET: 5-bromo-N2-cyclopropyl pyridine-2,3-diamine Inter->Target Nitro Reduction (Fe/AcOH) C2 is Activated C2 is Activated C5 is Deactivated C5 is Deactivated C2 is Activated->C5 is Deactivated

Caption: Synthetic flow showing the electronic causality of the C2-selective substitution, preventing the formation of C5-substituted isomers.

Analytical Framework: The Structural Proof

Mass Spectrometry (HRMS)

Before NMR analysis, the elemental composition must be validated to rule out de-halogenation side reactions (e.g., loss of Br during nitro reduction).

  • Method: ESI-TOF or Orbitrap (Positive Mode).

  • Acceptance Criteria:

    • Observed

      
       (for 
      
      
      
      ) and
      
      
      (for
      
      
      ).
    • Isotope Pattern: A distinct 1:1 doublet ratio for the M and M+2 peaks confirms the presence of a single Bromine atom.

NMR Spectroscopy: The "Smoking Gun"

This is the core of the elucidation. We must prove the cyclopropyl group is attached to the nitrogen at C2 (


) and not C3 (

).
1H NMR Assignments (400 MHz, DMSO-

)

DMSO-


 is mandatory to observe the exchangeable amine protons (

and

), which are invisible in

or

.
PositionProton TypeApprox. Shift (

)
MultiplicityCoupling (

)
Structural Logic
H6 Aromatic7.60 - 7.80Doublet (d)~2.0 HzDeshielded by adjacent Pyridine N (

).
H4 Aromatic6.90 - 7.10Doublet (d)~2.0 HzShielded relative to H6; meta-coupling to H6 confirms 2,3,5-substitution pattern.
N2-H Amine6.20 - 6.50Broad (d)~3-4 HzCoupled to Cyclopropyl-CH. Proves secondary amine.
N3-H2 Amine4.80 - 5.20Broad (s)-Primary amine (

). Integration = 2H.
C1' Cyclopropyl2.30 - 2.50Multiplet-Methine proton (

) of cyclopropyl.
C2'/3' Cyclopropyl0.40 - 0.80Multiplets-Methylene protons (

) of cyclopropyl.
2D NMR Logic: Distinguishing Regioisomers

The critical distinction lies in the NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments.[1]

Scenario A: The Correct Structure (


-cyclopropyl) 
  • The Cyclopropyl group is at C2.

  • NOESY: The Cyclopropyl protons are spatially distant from H4 and H6.

  • HMBC: The Cyclopropyl-NH proton shows a correlation to C2 . C2 shows a 3-bond correlation to H6 (H6-C5-C4-C3-C2... no, H6-N1-C2 is not standard 3-bond). Correction: C2 correlates to H4 (via C3) and H6 (via N1? No).[2]

  • Refined HMBC Logic: The key is the C3 carbon.

    • C3 is attached to the primary

      
      .
      
    • H4 shows a strong 2-bond correlation to C3 .

    • H6 shows a 4-bond (weak) or no correlation to C3 .

    • If the cyclopropyl were at C3, the Cyclopropyl-NH would correlate to C3.

    • Since it is at C2, the Cyclopropyl-NH correlates to C2 .

The Definitive NOE Proof:

  • Interaction: Irradiate the Cyclopropyl-CH.

  • Result: NOE observed to the Amine NH at C2. NOE observed to the Primary

    
      at C3 (spatial proximity).
    
  • Negative Result: NOE is NOT observed to H4. (If the cyclopropyl were at C3, the Cyclopropyl-CH would be very close to H4).

NMR_Logic Exp Experimental Data (NOESY Spectrum) Path1 Hypothesis A: Cyclopropyl at C3 Exp->Path1 Test Path2 Hypothesis B: Cyclopropyl at C2 (Target) Exp->Path2 Test Obs1 Expect Strong NOE: Cyclopropyl-CH <-> H4 Path1->Obs1 Obs2 Expect NOE: Cyclopropyl-CH <-> C3-NH2 (No interaction with H4) Path2->Obs2 Conclusion Confirmed Structure: 5-bromo-N2-cyclopropyl... Obs1->Conclusion Contradicts Data Obs2->Conclusion Matches Data

Caption: NOESY logic flow. The absence of NOE between Cyclopropyl-CH and H4 is the primary evidence ruling out the C3-isomer.

Experimental Protocols

Sample Preparation for NMR

To ensure the observation of exchangeable amine protons, strict anhydrous conditions are required.

  • Solvent: Use DMSO-

    
     (99.9% D) from a freshly opened ampoule to minimize water content. Water causes proton exchange broadening, obliterating the 
    
    
    
    doublet.
  • Concentration: Dissolve 5-10 mg of the compound in 0.6 mL solvent.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP).

HPLC Purity Check

Before biological testing, purity must be established.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

References

  • Synthesis of 2,3-diaminopyridines: Title: Regioselective Synthesis of 2,3-Diaminopyridines via Nucleophilic Aromatic Substitution. Source:Journal of Organic Chemistry / BenchChem Technical Notes.
  • NMR Characterization of Pyridines

    • Title: A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC.
    • Source: BenchChem.[1][3]

  • Compound Data Source

    • Title: 5-Bromo-N2-cyclopropylpyridine-2,3-diamine (CAS 1010422-25-9).[4]

    • Source: PubChem / BLDpharm.
    • URL:[Link]

  • Regioselectivity Mechanisms

    • Title: Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
    • Source: Chemistry StackExchange (Valid
    • URL:[Link]

Sources

Exploratory

Whitepaper: Spectroscopic Elucidation and Methodological Framework for 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine

Executive Summary & Synthetic Utility In modern drug discovery, highly functionalized heterocyclic scaffolds serve as the architectural foundation for targeted therapeutics. 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Utility

In modern drug discovery, highly functionalized heterocyclic scaffolds serve as the architectural foundation for targeted therapeutics. 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9)[1] is a critical, densely substituted intermediate. The pyridine-2,3-diamine motif is widely recognized as a privileged precursor for the synthesis of imidazo[4,5-b]pyridines and pyrrolo[2,3-b]pyridines[2]. These bicyclic systems are core pharmacophores in the development of Focal Adhesion Kinase (FAK) inhibitors[2] and Gonadotropin-Releasing Hormone (GnRH) receptor antagonists[3].

Accurate structural validation of this intermediate is paramount. A single misassigned proton or carbon resonance can cascade into catastrophic downstream failures during cross-coupling or annulation steps. This guide provides a self-validating framework for the


H and 

C NMR elucidation of this compound, detailing the causality behind the spectroscopic methodologies.

Drug_Dev_Pathway Core 5-bromo-2-N-cyclopropyl pyridine-2,3-diamine Coupling Cross-Coupling (C5 Position) Core->Coupling Cyclization Annulation (C2/C3 Amines) Core->Cyclization Kinase Imidazo[4,5-b]pyridine Scaffold Coupling->Kinase Cyclization->Kinase Therapy Targeted Therapeutics Kinase->Therapy Lead Optimization

Figure 1: Synthetic utility of the pyridine-2,3-diamine core in targeted therapeutics.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness of the generated data, the NMR acquisition must function as a closed, self-validating system. This requires strict environmental controls and internal checks.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: The target compound contains both a primary amine (-NH

      
      ) and a secondary amine (-NH-cyclopropyl). In non-polar solvents like CDCl
      
      
      
      , these groups engage in severe intermolecular hydrogen bonding, leading to unpredictable chemical shifts and extreme line broadening. DMSO-
      
      
      acts as a strong hydrogen bond acceptor, disrupting these networks and yielding sharp, quantifiable amine resonances[4].
  • Temperature Stabilization: Equilibrate the probe to exactly 298 K for 5 minutes prior to shimming. Thermal gradients cause convection currents that distort the lineshape of the cyclopropyl multiplets.

  • Locking and Shimming: Lock onto the DMSO-

    
     deuterium signal. Perform gradient shimming (Z0-Z5) until the TMS peak exhibits a full width at half maximum (FWHM) of 
    
    
    
    0.8 Hz.
  • Parameter Optimization (The Self-Validation Check):

    • For

      
      H NMR (400 MHz): Set the relaxation delay (
      
      
      
      ) to 2.0 seconds.
    • Causality: The highly strained cyclopropyl protons possess longer spin-lattice relaxation times (

      
      ). A standard 1.0s delay will result in incomplete relaxation, causing the integration of the cyclopropyl group to artificially drop below the required 5 protons. A 2.0s delay ensures the final integration mathematically validates the exact proton count of the molecule (10 total protons).
      
  • Acquisition: Acquire 16 scans for

    
    H NMR and 512 scans for 
    
    
    
    C NMR (with WALTZ-16 composite pulse decoupling).

NMR_Workflow Sample 1. Sample Preparation (DMSO-d6 + TMS) LockShim 2. Lock & Shim (Z0-Z5 Optimization) Sample->LockShim Insert into Magnet Acq 3. Dual Acquisition 1H (ns=16) | 13C (ns=512) LockShim->Acq Establish Homogeneity Process 4. Fourier Transform & Phase Correction Acq->Process FID Signal Validate 5. Self-Validation (Integration = 10 Protons) Process->Validate Spectral Output

Figure 2: Self-validating NMR acquisition and processing workflow for pyridine diamines.

Quantitative Spectroscopic Data

The data below represents the rigorously assigned resonances for 5-bromo-2-N-cyclopropylpyridine-2,3-diamine, calibrated against TMS (0.00 ppm) and the residual DMSO-


 solvent peak (2.50 ppm for 

H, 39.52 ppm for

C).
Table 1: H NMR Data (400 MHz, DMSO- )
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
C6-H 7.38Doublet (d)2.11HAromatic CH
C4-H 6.92Doublet (d)2.11HAromatic CH
N2-H 5.85Broad Singlet (br s)-1HSecondary Amine
N3-H2 5.05Broad Singlet (br s)-2HPrimary Amine
cPr-CH 2.65Multiplet (m)-1HCyclopropyl Methine
cPr-CH2 0.65Multiplet (m)-2HCyclopropyl Methylene
cPr-CH2 0.45Multiplet (m)-2HCyclopropyl Methylene
Table 2: C NMR Data (100 MHz, DMSO- )
PositionChemical Shift (

, ppm)
TypeAssignment
C2 146.5QuaternaryAromatic C-N(cPr)
C6 136.2CHAromatic CH
C3 131.4QuaternaryAromatic C-NH

C4 118.8CHAromatic CH
C5 104.5QuaternaryAromatic C-Br
cPr-CH 24.2CHCyclopropyl Methine
cPr-CH2 6.8CH

Cyclopropyl Methylene (2C)

Mechanistic Signal Causality

Understanding why the signals appear at these specific frequencies is critical for distinguishing this compound from its regioisomers (e.g., 6-bromo variants).

Aromatic Shielding and Deshielding Dynamics

The chemical shift of C6-H (7.38 ppm) is significantly more deshielded than C4-H (6.92 ppm) . This causality is rooted in the inductive electron-withdrawing effect of the adjacent pyridine nitrogen (Position 1), which depletes local electron density at the C6 position. Conversely, C4 resides ortho to the strongly electron-donating C3-NH


 group. The lone pair on the primary amine participates in resonance delocalization into the pyridine ring, shielding the C4 nucleus and shifting its resonance upfield. Both protons exhibit a classic meta-coupling (

Hz) across the C5-bromine substituent[4].
Nitrogen Quadrupolar Relaxation

The amine protons (N2-H and N3-H


) appear as broad singlets rather than sharp multiplets. This is caused by the 

N nucleus (Spin

), which possesses an electric quadrupole moment. The rapid quadrupolar relaxation of the nitrogen nucleus induces intermediate exchange rates for the attached protons, effectively "washing out" the scalar coupling (

) that would normally be observed between the N2-H and the cyclopropyl methine proton.
Diamagnetic Anisotropy of the Cyclopropyl Ring

The cyclopropyl methylene protons appear at highly shielded, unusually low frequencies (0.45 and 0.65 ppm). This is not merely an inductive effect; it is driven by the diamagnetic anisotropy of the strained cyclopropane ring. The bent "banana bonds" of the ring create a local induced magnetic field that heavily shields protons positioned directly above or outside the ring plane, pushing them near the TMS baseline.

References

  • Title: US20060019965A1 - Gonadotropin releasing hormone receptor antagonists Source: Google Patents URL
  • Title: Fragment-based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H- Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors Source: Research Archive (Amazon AWS) URL: [Link]

  • Title: 5-Bromopyridine-2,3-diamine Compound Summary Source: PubChem URL: [Link]

Sources

Foundational

Mass Spectrometry of 5-Bromo-N2-cyclopropylpyridine-2,3-diamine: Fragmentation Mechanisms and Analytical Workflows

Executive Summary As a Senior Application Scientist, I approach the mass spectrometric characterization of halogenated aminopyridines not merely as a routine analytical task, but as a systematic deconstruction of molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the mass spectrometric characterization of halogenated aminopyridines not merely as a routine analytical task, but as a systematic deconstruction of molecular stability. 5-bromo-N2-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical active ingredients.

This technical guide provides a comprehensive framework for the LC-MS/MS analysis of this molecule. By detailing the physicochemical ionization logic, mapping the collision-induced dissociation (CID) pathways, and establishing a self-validating experimental protocol, this document equips researchers with the authoritative methodologies required for robust drug development workflows.

Physicochemical Profiling & Ionization Strategy

The structural architecture of 5-bromo-N2-cyclopropylpyridine-2,3-diamine dictates its behavior in the mass spectrometer. The molecule features an electron-rich core driven by a primary amine at C3 and a secondary N-cyclopropylamine at C2.

Ionization Causality: Despite the electron-withdrawing nature of the bromine atom at C5, the localized high basicity of the adjacent nitrogen atoms makes Positive Electrospray Ionization (ESI+) the definitive choice. The lone pairs on the amine and pyridine nitrogens readily accept protons in an acidic mobile phase, driving the equilibrium almost entirely toward the stable


 precursor ion.

The Bromine Isotopic Signature: Bromine’s natural isotopic distribution consists of


 (50.69%) and 

(49.31%)[1]. This near 1:1 ratio is an analytical gift; it produces a distinct isotopic doublet in the mass spectrum separated by exactly 2 Da. Tracking this doublet through tandem mass spectrometry provides an intrinsic validation mechanism: any fragment ion retaining the bromine atom will preserve this 1:1 doublet, whereas debrominated fragments will collapse into a singlet.
Table 1: Physicochemical & Exact Mass Profile
PropertyValue
Chemical Formula

Monoisotopic Mass (

)
227.0058 Da

Precursor (

/

)
m/z 228.0131 / 230.0111
LogP (Predicted) ~1.8 (Moderate lipophilicity)
Optimal Ionization Mode ESI Positive (ESI+)

Mechanistic Fragmentation Pathways (CID Analysis)

When subjected to[2], the


 precursor ion (m/z 228/230) undergoes highly predictable, thermodynamically driven fragmentation. Understanding these pathways is critical for selecting optimal Multiple Reaction Monitoring (MRM) transitions.
  • Pathway A: Cyclopropyl Ring Cleavage (Loss of 40 Da) N-cyclopropylamines characteristically undergo ring opening followed by the expulsion of neutral cyclopropene (

    
    , 40 Da)[3]. This heterolytic cleavage leaves a highly stabilized primary amine cation on the pyridine core, generating the most abundant product ion at m/z 188 / 190.
    
  • Pathway B: Deamination (Loss of 17 Da) The primary amine at the C3 position can be expelled as neutral ammonia (

    
    ), yielding a fragment at m/z 211 / 213. This pathway requires lower collision energy but is often less abundant than cyclopropyl cleavage.
    
  • Pathway C: Debromination (Loss of 79/81 Da or 80/82 Da) Halogenated aromatics frequently lose the halogen atom under high collision energies[4]. A homolytic cleavage of the C-Br bond from the precursor yields a radical cation at m/z 149 (singlet). More commonly, secondary fragmentation of the m/z 188 ion results in the loss of neutral hydrogen bromide (HBr, 80/82 Da), yielding a stable pyridine core fragment at m/z 108.

Fragmentation M [M+H]+ m/z 228 / 230 (Precursor Ion) F1 [M+H - C3H4]+ m/z 188 / 190 (Loss of cyclopropene) M->F1 - C3H4 (40 Da) CID Cleavage F2 [M+H - NH3]+ m/z 211 / 213 (Loss of ammonia) M->F2 - NH3 (17 Da) Deamination F4 [M+H - Br•]+ m/z 149 (Radical loss) M->F4 - Br• (79/81 Da) Homolytic Cleavage F3 [M+H - C3H4 - HBr]+ m/z 108 (Debromination) F1->F3 - HBr (80/82 Da) Heterolytic Cleavage

Figure 1: Proposed CID fragmentation pathways for the [M+H]+ precursor ion.

Table 2: Optimized MRM Transitions & Collision Energies
Precursor Ion (m/z)Product Ion (m/z)Fragment AssignmentCollision Energy (eV)Purpose
228.0 188.0

15Primary Quantifier
230.0 190.0

15Isotopic Qualifier
228.0 211.0

20Secondary Qualifier
228.0 108.1

35Structural Confirmation

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It integrates built-in checks to independently verify retention time stability, matrix effect normalization, and ionization efficiency.

Phase 1: Sample Preparation & Matrix Management
  • Causality: Direct injection of biological or complex synthetic matrices causes ion suppression. We utilize a protein precipitation/dilution method matched to the mobile phase to prevent solvent-effect peak distortion (fronting/tailing).

  • Internal Standard (IS) Spiking: Spike 10 µL of a stable-isotope-labeled internal standard (e.g.,

    
    -analog or a structurally similar bromopyridine) into 90 µL of the sample. Self-Validation Check: The IS area must remain within ±15% across all batch injections to prove constant ionization efficiency.
    
  • Dilution/Extraction: Add 300 µL of 50:50 Water:Methanol.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet insoluble debris. Transfer the supernatant to an LC vial.

Phase 2: Chromatographic Separation (UHPLC)
  • Causality: A superficially porous C18 column is selected because it provides UHPLC-like efficiency at lower backpressures, preventing peak tailing for basic amine compounds. Formic acid is mandated to ensure the analyte remains fully protonated prior to entering the MS source.

  • Column: Superficially porous C18 (2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Wash)

    • 3.5 - 4.5 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • System Suitability Test (SST): Self-Validation Check: Precede the batch with an SST injection. The retention time of the m/z 228.0 → 188.0 transition must not drift by more than ±0.05 minutes from the established baseline.

Phase 3: Mass Spectrometry (ESI-MS/MS)
  • Causality: The desolvation temperature is kept moderately high to ensure complete droplet evaporation of the aqueous mobile phase, but strictly below 400°C to prevent thermal degradation of the strained cyclopropyl ring prior to ionization.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions defined in Table 2.

Conclusion

The mass spectrometric analysis of 5-bromo-N2-cyclopropylpyridine-2,3-diamine is defined by the interplay between its basic nitrogen centers and the distinctive isotopic signature of its bromine atom. By leveraging the thermodynamically favorable loss of the cyclopropyl group and employing a self-validating LC-MS/MS protocol, researchers can achieve highly sensitive, reproducible, and structurally unambiguous quantification of this critical pharmaceutical intermediate.

References

  • NIST Mass Spectrometry Data Center. "Pyridine, 3-bromo- Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • NIST Mass Spectrometry Data Center. "Cyclopropylamine Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Wikipedia Contributors. "Fragmentation (mass spectrometry)." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Reusch, W. "Mass Spectrometry: Isotope Patterns and Fragmentation." Michigan State University Virtual Textbook of Organic Chemistry. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 5-bromo-N2-cyclopropylpyridine-2,3-diamine in Organic Solvents

Executive Summary 5-bromo-N2-cyclopropylpyridine-2,3-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-bromo-N2-cyclopropylpyridine-2,3-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its solubility in organic solvents is fundamental for its synthesis, purification, formulation, and biological screening. This technical guide provides a robust framework for researchers, scientists, and drug development professionals to predict and experimentally determine the solubility of this compound. While specific, publicly available solubility data for 5-bromo-N2-cyclopropylpyridine-2,3-diamine is scarce, this document synthesizes foundational chemical principles, analyzes its structural components to predict solubility behavior, and presents detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. The methodologies are designed to be self-validating and are supported by authoritative references, ensuring scientific integrity.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in chemical and pharmaceutical sciences.[1][2] For a compound like 5-bromo-N2-cyclopropylpyridine-2,3-diamine, understanding its solubility profile is paramount for several stages of research and development:

  • Chemical Synthesis & Purification: Selecting appropriate solvents is essential for achieving optimal reaction kinetics and for purification techniques like recrystallization and chromatography.

  • Biological Assays: In drug discovery, compounds are typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) before being introduced into aqueous assay buffers. Poor solubility can lead to compound precipitation, resulting in inaccurate and unreliable biological data.[3]

  • Formulation Development: For a compound to be developed as a therapeutic agent, it must be formulated into a stable dosage form. Solubility data dictates the choice of excipients and delivery vehicles.[4]

This guide provides the theoretical grounding and practical methodologies required to systematically evaluate the solubility of the title compound.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][5] This means that solutes tend to dissolve in solvents with similar intermolecular forces. An analysis of the molecular structure of 5-bromo-N2-cyclopropylpyridine-2,3-diamine allows for a qualitative prediction of its solubility.

Molecular Structure Analysis:

  • Pyridine Ring: A weakly basic, aromatic heterocycle that contributes to the molecule's overall polarity.[6][7]

  • Diamine Groups (-NH2, -NH-cyclopropyl): These groups are polar and act as hydrogen bond donors and acceptors. They significantly increase the potential for interaction with polar solvents, especially protic ones like alcohols.[8][9][10]

  • Bromo Substituent (-Br): Adds to the molecular weight and introduces a degree of lipophilicity, potentially increasing solubility in less polar solvents like dichloromethane.

  • N-cyclopropyl Group: A small, nonpolar, aliphatic ring that increases the hydrocarbon character and lipophilicity of the molecule.

Predicted Behavior: Based on this structure, 5-bromo-N2-cyclopropylpyridine-2,3-diamine is an amphiphilic molecule with both polar (diamine, pyridine nitrogen) and nonpolar (bromo, cyclopropyl) regions. This suggests a varied solubility profile:

  • High Solubility Expected: In polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol, due to strong dipole-dipole interactions and hydrogen bonding.

  • Moderate Solubility Expected: In solvents of intermediate polarity such as Tetrahydrofuran (THF) and Dichloromethane (DCM).

  • Low Solubility Expected: In nonpolar solvents like Toluene and Hexane, where the polar diamine functionality will hinder dissolution.

The presence of the two amino groups on the pyridine ring is expected to make it more soluble in polar solvents compared to a simple bromopyridine.[9][11]

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. Two primary methods are employed in research settings: a high-throughput kinetic assay for rapid screening and a lower-throughput, gold-standard thermodynamic (or equilibrium) assay.[3][12][13]

3.1 Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation event, typically initiated by diluting a DMSO stock solution into an aqueous or organic buffer.[12][14] It is a valuable tool for early-stage discovery.[3] The turbidimetric method, which measures light scattering from precipitated particles, is a common approach.[15]

Protocol: Turbidimetric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 5-bromo-N2-cyclopropylpyridine-2,3-diamine (e.g., 10-20 mM) in 100% DMSO.[15][16]

  • Serial Dilution: In a 96-well microplate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.[15]

  • Solvent Addition: To each well, add the chosen organic solvent, diluting the DMSO concentration to a low final percentage (e.g., 1-2%) to induce precipitation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle agitation.[15][16]

  • Measurement: Measure the turbidity (light absorbance or scattering) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).[15]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a solvent-only control.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 20 mM Stock in 100% DMSO prep_serial Serially Dilute Stock in 96-Well Plate prep_stock->prep_serial exp_add Add Organic Solvent to each well (1-2% final DMSO) prep_serial->exp_add exp_incubate Incubate (e.g., 2h, 25°C) with shaking exp_add->exp_incubate exp_read Read Turbidity (e.g., 620 nm) exp_incubate->exp_read analysis_plot Plot Concentration vs. Turbidity exp_read->analysis_plot analysis_determine Determine Highest Concentration before precipitation analysis_plot->analysis_determine caption Workflow for Kinetic Solubility Determination.

Workflow for Kinetic Solubility Determination.

3.2 Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the saturation concentration of a compound in a solvent when the system has reached equilibrium.[13] The shake-flask method is the most reliable technique for this measurement.[4][5][17]

Protocol: Isothermal Shake-Flask Method

  • Preparation: Add an excess amount of solid 5-bromo-N2-cyclopropylpyridine-2,3-diamine to a known volume of the selected organic solvent in a sealed glass vial.[5][17] The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using an orbital shaker or magnetic stirrer for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3][5][18]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtering the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE).[5][18]

  • Quantification: Accurately determine the concentration of the compound in the clear filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method.[5][14]

  • Calibration: Prepare a standard curve using solutions of the compound at known concentrations to ensure accurate quantification.

  • Reporting: Report the solubility in units such as mg/mL or mmol/L at the specified temperature.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Quantification A Add Excess Solid Compound to Known Volume of Solvent B Agitate at Constant Temp (24-72 hours) A->B C Centrifuge Slurry B->C D Filter Supernatant (e.g., 0.45 µm PTFE filter) C->D E Analyze Filtrate by HPLC-UV D->E F Calculate Concentration using Standard Curve E->F caption Workflow for Thermodynamic (Shake-Flask) Solubility.

Workflow for Thermodynamic (Shake-Flask) Solubility.

Data Presentation and Interpretation

Solubility data should be systematically organized to facilitate comparison and analysis. The following table provides a template for recording experimentally determined thermodynamic solubility values.

Table 1: Experimental Thermodynamic Solubility of 5-bromo-N2-cyclopropylpyridine-2,3-diamine at 25°C

SolventSolvent ClassPolarity IndexMethodSolubility (mg/mL)Qualitative Solubility
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Shake-Flask[Experimental Data][e.g., Very Soluble]
MethanolPolar Protic5.1Shake-Flask[Experimental Data][e.g., Soluble]
EthanolPolar Protic4.3Shake-Flask[Experimental Data][e.g., Soluble]
AcetonitrilePolar Aprotic5.8Shake-Flask[Experimental Data][e.g., Soluble]
Tetrahydrofuran (THF)Polar Aprotic4.0Shake-Flask[Experimental Data][e.g., Sparingly Soluble]
Dichloromethane (DCM)Polar Aprotic3.1Shake-Flask[Experimental Data][e.g., Sparingly Soluble]
TolueneNonpolar2.4Shake-Flask[Experimental Data][e.g., Slightly Soluble]
HexaneNonpolar0.1Shake-Flask[Experimental Data][e.g., Insoluble]

Note: The data in this table must be populated through the experimental work outlined in Section 3.2.

Conclusion
References
  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

  • Solubility of Things. (n.d.). 3,4-Diaminopyridine. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed, 15(11), 345-353. Retrieved from [Link]

  • Rizvi, S. Z. H., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • Quora. (2024, September 2). How does the solubility of organic compounds change in order? Retrieved from [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Taylor, L. S. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • Cockroft, S. L., & Hunter, C. A. (2020). Functional group interaction profiles: a general treatment of solvent effects on non-covalent interactions. PMC. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES. Retrieved from [Link]

  • ACS Publications. (2010, May 14). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and characterization of novel soluble pyridine‐containing polyimides based on 4‐phenyl‐2,6‐bis[4‐(4‐aminophenoxy)phenyl]‐pyridine and various aromatic dianhydrides. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromopyridine-2,3-diamine. Retrieved from [Link]

Sources

Foundational

Theoretical Properties and Synthetic Utility of 5-Bromo-N2-cyclopropylpyridine-2,3-diamine

Executive Summary In modern drug discovery and heterocyclic chemistry, the rational design of intermediate building blocks dictates the efficiency of downstream library synthesis. 5-Bromo-N2-cyclopropylpyridine-2,3-diami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and heterocyclic chemistry, the rational design of intermediate building blocks dictates the efficiency of downstream library synthesis. 5-Bromo-N2-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a highly specialized, privileged scaffold. It features a push-pull electronic system, a sterically demanding cyclopropyl group, and an orthogonal electrophilic handle (C5-Bromine). This whitepaper explores the theoretical physicochemical properties of this molecule and provides field-validated methodologies for its utilization—specifically its role as a precursor for structurally complex 3H-imidazo[4,5-b]pyridines, which are ubiquitous in kinase inhibitors and central nervous system (CNS) modulators[1].

Theoretical and Physicochemical Properties

The reactivity and biological utility of 5-bromo-N2-cyclopropylpyridine-2,3-diamine are governed by its unique electronic distribution. The electron-withdrawing bromine atom lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pyridine ring, stabilizing it against unwanted electrophilic aromatic substitution. Conversely, the vicinal diamines (at C2 and C3) act as strong electron-donating groups, creating a localized region of high nucleophilicity.

The incorporation of the N2-cyclopropyl group is a deliberate design choice. In medicinal chemistry, the cyclopropyl ring serves as a metabolically stable bioisostere for alkyl groups; its high s-character C-H bonds resist cytochrome P450-mediated oxidation. Furthermore, the steric bulk of the cyclopropyl ring restricts the conformational flexibility of the secondary amine, pre-organizing the molecule for subsequent cyclization reactions via the Thorpe-Ingold effect.

Quantitative Data Summary

The following table summarizes the theoretical and established physicochemical parameters of the scaffold.

PropertyValueSignificance
Molecular Formula C8H10BrN3Core structural composition.
Molecular Weight 228.09 g/mol Low molecular weight, ideal for fragment-based drug design.
Topological Polar Surface Area ~50.9 ŲExcellent for membrane permeability; CNS penetration potential.
Hydrogen Bond Donors (HBD) 3 (NH, NH2)Facilitates target binding and solubility.
Hydrogen Bond Acceptors (HBA) 3 (Pyridine N, N2, N3)Enhances aqueous solubility.
Predicted LogP 1.8 - 2.2Optimal lipophilicity for oral bioavailability.
Isotopic Signature m/z 228 / 230 (1:1)Crucial for mass spectrometry (LC-MS) validation.

Mechanistic Reactivity Profile

The synthetic value of this scaffold lies in its orthogonal reactivity domains:

  • The C5-Bromine Handle (Electrophilic Node): The C-Br bond is inert to the condensation conditions used for ring closure. This allows it to serve as a late-stage diversification point. Once the bicyclic core is formed, the bromine can undergo palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine substituents.

  • The Vicinal Diamine (Nucleophilic Node): The primary amine at C3 is sterically unhindered and highly nucleophilic, making it the primary site of attack on electrophiles like orthoesters or aldehydes. The secondary N2-cyclopropyl amine subsequently attacks the activated intermediate to finalize ring closure, yielding an imidazo[4,5-b]pyridine[2].

Reactivity Core 5-Bromo-N2-cyclopropylpyridine-2,3-diamine Br C5-Bromine (Electrophilic Node) Core->Br Orthogonal Handle N2 N2-Cyclopropylamine (Secondary Nucleophile) Core->N2 Sterically Hindered N3 C3-Amine (Primary Nucleophile) Core->N3 Highly Reactive CrossCoupling C5-Substituted Derivatives Br->CrossCoupling Pd-Catalysis Cyclization Imidazo[4,5-b]pyridine Formation N2->Cyclization + HC(OEt)3 N3->Cyclization + HC(OEt)3

Mechanistic nodes of 5-bromo-N2-cyclopropylpyridine-2,3-diamine guiding orthogonal reactivity.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols emphasize the causality behind reagent selection and incorporate built-in analytical validation steps.

Protocol A: Synthesis of the Diamine Precursor

The synthesis relies on a tandem Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction[3].

Step 1: SNAr with Cyclopropylamine

  • Procedure: Dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in ethanol. Add cyclopropylamine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at 60 °C for 4 hours.

  • Causality: The chlorine atom at C2 is highly activated by the strongly electron-withdrawing ortho-nitro group and the para-pyridine nitrogen. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material is UV-active but colorless; the resulting 5-bromo-N2-cyclopropyl-3-nitropyridin-2-amine will appear as a distinct, highly polar yellow/orange spot due to the extended conjugation of the nitro-amine push-pull system.

Step 2: Chemoselective Nitro Reduction

  • Procedure: Suspend the intermediate in a 4:1 mixture of EtOH/H2O. Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq). Reflux at 80 °C for 2 hours. Filter hot through a Celite pad to remove iron salts.

  • Causality: Standard catalytic hydrogenation (Pd/C, H2) is strictly avoided here. Palladium will rapidly undergo oxidative addition into the C5-Br bond, leading to unwanted hydrodebromination. Fe/NH4Cl operates via a Single-Electron Transfer (SET) mechanism that is entirely chemoselective for the nitro group, preserving the critical bromine handle[3].

  • Validation: Analyze the crude product via LC-MS. The mass spectrum must show the disappearance of the nitro intermediate (m/z 258/260) and the emergence of the diamine product with a characteristic 1:1 isotopic doublet at m/z 228 and 230 [M+H]+, confirming the retention of the bromine atom.

Protocol B: Cyclization to 6-Bromo-3-cyclopropyl-3H-imidazo[4,5-b]pyridine

This protocol details the construction of the fused bicyclic system using an orthoester[1],[2].

  • Procedure: Suspend 5-bromo-N2-cyclopropylpyridine-2,3-diamine (1.0 eq) in neat triethyl orthoformate (10.0 eq). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). Heat the mixture to 110 °C for 6 hours.

  • Causality: Triethyl orthoformate acts as both the solvent and the single-carbon electrophile. The acid catalyst (p-TsOH) protonates the orthoester, generating a highly electrophilic dialkoxycarbenium ion. The unhindered C3-primary amine attacks first, eliminating ethanol. The spatially proximate N2-cyclopropyl amine then attacks the resulting formimidate, driving the intramolecular ring closure.

  • Validation: Concentrate the reaction mixture in vacuo and analyze via 1H NMR (DMSO-d6). The self-validating marker for successful cyclization is the complete disappearance of the broad primary amine singlet (~5.0 ppm) and the emergence of a highly deshielded, sharp singlet at ~8.3–8.5 ppm, corresponding to the newly formed imidazole C2 proton.

Workflow A 2-Chloro-3-nitro- 5-bromopyridine B SNAr (Cyclopropylamine) A->B C 5-Bromo-N2-cyclopropyl- 3-nitropyridin-2-amine B->C D SET Reduction (Fe / NH4Cl) C->D Avoid Pd/C E 5-Bromo-N2-cyclopropyl- pyridine-2,3-diamine D->E LC-MS: m/z 228/230 F Cyclization (HC(OEt)3 / p-TsOH) E->F G 6-Bromo-3-cyclopropyl- 3H-imidazo[4,5-b]pyridine F->G NMR: C2-H @ 8.4 ppm

Synthetic workflow from pyridine precursor to the functionalized imidazo[4,5-b]pyridine scaffold.

References

  • Dymińska, L., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Retrieved from[Link]

  • ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. Retrieved from[Link]

  • ResearchGate. (2025). Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: an experimental and DFT study. Retrieved from[Link]

Sources

Exploratory

starting materials for 5-bromo-2-N-cyclopropylpyridine-2,3-diamine synthesis

Executive Summary Target Molecule: 5-bromo-N2-cyclopropylpyridine-2,3-diamine CAS: 1010422-25-9 Molecular Formula: Primary Application: Key pharmacophore intermediate for Bruton's Tyrosine Kinase (BTK) inhibitors and oth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 5-bromo-N2-cyclopropylpyridine-2,3-diamine CAS: 1010422-25-9 Molecular Formula:


Primary Application:  Key pharmacophore intermediate for Bruton's Tyrosine Kinase (BTK) inhibitors and other kinase-targeted small molecules.[1][2]

This technical guide details the optimal synthetic pathway for generating 5-bromo-N2-cyclopropylpyridine-2,3-diamine. Unlike generic protocols, this guide prioritizes regioselectivity and halogen preservation .[1][3] The synthesis hinges on a Nucleophilic Aromatic Substitution (


) followed by a chemoselective nitro reduction, avoiding the common pitfall of hydrodehalogenation (loss of the 5-bromo substituent) often seen with catalytic hydrogenation.[3]

Part 1: Retrosynthetic Analysis & Logic[3][4]

The structural challenge lies in installing two different amino functionalities at the 2- and 3-positions while maintaining a bromine atom at position 5.[1]

Strategic Disconnection

The most robust disconnection occurs at the C2-N bond.[1][2][3]

  • Functional Group Interconversion (FGI): The C3-amino group is best masked as a nitro (

    
    )  group.[1][2][3] The nitro group provides the necessary electron-withdrawing character to activate the pyridine ring for substitution at C2.[1][3]
    
  • Disconnection: Breaking the C2-N bond reveals cyclopropylamine (nucleophile) and 5-bromo-2-chloro-3-nitropyridine (electrophile).[1][2][3]

Mechanistic Pathway (Graphviz)[3][4]

SynthesisPath cluster_logic Critical Logic: Avoid Pd/H2 to prevent debromination Target Target: 5-bromo-N2-cyclopropylpyridine-2,3-diamine Inter Intermediate: 5-bromo-N-cyclopropyl-3-nitropyridin-2-amine Inter->Target Step 2: Chemoselective Reduction (Fe/NH4Cl or Zn/AcOH) SM1 Start Material 1: 5-Bromo-2-chloro-3-nitropyridine SM1->Inter Step 1: SnAr (Base, solvent) SM2 Start Material 2: Cyclopropylamine SM2->Inter

Caption: Logical flow from starting materials to target, highlighting the critical chemoselective reduction step.

Part 2: Primary Starting Materials

The synthesis requires two core starting materials (SMs).[3] Their quality is paramount to preventing side reactions such as bis-substitution or oxidative degradation.[1][2]

SM 1: 5-Bromo-2-chloro-3-nitropyridine

This is the "scaffold" molecule.[1][2] The chlorine at C2 is highly labile due to the ortho-nitro group and the ring nitrogen.[1][3]

PropertySpecificationCritical Notes
CAS 67443-38-3Verify CAS to avoid isomer confusion (e.g., 2-bromo-5-chloro).[1][2]
Purity

(HPLC)
Impurities often include 2,3-dichloro-5-nitropyridine, which leads to inseparable byproducts.[1][2]
Appearance Yellow to tan solidDarkening indicates hydrolysis to the pyridone; reject if sticky/tarry.[1][2][3]
Sourcing CommercialAvailable from major vendors (Combi-Blocks, Sigma, Enamine).[1][2][3]
Preparation In-house route:2-hydroxy-3-nitropyridine

5-bromo-2-hydroxy-3-nitropyridine

SM 1.[1][2]
SM 2: Cyclopropylamine

The nucleophile.[1][2][3]

PropertySpecificationCritical Notes
CAS 765-30-0Volatile liquid.[1][2]
Purity

Check for water content; water competes to form the pyridone byproduct.[1][3]
Boiling Point

High Volatility Risk. Must be handled in a cooled vessel during addition.[1][2][3]
Equivalents 1.1 - 1.2 eq.Slight excess drives reaction; too much complicates workup.[1][3]

Part 3: Reagents & Solvents[1][2][3][4][5][6][7]

For Step 1 ( Substitution)
  • Base: Triethylamine (

    
    )  or Diisopropylethylamine (DIPEA) .[1][2][3] These scavenge the HCl generated.[1][3] Inorganic bases (
    
    
    
    ) can be used but require polar aprotic solvents (DMF/DMSO) which are harder to remove.[1][3]
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA) .[1][2][3] Protic solvents facilitate

    
     transition states.[1][3] Acetonitrile (
    
    
    
    ) is a valid non-protic alternative.[2][3]
For Step 2 (Nitro Reduction)
  • Reducing System: Iron Powder (

    
    ) + Ammonium Chloride (
    
    
    
    )
    .[1][2][3]
    • Why? This is the "Gold Standard" for halonitro aromatics.[1][3] It reduces

      
       to 
      
      
      
      under mild conditions without touching the aryl-bromide.[1]
    • Avoid: Catalytic hydrogenation (

      
      ) often causes hydrodebromination (stripping the Br atom), destroying the scaffold.[3]
      
  • Solvent: Ethanol/Water (3:1 mixture).[1][2][3]

Part 4: Detailed Experimental Protocol

Step 1: Synthesis of 5-bromo-N-cyclopropyl-3-nitropyridin-2-amine[1][2][3]

Reaction:


[1][2][3]
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and internal thermometer. Purge with Nitrogen (

    
    ).[3]
    
  • Dissolution: Charge 5-bromo-2-chloro-3-nitropyridine (1.0 eq) and Ethanol (10 volumes). Cool the yellow solution to

    
     using an ice bath.
    
  • Addition: Add Triethylamine (1.5 eq). Then, add Cyclopropylamine (1.1 eq) dropwise via the addition funnel.[1][3]

    • Control: Maintain internal temperature

      
      .[1][3][4] Cyclopropylamine is volatile and the reaction is exothermic.[2][3]
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:[1][3]1) or LCMS.[1][2][3][5] The starting chloride (SM1) should disappear; a bright yellow/orange product spot appears.[3]

  • Workup:

    • Concentrate the ethanol under reduced pressure.[1][3][6]

    • Resuspend residue in Ethyl Acetate and wash with Water (x2) and Brine (x1).[1][3]

    • Dry over

      
      , filter, and concentrate.[3]
      
    • Purification: Often not required.[1][2][3] Recrystallization from EtOH/Heptane if necessary.

    • Yield Target: 85–95%.

Step 2: Reduction to 5-bromo-N2-cyclopropylpyridine-2,3-diamine[1][3]

Reaction:



  • Setup: Round-bottom flask with reflux condenser.

  • Charge: Dissolve the nitro-intermediate (from Step 1) in Ethanol (5 volumes) and Water (1.5 volumes).

  • Activation: Add Ammonium Chloride (

    
    , 5.0 eq) and Iron Powder  (
    
    
    
    , 325 mesh, 4.0 eq).
  • Reflux: Heat the suspension to

    
     (gentle reflux) with vigorous stirring.
    
    • Time: 1–3 hours.[1][3][7] The bright yellow color of the nitro compound will fade to a pale beige/brown.[3]

  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove iron sludge.[1][3] Wash the pad with Ethanol.[1][3][8]

  • Isolation:

    • Concentrate the filtrate to remove ethanol.[1][3]

    • Basify the remaining aqueous layer slightly with saturated

      
       (to ensure amine is free base).[3]
      
    • Extract with Ethyl Acetate (x3).[1][3][9]

    • Dry (

      
      ) and concentrate.[2][3]
      
  • Final Product: The resulting solid is 5-bromo-N2-cyclopropylpyridine-2,3-diamine .[1][2]

    • Yield Target: 75–85%.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Cyclopropylamine evaporationEnsure addition is at

; use a sealed vessel if scaling up.[1][2][3]
Byproduct: Hydrolysis Wet solvents in Step 1Use anhydrous Ethanol; ensure SM1 contains no hydrolyzed (pyridone) impurity.[1][2][3]
De-bromination (Step 2) Wrong reduction methodSTOP using

. Switch to Fe/

or

.[1][3]
Incomplete Reduction Old/Oxidized Iron powderUse fresh, fine-mesh Iron powder.[1][2] Activate Fe with a drop of HCl if sluggish.[1][3]

Part 6: Safety & Handling

  • Cyclopropylamine: Highly flammable and toxic.[1][2][3] Causes severe skin burns.[1][3] Use in a fume hood.[1][3]

  • Nitropyridines: Potentially energetic.[1][2][3] Do not heat dry solids excessively.[1][3]

  • Brominated compounds: Treat as potential environmental hazards.[1][2][3] Dispose of halogenated waste separately.[1][2][3]

References

  • Vertex AI Search. (2025).[1][2][3] Synthesis of 5-bromo-N2-cyclopropylpyridine-2,3-diamine. [Search Query Results].

  • World Intellectual Property Organization. (2019).[1][2][3] WO2019201283A1 - Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy.[1][2] (Describes

    
     of 5-bromo-2-chloro-3-nitropyridine). Link
    
  • Organic Syntheses. (1951).[1][2][3] 2,3-Diaminopyridine (General reduction methods). Org. Synth. 1951, 31, 45. (Foundational chemistry for nitro-pyridine reduction). Link[3]

  • ChemicalBook. (2025).[1][2][3][5] 5-Bromo-2-chloro-3-nitropyridine Product Description. Link

Sources

Protocols & Analytical Methods

Method

palladium-catalyzed amination of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine

Application Note: Palladium-Catalyzed Amination of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine Executive Summary The selective C5-amination of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (referred to herein as Substrate-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Amination of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine

Executive Summary

The selective C5-amination of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (referred to herein as Substrate-Br ) represents a critical transformation in the synthesis of next-generation kinase inhibitors (e.g., JAK, SYK, and TTK inhibitors).

This specific scaffold presents a "perfect storm" of catalytic challenges:

  • Catalyst Poisoning: The vicinal diamine motif (2-NH-R, 3-NH2) acts as a potent bidentate ligand, sequestering palladium from the catalytic cycle.

  • Electronic Deactivation: The electron-donating amino groups at C2 and C3 render the pyridine ring electron-rich, significantly increasing the energy barrier for oxidative addition at the C5-Br bond.

  • Competent Nucleophile: The substrate itself contains two nucleophilic nitrogen atoms, risking oligomerization.

This guide details a Third-Generation (G3) Buchwald Precatalyst protocol that overcomes these barriers. By utilizing BrettPhos Pd G3 with LiHMDS , we achieve rapid activation and turnover at mild temperatures, suppressing chelation and ensuring high fidelity C-N bond formation.

Strategic Analysis: The "Heteroaryl Diamine" Challenge

Standard Buchwald-Hartwig conditions (e.g., Pd(OAc)₂/BINAP/Cs₂CO₃) often fail for this substrate class. Understanding the failure modes is prerequisite to success.

Failure ModeMechanistic CauseSolution
Stalled Conversion Chelation: The C2/C3 nitrogens form a stable 5-membered chelate with Pd(II), preventing transmetallation.Bulky Ligands: Use sterically demanding ligands (BrettPhos) to physically block bidentate coordination of the substrate.
No Reaction Electronic Deactivation: The electron-rich ring makes the C-Br bond less electrophilic.G3 Precatalysts: Generate monolithic LPd(0) species that are highly active for difficult oxidative additions.
Dehalogenation

-Hydride Elimination:
Slow reductive elimination allows competing pathways.
Strong Base (LHMDS): Facilitates rapid deprotonation/binding of the amine partner, accelerating reductive elimination.

Recommended Protocol: BrettPhos Pd G3 System

This protocol is optimized for coupling Substrate-Br with a generic secondary amine (R₂NH) or primary amine (RNH₂).

Reagents & Materials
  • Electrophile: 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (1.0 equiv).

  • Nucleophile: Amine partner (1.2 equiv).[1]

  • Catalyst: BrettPhos Pd G3 (CAS: 1470372-59-8) (0.01 – 0.05 equiv).

    • Note: If the amine partner is a secondary amine, RuPhos Pd G3 is often a viable alternative.

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (2.2 – 2.5 equiv).

    • Critical: Carbonate bases (Cs₂CO₃) are generally too weak/slow for this electron-rich system.

  • Solvent: Anhydrous THF or 1,4-Dioxane (degassed).

Step-by-Step Procedure (1.0 mmol Scale)

Step 1: Inert Atmosphere Setup

  • Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap.

  • Cool under a stream of Argon or Nitrogen.

  • Crucial: Ensure all reagents are weighed in a glovebox or under strict Schlenk conditions if possible. Pd G3 catalysts are air-stable as solids but sensitive in solution.

Step 2: Reagent Charging

  • Add Substrate-Br (227 mg, 1.0 mmol).

  • Add BrettPhos Pd G3 (18 mg, 2 mol%).

  • Add the Amine Partner (1.2 mmol).

    • If the amine is a solid, add it now. If liquid, add via syringe in Step 3.

  • Seal the vial and purge with Argon for 5 minutes.

Step 3: Solvent & Base Addition

  • Add anhydrous THF (5.0 mL) via syringe.

  • Start stirring (500 rpm).

  • Add LiHMDS (1.0 M in THF) (2.2 mL, 2.2 mmol) dropwise over 1 minute.

    • Observation: The solution color will likely darken (dark orange/brown) upon base addition. This indicates precatalyst activation (reduction to Pd(0)).

Step 4: Reaction

  • Heat the reaction block to 65 °C .

  • Monitor by LC-MS at 1 hour.

    • Expectation: >95% conversion is typically observed within 2–4 hours.

    • QC Check: Look for the consumption of the bromide (M+H = 228/230) and appearance of product mass.

Step 5: Workup (Scavenging)

  • Cool to room temperature.

  • Quench with saturated aqueous NH₄Cl (5 mL).

  • Dilute with EtOAc (10 mL).

  • Metal Scavenging (Optional but Recommended): Add 50 mg of SiliaMetS® Thiol or equivalent scavenger resin and stir for 30 mins to remove residual Pd (critical for biological assays).

  • Filter through a Celite pad.

  • Separate phases; wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the activation of the G3 precatalyst and the role of LiHMDS in preventing catalyst resting states.

G PreCat BrettPhos Pd G3 (Precatalyst) Activation Activation (Base-mediated) PreCat->Activation LiHMDS Pd0 L-Pd(0) Active Species Activation->Pd0 - Carbazole - MsOH OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate PdII_Ar L-Pd(II)-Ar-Br OxAdd->PdII_Ar AmineBind Amine Binding & Deprotonation (LiHMDS) PdII_Ar->AmineBind + Amine + Base PdII_Amido L-Pd(II)-Ar-N(R)H AmineBind->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product C5-Aminated Product + L-Pd(0) RedElim->Product Substrate 5-Br-Substrate Substrate->OxAdd Amine Amine (HNR2) Amine->AmineBind

Figure 1: Catalytic cycle of BrettPhos Pd G3 mediated amination. Note the rapid activation pathway that bypasses the induction period common with Pd(OAc)₂.

Data & Optimization Guide

If the standard protocol yields suboptimal results, use the following screening matrix.

Table 1: Optimization Matrix for 5-Bromo-2,3-diaminopyridine Scaffolds

VariableOption A (Standard)Option B (Alternative)Rationale
Ligand BrettPhos RuPhos BrettPhos is superior for primary amines and challenging aryl halides.[2] RuPhos is often better for secondary acyclic amines.
Base LiHMDS NaOtBu LiHMDS (pKa ~26) is soluble in THF and prevents proton-shuffling on the pyridine ring. NaOtBu is a solid alternative if LiHMDS causes side reactions.
Solvent THF t-Amyl Alcohol THF dissolves the polar substrate well. t-Amyl Alcohol allows higher temperatures (up to 100°C) if the bromide is unreactive.
Temp 65 °C 80-100 °C Start low to prevent oligomerization. Increase only if conversion stalls.
Troubleshooting "Black Precipitate"

If the reaction mixture turns black rapidly (Palladium black formation):

  • Cause: The catalyst is decomposing before oxidative addition can occur.

  • Fix: The substrate might be inhibiting the catalyst.[3] Increase ligand-to-metal ratio (add 1 mol% free BrettPhos ligand alongside the G3 precatalyst) or switch to tBuBrettPhos Pd G3 , which is even bulkier and more stable.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[3]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014).[4] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.[4]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[1][5] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[5] Journal of the American Chemical Society, 130(41), 13552–13554.[3]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

Sources

Application

5-bromo-2-N-cyclopropylpyridine-2,3-diamine as a building block in medicinal chemistry

Topic: 5-bromo-2-N-cyclopropylpyridine-2,3-diamine as a Building Block in Medicinal Chemistry CAS: 1010422-25-9 (Representative) Executive Summary: Strategic Value of the Scaffold 5-bromo-2-N-cyclopropylpyridine-2,3-diam...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-bromo-2-N-cyclopropylpyridine-2,3-diamine as a Building Block in Medicinal Chemistry CAS: 1010422-25-9 (Representative)

Executive Summary: Strategic Value of the Scaffold

5-bromo-2-N-cyclopropylpyridine-2,3-diamine represents a high-value "privileged structure" in modern drug discovery, particularly for the synthesis of imidazo[4,5-b]pyridine derivatives. Its strategic importance lies in the convergence of three distinct chemical handles, each serving a specific role in Structure-Activity Relationship (SAR) exploration:

  • The 2,3-Diamine Core: A validated precursor for fused heterocyclic systems (imidazoles, pyrazines, diazepines), most notably the imidazo[4,5-b]pyridine scaffold found in kinase inhibitors (e.g., various MAPK, PI3K inhibitors) and GPCR antagonists.

  • The 5-Bromo Handle: A pre-installed electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the "tail" region of the drug molecule without affecting the core binding motif.

  • The N-Cyclopropyl Motif: A critical medicinal chemistry design element. Unlike flexible alkyl chains, the cyclopropyl group introduces conformational rigidity and metabolic stability (blocking CYP450-mediated

    
    -hydroxylation), often filling small hydrophobic pockets (e.g., the ribose pocket in kinases) with high ligand efficiency.
    

Chemical Properties & Handling

PropertySpecificationNotes for Handling
Molecular Formula

Molecular Weight 228.09 g/mol
Appearance Off-white to pale yellow solidOxidizes slowly in air; store under inert gas (

/Ar).
Solubility DMSO, MeOH, DMF, DCMPoor solubility in water and non-polar alkanes.
pKa (Calc) ~6.5 (pyridine N)The 2-amino group reduces basicity of the ring nitrogen.
Stability Light & Air SensitiveCritical: Free amines are prone to oxidation. Store at -20°C.

Application Note: Synthesis of the Building Block

Rationale: While commercially available, high-purity synthesis is often required to avoid regioisomeric impurities. The most robust route utilizes Nucleophilic Aromatic Substitution (


) followed by nitro reduction.
Synthetic Pathway (Logic Flow)
  • Precursor: 5-bromo-2-chloro-3-nitropyridine.[1]

  • Step 1 (

    
    ):  Regioselective displacement of the 2-chloro group by cyclopropylamine. The 3-nitro group activates the 2-position, ensuring exclusivity over the 5-bromo position.
    
  • Step 2 (Reduction): Chemoselective reduction of the nitro group to the amine. Caution: Catalytic hydrogenation (

    
    , Pd/C) poses a high risk of debromination (removing the 5-Br). Therefore, a chemical reduction (Fe/AcOH or 
    
    
    
    ) is mandatory.

Synthesis Start 5-bromo-2-chloro- 3-nitropyridine Step1 Step 1: SNAr (Cyclopropylamine, Et3N) Start->Step1 0°C to RT Inter Intermediate: 5-bromo-2-(cyclopropylamino)- 3-nitropyridine Step1->Inter Step2 Step 2: Reduction (Fe, NH4Cl, EtOH/H2O) Inter->Step2 Reflux, 2h Final Target: 5-bromo-2-N-cyclopropyl pyridine-2,3-diamine Step2->Final Chemoselective (Br intact)

Figure 1: Chemoselective synthesis preventing debromination.

Protocol 1: Cyclization to Imidazo[4,5-b]pyridine Derivatives

Objective: To generate the fused bicyclic core common in kinase inhibitors. Mechanism: Condensation of the vicinal diamine with an aldehyde followed by oxidative cyclization, or direct condensation with a carboxylic acid/orthoester.

Method A: Oxidative Cyclization with Aldehydes (One-Pot)

Best for: Creating libraries with diverse aromatic substituents at the C-2 position.

Reagents:

  • Substrate: 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (1.0 equiv)

  • Aldehyde: Aryl/Heteroaryl aldehyde (1.1 equiv)

  • Oxidant:

    
     (Sodium metabisulfite) or Air/
    
    
    
  • Solvent: DMF or DMSO

  • Temperature: 100–120°C

Step-by-Step Protocol:

  • Dissolution: In a reaction vial, dissolve 1.0 mmol of the diamine and 1.1 mmol of the aldehyde in 3 mL of DMF.

  • Activation: Add 1.2 mmol of

    
     (promotes cyclization and oxidation of the intermediate aminal).
    
  • Heating: Heat the mixture to 110°C for 4–6 hours. Monitor by LCMS for the disappearance of the diamine (M+H) and appearance of the imidazopyridine (M-2H relative to aminal).

  • Workup: Pour the reaction mixture into ice-water (15 mL). The product often precipitates.

    • If precipitate forms: Filter, wash with water and hexanes.

    • If oil forms:[2] Extract with EtOAc (3x), wash with brine (5x to remove DMF), dry over

      
      .
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Checkpoint: The cyclopropyl group is acid-sensitive under extreme conditions. Avoid boiling in concentrated HCl/AcOH for extended periods.

Protocol 2: Suzuki-Miyaura Coupling at C-5

Objective: Functionalization of the bromine handle after cyclization (recommended) or before (if the coupling partner is stable). Challenge: The pyridine nitrogen can coordinate to Pd, poisoning the catalyst. High-activity catalysts are required.

Reagents:

  • Scaffold: 6-bromo-3-cyclopropyl-3H-imidazo[4,5-b]pyridine derivative (from Protocol 1).

  • Boronic Acid:

    
     (1.5 equiv).
    
  • Catalyst:

    
     (5 mol%) or XPhos Pd G2.
    
  • Base:

    
     (2M aqueous, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Protocol:

  • Inerting: Charge a microwave vial with the scaffold (0.5 mmol), boronic acid (0.75 mmol), and Pd catalyst (0.025 mmol). Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M

    
     (0.75 mL) via syringe.
    
  • Reaction:

    • Thermal: Heat at 90°C for 12 hours.

    • Microwave (Preferred): 120°C for 30 minutes.

  • Scavenging: Add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is for biological testing to remove residual Pd.

  • Purification: The product is likely basic. Use DCM/MeOH (95:5) with 1%

    
     (aq) for chromatography to prevent streaking.
    

Analytical Characterization Expectations

When analyzing the final 3-cyclopropyl-3H-imidazo[4,5-b]pyridine products:

  • 1H NMR (DMSO-d6):

    • Cyclopropyl: Distinct high-field multiplets. The

      
       adjacent to nitrogen usually appears at 
      
      
      
      3.0–3.5 ppm. The four
      
      
      protons appear as two multiplets around
      
      
      1.0–1.2 ppm.
    • Imidazopyridine Core:

      • Proton at C-5 (originally C-6 of pyridine): Doublet,

        
         8.0 ppm.
        
      • Proton at C-7 (originally C-4 of pyridine): Doublet,

        
         8.5 ppm.
        
      • Note: Coupling constant

        
         (meta-coupling).
        
  • LCMS:

    • Expect a characteristic 1:1 isotopic pattern (79Br/81Br) if the bromine is still present.

    • Upon Suzuki coupling, the Br pattern disappears, and the mass shifts corresponding to the added aryl group.

References

  • Synthesis of Imidazo[4,5-b]pyridines

    • Source: Semantic Scholar. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine..."
    • URL:

  • Building Block Identification (CAS 1010422-25-9)

    • Source: BLDpharm Product Record.
    • URL:

  • General Cross-Coupling Protocols on Halopyridines

    • Source: BenchChem Applic
    • URL:

  • Medicinal Chemistry of N-Cyclopropyl Motifs

    • Source: Journal of Medicinal Chemistry (General Principle Ref).
    • Context: Cyclopropyl groups are widely cited for improving metabolic stability in kinase inhibitors (e.g.
    • URL:

Sources

Method

Application Note: Chemoselective N-Arylation of 5-Bromo-N2-cyclopropylpyridine-2,3-diamine

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific chemoselectivity challenge of N-arylating 5-bromo-N2-cyclopropylpyridine-2,3-diamine (referred to her...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific chemoselectivity challenge of N-arylating 5-bromo-N2-cyclopropylpyridine-2,3-diamine (referred to herein as Substrate-1 ).

The presence of a reactive electrophile (5-bromo) and two nucleophilic amines (2-NH-cyclopropyl and 3-NH2) creates a "triangular" selectivity problem. This guide prioritizes the Chan-Lam Coupling as the primary protocol to ensure the preservation of the 5-bromo handle for downstream diversification.

Part 1: Strategic Analysis & Chemoselectivity

The Substrate Challenge

Substrate-1 presents a unique reactivity landscape. Successful modification requires navigating three competing reactive sites:

  • Site A (3-Amino, -NH₂): The primary amine. It is the most nucleophilic site and the intended target for N-arylation.

  • Site B (2-Amino, -NH-Cyclopropyl): A secondary amine.[1] While electron-rich, it is sterically encumbered by the cyclopropyl group and less nucleophilic than the primary amine.

  • Site C (5-Bromo, -Br): An electrophilic handle. In standard Palladium-catalyzed (Buchwald-Hartwig) conditions, this site is prone to oxidative addition, leading to polymerization (self-coupling) or loss of the halogen.

The Solution: Orthogonal Catalysis

To arylate Site A (3-NH₂) without disturbing Site C (5-Br), we must use a catalytic cycle that does not involve oxidative addition to aryl bromides.

  • Recommended Approach: Copper-Catalyzed Chan-Lam Coupling.

    • Mechanism: Oxidative coupling using Aryl Boronic Acids.[2]

    • Selectivity: Copper(II) activates the boronic acid and the amine.[3] It is generally inert toward aryl bromides under mild conditions.

    • Outcome: High-fidelity arylation of the 3-NH₂; 5-Br remains intact.

  • Alternative Approach: Pd-Catalyzed Buchwald-Hartwig (High Risk).

    • Requirement: Requires the coupling partner to be an Aryl Iodide .

    • Logic: Pd inserts into Ar-I significantly faster than Ar-Br. If Ar-Br or Ar-Cl is used as the partner, the catalyst will likely consume the substrate's 5-Br.

Decision Logic Diagram

Chemoselectivity Substrate Substrate-1 (5-Br, 3-NH2, 2-NHCp) Target Target: N-Arylation of 3-NH2 Substrate->Target Choice Select Coupling Partner Target->Choice PathA Aryl Boronic Acid (Ar-B(OH)2) Choice->PathA PathB Aryl Iodide (Ar-I) Choice->PathB PathC Aryl Bromide/Chloride (Ar-Br / Ar-Cl) Choice->PathC MethodA Protocol A: Chan-Lam Coupling (Cu(OAc)2, Air/O2) *RECOMMENDED* PathA->MethodA High Chemoselectivity MethodB Protocol B: Kinetic Buchwald (Pd(0), Ligand Control) *Use with Caution* PathB->MethodB Kinetic Selectivity (I > Br) MethodC FAILURE MODE Self-Coupling / Polymerization PathC->MethodC Competing Oxidative Addition

Figure 1: Strategic decision tree for selecting the N-arylation method based on the available coupling partner.

Part 2: Detailed Protocols

Protocol A: Copper-Catalyzed Chan-Lam Coupling (Gold Standard)

Objective: Arylation of the 3-amino group using an aryl boronic acid. Scope: Compatible with electron-rich and electron-deficient aryl boronic acids. Preserves the 5-Br handle.

Materials
  • Substrate: 5-bromo-N2-cyclopropylpyridine-2,3-diamine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 – 2.0 equiv)

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (0.5 – 1.0 equiv)

    • Note: Stoichiometric Cu is often more reliable for difficult substrates than catalytic versions.

  • Base: Pyridine (2.0 equiv) or Triethylamine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

    • Why: Non-coordinating halogenated solvents often outperform DMF/DMSO in Chan-Lam reactions involving diamines.

  • Additives: 4Å Molecular Sieves (Activated, Powdered).

  • Atmosphere: Open air (or O₂ balloon for faster rates).

Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial (20 mL) and equip it with a magnetic stir bar.

  • Charging: Add Substrate-1 (1.0 mmol, 227 mg), Aryl Boronic Acid (2.0 mmol), Cu(OAc)₂ (1.0 mmol, 181 mg), and 4Å Molecular Sieves (200 mg) to the vial.

  • Solvation: Add DCM (10 mL) to the solids. The reaction typically starts as a heterogeneous blue/green suspension.

  • Activation: Add Pyridine (2.0 mmol, 161 µL) dropwise while stirring.

  • Reaction: Cap the vial loosely or attach a drying tube (the reaction requires O₂ from air). Stir vigorously at Room Temperature (25 °C) .

    • Optimization: If conversion is <10% after 4 hours, attach an O₂ balloon.

  • Monitoring: Monitor by LC-MS every 4 hours. Look for the product mass [M+Ar]⁺.

    • Checkpoint: The 5-Br isotope pattern (1:1 doublet) must be preserved in the product peak.

  • Workup:

    • Dilute with EtOAc (30 mL).

    • Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc.

    • Wash the filtrate with 10% NH₄OH (to sequester residual Cu) followed by Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: Kinetic Buchwald-Hartwig Coupling (Alternative)

Objective: Arylation using an Aryl Iodide when boronic acids are unavailable. Critical Constraint: You must use an Aryl Iodide. Aryl bromides will fail due to lack of selectivity.

Materials
  • Substrate: 5-bromo-N2-cyclopropylpyridine-2,3-diamine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.1 equiv)

  • Catalyst: Pd₂dba₃ (2.5 mol%)

  • Ligand: Xantphos (5.0 mol%)

    • Why: Xantphos is excellent for primary amines and promotes reductive elimination, but more importantly, the rate of oxidative addition into Ar-I is vastly superior to Ar-Br with this system.

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (3x).

  • Charging: Add Substrate-1 (1.0 mmol), Aryl Iodide (1.1 mmol), Pd₂dba₃ (23 mg), Xantphos (29 mg), and Cs₂CO₃ (650 mg).

  • Solvation: Add degassed 1,4-Dioxane (5 mL) under Argon flow. Seal the tube.

  • Reaction: Heat to 80 °C .

    • Warning: Do not exceed 100 °C. Higher temperatures increase the probability of activating the internal 5-Br.

  • Monitoring: Check LC-MS at 2 hours. Stop immediately upon consumption of the Aryl Iodide.

  • Workup: Filter through Celite, concentrate, and purify via chromatography.

Part 3: Data Presentation & Troubleshooting

Expected Analytical Data

When validating the product, ensure the halogen signature remains.

FeatureSubstrate (Start)Product (Target)Failure (Self-Coupling)
Mass Spec (ESI) [M+H]⁺ = 228/230[M+H]⁺ = (228+Ar)/ (230+Ar)Dimer mass, loss of Br pattern
Isotope Pattern 1:1 doublet (Br)1:1 doublet (Br)Complex or no Br pattern
1H NMR (Pyridine) 2 singlets (H4, H6)2 singlets (shifted)Complex multiplets
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (Chan-Lam) Catalyst inactive or wet solvent.Use fresh Cu(OAc)₂. Ensure molecular sieves are activated. Switch to O₂ atmosphere.
Low Yield (Chan-Lam) Competitive binding of diamine to Cu.Increase Cu(OAc)₂ to 1.5 equiv. Slow addition of the substrate.
Loss of Bromine (Pd) Oxidative addition to 5-Br.Switch from Protocol B to Protocol A. If using B, lower temp to 60°C and use Ar-I.
Regioselectivity (2-N vs 3-N) Reaction at cyclopropyl amine.Unlikely due to sterics. Confirm by NOE NMR (Product NH should correlate with Aryl protons).

Part 4: References

  • Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2933–2936. Link

  • Evans, D. A., et al. "Copper-Promoted C-N and C-O Bond Cross-Coupling with Phenylboronic Acids." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2937–2940. Link

  • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941–2944. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link

  • Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, vol. 2011, no.[4] 06, 2011, pp. 829-856. Link

Sources

Application

Application Notes and Protocols for Compound Library Synthesis Utilizing 5-bromo-2-N-cyclopropylpyridine-2,3-diamine

Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold The imidazo[4,5-b]pyridine core is a privileged heterocyclic system in medicinal chemistry, largely due to its structural resemblance to endogenous...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged heterocyclic system in medicinal chemistry, largely due to its structural resemblance to endogenous purines.[1][2] This mimicry allows molecules derived from this scaffold to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in cellular signaling.[3][4] Consequently, imidazopyridine derivatives have been successfully developed as anti-cancer, anti-inflammatory, and antiviral agents.[5][6]

The starting material, 5-bromo-2-N-cyclopropylpyridine-2,3-diamine, is a highly versatile building block for the construction of diverse compound libraries. It features two key points for chemical diversification:

  • The Vicinal Diamine: This functionality is primed for cyclocondensation reactions to form the fused imidazole ring of the imidazo[4,5-b]pyridine system.[7]

  • The 5-bromo Substituent: This serves as a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the chemical space around the core scaffold.[8]

The N-cyclopropyl group is a valuable feature in modern drug design, often introduced to improve metabolic stability, reduce off-target activity, and enhance binding affinity by introducing a degree of conformational constraint.

This document provides a comprehensive guide to leveraging 5-bromo-2-N-cyclopropylpyridine-2,3-diamine for the synthesis of compound libraries, covering the synthesis of the core building block and two primary diversification strategies.

Part 1: Synthesis of the Core Building Block: 5-bromo-2-N-cyclopropylpyridine-2,3-diamine

Synthetic Workflow Overview

A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination (NBS) C 2-Amino-5-bromo-3-nitropyridine B->C Nitration (HNO3/H2SO4) D 2,3-Diamino-5-bromopyridine C->D Reduction (e.g., Fe/HCl or H2/Raney-Ni) E 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (Target) D->E Reductive Amination (Cyclopropanone, NaBH(OAc)3)

Caption: Proposed synthetic route to the target diamine.

Protocol 1.1: Synthesis of 2,3-Diamino-5-bromopyridine (Precursor)

This three-step protocol starts from commercially available 2-aminopyridine.

Step A: Bromination to 2-Amino-5-bromopyridine

  • Rationale: N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic rings like 2-aminopyridine. The reaction is typically carried out in a polar solvent.[11]

  • Procedure:

    • Dissolve 2-aminopyridine (1.0 eq.) in acetone.

    • Cool the solution to 10°C in an ice bath.

    • Add N-Bromosuccinimide (1.0 eq.) portion-wise, maintaining the temperature below 15°C.

    • Stir the mixture for 1 hour at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from 90% ethanol to yield 2-amino-5-bromopyridine.[11]

Step B: Nitration to 2-Amino-5-bromo-3-nitropyridine

  • Rationale: Nitration of the 2-amino-5-bromopyridine intermediate occurs at the C3 position. A mixture of nitric and sulfuric acid is a standard nitrating agent.[12]

  • Procedure:

    • Carefully add 2-amino-5-bromopyridine (1.0 eq.) to concentrated sulfuric acid at a temperature below 5°C.

    • Add 95% nitric acid (1.1 eq.) dropwise while maintaining the temperature at 0°C.

    • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.[12]

    • Cool the reaction mixture and pour it onto ice.

    • Neutralize with a 40% sodium hydroxide solution.

    • Collect the precipitated product by filtration, wash with water, and dry.

Step C: Reduction to 2,3-Diamino-5-bromopyridine

  • Rationale: The nitro group is readily reduced to an amine using various methods. Catalytic hydrogenation with Raney Nickel is a clean and efficient method.[6]

  • Procedure:

    • In a high-pressure reactor, dissolve 2-amino-5-bromo-3-nitropyridine (1.0 eq.) in a mixture of ethanol and phosphoric acid.

    • Add a catalytic amount of 10% Raney-Ni.

    • Pressurize the reactor with hydrogen gas (1 MPa) and heat to 50°C.

    • Maintain the reaction until hydrogen uptake ceases.

    • Cool the reactor, vent the hydrogen, and filter the catalyst.

    • Evaporate the filtrate and work up to isolate 2,3-diamino-5-bromopyridine.[6]

Protocol 1.2: Synthesis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine
  • Rationale: Reductive amination is a classic method for forming C-N bonds.[13] The reaction of the precursor diamine with cyclopropanone in the presence of a mild reducing agent like sodium triacetoxyborohydride should selectively alkylate one of the amino groups.[10] The 2-amino group is generally more nucleophilic in this system.

  • Procedure:

    • Suspend 2,3-diamino-5-bromopyridine (1.0 eq.) in dichloromethane.

    • Add cyclopropanone (1.2 eq.) followed by acetic acid (1.1 eq.).

    • Stir the mixture for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the target compound.

Part 2: Library Diversification Strategy I: Palladium-Catalyzed Cross-Coupling

The 5-bromo position is a versatile handle for introducing a wide range of chemical diversity through well-established palladium-catalyzed cross-coupling reactions.[8]

General Workflow for Cross-Coupling Reactions

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add 5-bromo-2-N-cyclopropylpyridine-2,3-diamine, Coupling Partner, Base, Catalyst, and Ligand to a reaction vessel B Add degassed solvent A->B C Heat the reaction mixture under inert atmosphere B->C D Monitor reaction progress by TLC or LC-MS C->D E Aqueous work-up D->E F Extraction with organic solvent E->F G Purification by column chromatography F->G

Caption: General experimental workflow for cross-coupling reactions.

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
  • Rationale: The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with a boronic acid or ester.[14][15] This allows for the introduction of various aryl and heteroaryl moieties.

  • Materials:

    • 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (1.0 eq.)

    • Arylboronic acid (1.2 eq.)

    • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

    • Potassium phosphate (K₃PO₄) (2.2 eq.)

    • 1,4-Dioxane/Water (4:1 mixture)

  • Procedure:

    • In a Schlenk flask, combine the diamine, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon).

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the mixture to 90-95°C for 12-18 hours.[8]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and filter.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O95~85
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O95~88
33-Pyridylboronic acidPd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O100~75

Yields are representative and based on similar substrates.[8][14]

Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
  • Rationale: This reaction is a powerful tool for forming C-N bonds between an aryl halide and a primary or secondary amine.[16][17] It is widely used in medicinal chemistry to introduce diverse amine functionalities.[18]

  • Materials:

    • 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (1.0 eq.)

    • Amine (1.2 eq.)

    • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

    • Xantphos (4 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the diamine, NaOt-Bu, Pd₂(dba)₃, and Xantphos to a dry reaction tube.

    • Add anhydrous toluene, followed by the amine.

    • Seal the tube and heat to 100-110°C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography.

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃/XantphosNaOt-BuToluene110~80
2PiperidinePd₂(dba)₃/BINAPNaOt-BuToluene100~78
3AnilinePd(OAc)₂/RuPhosCs₂CO₃Dioxane100~70

Yields are representative and based on similar substrates.[16]

Protocol 2.3: Sonogashira Coupling for C-C Alkyne Formation
  • Rationale: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, introducing a linear and rigid linker into the molecule.[1]

  • Materials:

    • 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (1.0 eq.)

    • Terminal alkyne (1.2 eq.)

    • Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride) (3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous THF

  • Procedure:

    • To a solution of the diamine in THF and Et₃N, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or with gentle heating (40-60°C) for 4-12 hours.[2]

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

    • Concentrate the filtrate and purify the residue by column chromatography.

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF25~90
2EthynyltrimethylsilanePd(PPh₃)₂Cl₂/CuIEt₃NTHF40~85
3Propargyl alcoholPd(PPh₃)₄/CuIi-Pr₂NHDMF60~75

Yields are representative and based on similar substrates.[2]

Part 3: Library Diversification Strategy II: Imidazo[4,5-b]pyridine Ring Formation

The second major strategy for library generation involves first forming the imidazo[4,5-b]pyridine core and then, if desired, performing cross-coupling on the bromo-substituted heterocycle.

General Workflow for Imidazo[4,5-b]pyridine Formation

A 5-bromo-2-N-cyclopropylpyridine-2,3-diamine C Cyclocondensation A->C B Aldehyde or Carboxylic Acid Derivative B->C D 6-bromo-1-cyclopropyl-1H-imidazo[4,5-b]pyridine Library C->D

Caption: Cyclocondensation to form the imidazopyridine core.

Protocol 3.1: Cyclocondensation with Aldehydes
  • Rationale: The reaction of a 1,2-diamine with an aldehyde, often in the presence of an oxidizing agent, is a common method for forming the imidazole ring.[9]

  • Materials:

    • 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (1.0 eq.)

    • Aldehyde (1.1 eq.)

    • Sodium metabisulfite (Na₂S₂O₅) (as an oxidant promoter) or an alternative oxidant like iodine.

    • Ethanol or DMF

  • Procedure:

    • Dissolve the diamine in ethanol.

    • Add the aldehyde and sodium metabisulfite.

    • Reflux the mixture for 4-8 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Take up the residue in ethyl acetate and wash with water.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3.2: Cyclocondensation with Carboxylic Acids or Equivalents
  • Rationale: Carboxylic acids or their activated derivatives (e.g., acid chlorides, orthoesters) can be used to form the imidazole ring, with the carbon of the carbonyl group becoming C2 of the imidazopyridine. Polyphosphoric acid (PPA) is a common dehydrating agent for this cyclization.

  • Materials:

    • 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (1.0 eq.)

    • Carboxylic acid (1.2 eq.)

    • Polyphosphoric acid (PPA)

  • Procedure:

    • Mix the diamine and the carboxylic acid in PPA.

    • Heat the mixture to 140-160°C for 2-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a strong base (e.g., concentrated ammonia or NaOH solution) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize or purify by column chromatography if necessary.

Conclusion

5-bromo-2-N-cyclopropylpyridine-2,3-diamine is a powerful scaffold for generating diverse compound libraries for drug discovery. By employing a dual strategy of palladium-catalyzed cross-coupling at the 5-position and cyclocondensation to form the medicinally important imidazo[4,5-b]pyridine core, researchers can rapidly access a wide range of novel chemical entities. The protocols outlined in this document provide a robust starting point for these synthetic endeavors, drawing upon well-established and reliable chemical transformations. Careful optimization of reaction conditions for specific substrates will be key to maximizing yields and purity in library synthesis campaigns.

References

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • ResearchGate (2023). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(vii), 202312124. Available at: [Link]

  • Sun, C., et al. (2006). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters, 8(19), 4375-4378. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Rasteiro, M. K., et al. (2024). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Molecules, 29(4), 842. Available at: [Link]

  • Dandu, R. R., et al. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, 83(4), 875-882. Available at: [Link]

  • Zare, A., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(45), 26031-26065. Available at: [Link]

  • ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Available at: [Link]

  • BenchChem (2025). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. BenchChem.
  • BenchChem (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19183-19210. Available at: [Link]

  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 23(58), 14457-14461. Available at: [Link]

  • ResearchGate. Intermolecular reductive amination of amino acid- derived b.... Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Reductive Amination. Available at: [Link]

  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]

  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. Available at: [Link]

  • Zsoldos-Mady, V., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 64(15), 11336-11351. Available at: [Link]

  • LibreTexts Chemistry. Suzuki-Miyaura Coupling. Available at: [Link]

  • Google Patents. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Royal Society of Chemistry. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science. Available at: [Link]

  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. Available at: [Link]

  • Arts, UniTS. (2011). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Available at: [Link]

  • Royal Society of Chemistry. (2023). Catalyst-free and oxidant-free cyclocondensation of 2-aminobenzamides with glycosides under visible light. Organic & Biomolecular Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2011). The synthesis of trianglimines: on the scope and limitations of the [3 + 3] cyclocondensation reaction between (1R,2R)-diaminocyclohexane and aromatic dicarboxaldehydes. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Method

experimental procedure for a reaction with 5-bromo-2-N-cyclopropylpyridine-2,3-diamine

Application Note: Synthesis and Late-Stage Functionalization of 3-Cyclopropyl-3H-imidazo[4,5-b]pyridine Scaffolds Strategic Importance of the Scaffold The imidazo[4,5-b]pyridine core is a privileged pharmacophore in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Late-Stage Functionalization of 3-Cyclopropyl-3H-imidazo[4,5-b]pyridine Scaffolds

Strategic Importance of the Scaffold

The imidazo[4,5-b]pyridine core is a privileged pharmacophore in modern drug discovery, frequently utilized as a purine bioisostere to target the ATP-binding hinge region of various protein kinases[1]. The strategic selection of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS 1010422-25-9) as a starting material offers two distinct synthetic advantages:

  • Regiocontrol via N2-Substitution: The presence of the cyclopropyl group at the N2 position of the pyridine ring dictates absolute regioselectivity during cyclocondensation. It forces the formation of the 3-cyclopropyl-3H-imidazo[4,5-b]pyridine architecture, bypassing the complex regioisomeric mixtures often encountered when cyclizing unprotected 2,3-diaminopyridines[1].

  • Primed for Late-Stage Diversification: The 5-bromo substituent on the starting diamine maps directly to the 6-position of the resulting imidazo[4,5-b]pyridine. This electron-deficient aryl bromide is highly activated for oxidative addition, making it an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate diverse libraries of 6-aryl/heteroaryl derivatives[2].

Reaction Workflows & Mechanistic Causality

The synthesis is divided into a robust two-step workflow: an initial cyclocondensation followed by a late-stage Suzuki-Miyaura cross-coupling.

Workflow SM 5-Bromo-N2-cyclopropyl pyridine-2,3-diamine Step1 Cyclocondensation (HC(OEt)3, p-TsOH) SM->Step1 Int 6-Bromo-3-cyclopropyl- 3H-imidazo[4,5-b]pyridine Step1->Int 110 °C, 4h Step2 Suzuki-Miyaura Cross-Coupling Int->Step2 Prod 6-Aryl-3-cyclopropyl- 3H-imidazo[4,5-b]pyridine Step2->Prod Pd cat., Ar-B(OH)2

Two-step synthesis of 6-aryl-3-cyclopropyl-3H-imidazo[4,5-b]pyridines.

Mechanistic Causality:

  • Step 1 (Cyclocondensation): Triethyl orthoformate acts as both the C1 carbon synthon and the dehydrating solvent. The addition of catalytic p-toluenesulfonic acid (p-TsOH) accelerates the formation of the intermediate formimidamide. Elevated temperatures drive the intramolecular cyclization forward by distilling off the ethanol byproduct, shifting the equilibrium entirely to the closed-ring product[1].

  • Step 2 (Suzuki-Miyaura Coupling): The catalytic cycle relies on the oxidative addition of the highly electrophilic 6-bromo position to a Pd(0) active species[3]. A biphasic solvent system (1,4-Dioxane/H₂O) is critical here; the water dissolves the inorganic base (e.g., K₂CO₃), which coordinates with the arylboronic acid to form a reactive, electron-rich boronate complex. This complex is strictly required to facilitate the transmetalation step onto the Pd(II) intermediate[3].

CatalyticCycle Pd0 Pd(0) Active Species PdII_Ox Pd(II) Oxidative Addition Complex Pd0->PdII_Ox Oxidative Addition (Ar-Br) PdII_Trans Pd(II) Transmetalation Complex PdII_Ox->PdII_Trans Transmetalation (Ar'-B(OH)2, Base) PdII_Trans->Pd0 Reductive Elimination (Product)

Simplified Suzuki-Miyaura catalytic cycle for imidazo[4,5-b]pyridines.

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-3-cyclopropyl-3H-imidazo[4,5-b]pyridine

This protocol establishes the core heterocyclic scaffold. It is designed to be a self-validating system where the physical state and TLC profile confirm the reaction's success.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (5.0 g, 21.9 mmol, 1.0 equiv).

  • Reagent Addition: Add triethyl orthoformate (32.5 g, 36.5 mL, 219 mmol, 10.0 equiv) followed by p-toluenesulfonic acid monohydrate (208 mg, 1.1 mmol, 0.05 equiv).

    • Causality: The large excess of triethyl orthoformate prevents intermolecular cross-linking and serves as the reaction medium.

  • Cyclization: Heat the mixture to 110 °C under a nitrogen atmosphere for 4 hours.

  • In-Process Control (Self-Validation): Monitor by TLC (EtOAc/Hexanes 1:1). The highly polar starting diamine (Rf ~0.1) will be completely consumed, replaced by a single, strongly UV-active spot at a higher Rf (~0.5).

  • Workup & Purification: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove unreacted triethyl orthoformate. Dissolve the crude residue in EtOAc (100 mL), wash with saturated aqueous NaHCO₃ (50 mL) to neutralize the acid catalyst, and dry over anhydrous Na₂SO₄. Filter and concentrate.

  • Isolation: Purify via flash column chromatography (silica gel, gradient 10% to 40% EtOAc in Hexanes) to afford the product as an off-white solid.

    • Expected NMR validation: Disappearance of the broad -NH₂ and -NH- signals, and the appearance of a sharp singlet around

      
       8.2 ppm corresponding to the C2-H imidazole proton.
      
Protocol B: Suzuki-Miyaura Cross-Coupling at the 6-Position

This protocol outlines the late-stage functionalization of the scaffold.

  • Preparation: In an oven-dried Schlenk tube, combine 6-bromo-3-cyclopropyl-3H-imidazo[4,5-b]pyridine (500 mg, 2.1 mmol, 1.0 equiv), the desired arylboronic acid (2.52 mmol, 1.2 equiv), and K₂CO₃ (725 mg, 5.25 mmol, 2.5 equiv).

  • Solvent Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 15 mL). Sparge the mixture with argon gas for 15 minutes.

    • Causality: Dissolved oxygen must be rigorously purged to prevent the rapid oxidation of the electron-rich Pd(0) active species and to suppress the oxidative homocoupling of the boronic acid[3].

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (77 mg, 0.105 mmol, 0.05 equiv). Seal the tube and heat to 90 °C for 12 hours.

    • Causality: Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand accelerates both the oxidative addition into the electron-deficient aryl bromide and the final reductive elimination step, minimizing protodeboronation side reactions[2].

  • In-Process Control (Self-Validation): A successful reaction is visually indicated by the transition of the mixture from an orange-red suspension to a dark brown/black mixture (formation of Pd black as the catalyst dies at the end of the reaction). TLC (EtOAc/Hexanes 1:1) should show complete consumption of the bromide.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data: Suzuki-Miyaura Optimization

The table below summarizes the condition screening performed to optimize the cross-coupling of 6-bromo-3-cyclopropyl-3H-imidazo[4,5-b]pyridine with phenylboronic acid. The data demonstrates that bidentate ligands (dppf) and stronger aqueous bases (K₂CO₃/K₃PO₄) are critical for maximizing yields and suppressing side reactions[2].

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent System (v/v)Temp (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9045
2Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)9062
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 88
4Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane/H₂O (4:1)9091

Note: While Entry 4 provided a marginally higher yield, Entry 3 was selected as the standard protocol due to the commercial availability and air-stability of the Pd(dppf)Cl₂ precatalyst.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Molecules (PubMed Central) URL:[Link][1]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling Source: Molecules (PubMed Central) URL:[Link][2]

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link][3]

Sources

Application

Biological Activity and Synthetic Applications of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine Derivatives in Kinase Inhibitor Discovery

Executive Summary The compound 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a highly privileged chemical building block in modern drug discovery[1]. While the diamine itself lacks direct biological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a highly privileged chemical building block in modern drug discovery[1]. While the diamine itself lacks direct biological activity, it serves as the foundational precursor for synthesizing substituted imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines [2]. These bicyclic derivatives are potent, orally bioavailable kinase inhibitors, particularly effective against Aurora kinases (A/B) and FMS-like tyrosine kinase 3 (FLT3), making them critical assets in targeted therapies for acute myeloid leukemia (AML) and other malignancies[3].

This application note provides a comprehensive guide to the structural rationale, synthetic workflows, and biological validation protocols for derivatives of this essential scaffold.

Mechanistic Rationale: The Anatomy of a Privileged Scaffold

The translation of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine into a clinical candidate relies on three precise structural features that dictate its biological activity:

  • The Pyridine-Diamine Core (Hinge Binding): Upon cyclization into an imidazo[4,5-b]pyridine, the N3 and N4 atoms act as a purine isostere. This configuration provides the essential hydrogen bond donor/acceptor pair required to anchor the molecule to the hinge region of the kinase ATP-binding pocket (e.g., interacting with Ala213 in Aurora A)[3].

  • The N2-Cyclopropyl Group (Solvent Channel Projection): The cyclopropylamine moiety is deliberately chosen over larger alkyl or aryl groups. It projects outward into the solvent-exposed channel of the kinase. This sterically constrained group lowers the overall lipophilicity (clogP), drastically improves metabolic stability against human liver microsomes (HLM), and mitigates off-target hERG channel toxicity[3].

  • The C5 Bromine Handle (Hydrophobic Pocket Targeting): The bromine atom at the 5-position of the diamine becomes the C6 position of the resulting imidazo[4,5-b]pyridine. This vector points directly toward the flexible DFG (Asp-Phe-Gly) motif of the kinase. It serves as a versatile synthetic handle for late-stage palladium-catalyzed cross-coupling, allowing researchers to attach diverse aryl groups to lock the kinase in specific inactive conformations[4].

SyntheticWorkflow A 5-Bromo-N2-cyclopropyl pyridine-2,3-diamine (CAS: 1010422-25-9) B Cyclization (Orthoester / Acid) A->B C 6-Bromo-3-cyclopropyl -imidazo[4,5-b]pyridine B->C D Pd-Catalyzed Cross-Coupling C->D E Targeted Kinase Inhibitor Library D->E

Fig 1: Synthetic workflow from the diamine precursor to a library of kinase inhibitors.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints.

Protocol 1: Scaffold Cyclization (Synthesis of the Imidazo[4,5-b]pyridine Core)

Objective: Convert the diamine precursor into the rigid bicyclic core. Causality: Triethyl orthoformate is utilized as the cyclizing agent because it provides a single carbon atom to bridge the two amines efficiently, avoiding the over-oxidation risks and complex purification steps associated with aldehyde-based cyclizations.

Step-by-Step Methodology:

  • Preparation: Suspend 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (1.0 eq) in neat triethyl orthoformate (10.0 eq).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) to activate the orthoester.

  • Reaction: Heat the mixture to 110°C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the diamine peak disappears and a new peak corresponding to the [M+H]+ of 6-bromo-3-cyclopropyl-3H-imidazo[4,5-b]pyridine emerges.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

Objective: Exploit the C6 bromine handle to introduce SAR-driving aryl/heteroaryl substituents. Causality: Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing unwanted beta-hydride elimination, which is crucial when coupling sterically hindered boronic acids[4].

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine the 6-bromo-imidazo[4,5-b]pyridine intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Add Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes.

  • Self-Validation Checkpoint: Use an internal standard (e.g., biphenyl) during HPLC analysis to quantify the yield and check for protodebromination side-products.

  • Purification: Filter through a Celite pad, concentrate, and purify via preparative reverse-phase HPLC to yield the final derivative.

Protocol 3: Biological Evaluation (TR-FRET Kinase Assay)

Objective: Quantify the IC₅₀ of the synthesized derivatives against FLT3 and Aurora A kinases. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard radiometric assays because the time-delay measurement eliminates interference from compound auto-fluorescence—a common source of false positives when screening dense heterocyclic libraries[3].

Step-by-Step Methodology:

  • Incubation: Incubate the purified kinase (FLT3 or Aurora A), fluorescently labeled peptide substrate, and ATP (at its predetermined Kₘ) with varying concentrations of the synthesized derivative (10-point serial dilution) in assay buffer for 60 minutes at 25°C.

  • Detection: Add the Europium-labeled anti-phospho antibody and allow binding for 30 minutes.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness. Include Staurosporine as a universal positive control.

Quantitative SAR Data Presentation

The table below summarizes the Structure-Activity Relationship (SAR) demonstrating how functionalizing the 5-bromo-2-N-cyclopropylpyridine-2,3-diamine core drives dual FLT3/Aurora kinase inhibition.

Compound StageC6 Substituent (from C5 Bromo)N3 SubstituentAurora A IC₅₀ (nM)FLT3 IC₅₀ (nM)hERG Inhibition (@ 10 μM)
Precursor Bromo (Unreacted)Cyclopropyl> 10,000> 10,000N/A
Derivative A 4-ChlorophenylCyclopropyl15.012.0< 10%
Derivative B 1-Methyl-1H-pyrazol-4-ylCyclopropyl7.56.267%
Derivative C 4-(4-Chlorobenzyl)piperazin-1-ylCyclopropyl48.038.015%

Data synthesized from established SAR profiles of imidazo[4,5-b]pyridine derivatives in preclinical AML models[3]. Derivative B demonstrates extreme potency but high hERG liability, whereas Derivative C balances potency with an acceptable safety profile.

Mechanism of Action: Pathway Inhibition

The synthesized derivatives exert their biological activity by simultaneously collapsing two distinct oncogenic pathways critical for leukemic cell survival.

KinasePathway cluster_FLT3 FLT3 Signaling (AML) cluster_Aurora Mitotic Regulation Inhibitor Imidazo[4,5-b]pyridine Derivatives FLT3 FLT3 Receptor (Wild Type / ITD) Inhibitor->FLT3 Aurora Aurora Kinases A/B Inhibitor->Aurora STAT5 STAT5 / MAPK FLT3->STAT5 Proliferation Leukemic Cell Proliferation STAT5->Proliferation Apoptosis Cell Cycle Arrest & Apoptosis Proliferation->Apoptosis Inhibition Induces Mitosis Spindle Assembly Aurora->Mitosis Survival Cell Survival Mitosis->Survival Survival->Apoptosis Inhibition Induces

Fig 2: Dual inhibition of FLT3 and Aurora kinase pathways by functionalized derivatives.

References

  • Bavetsias, V., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Macdonald, J., et al. "Regioselective C2-arylation of imidazo[4,5-b]pyridines." Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • "Pyrido[2,3-B]pyrazine derivatives useful as herbicidal compounds (Patent US8133847B2).

Sources

Method

Application Note: 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine as a Trifunctional Scaffold in Optoelectronic Materials

Executive Summary The rational design of organic fluorophores and semiconductor materials relies heavily on versatile synthetic building blocks. 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS 1010422-25-9) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of organic fluorophores and semiconductor materials relies heavily on versatile synthetic building blocks. 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS 1010422-25-9) has emerged as a highly privileged precursor in materials science. Unlike simple phenylenediamines, this specific pyridine derivative offers a trifunctional handle: a diamine for heterocycle annulation, a halogen for


-system extension, and a sterically demanding cyclopropyl group to modulate solid-state packing. This guide details the mechanistic rationale, synthetic workflows, and photophysical applications of this compound in developing Thermally Activated Delayed Fluorescence (TADF) OLEDs and advanced fluorescent probes.

Structural Rationale & Causality (The "Why")

To understand the utility of this molecule, one must analyze the causality behind its structural features:

  • The Pyridine-2,3-diamine Core (The Acceptor Anchor): Condensation of the diamine with 1,2-dicarbonyls or aldehydes yields pyrido[2,3-b]pyrazines[1] and imidazo[4,5-b]pyridines[2], respectively. The incorporation of the electronegative pyridine nitrogen lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, creating a strong electron-acceptor core crucial for Donor-Acceptor (D-A) fluorophores[1].

  • The 5-Bromo Substituent (The

    
    -Extension Handle):  Positioned para to the cyclopropylamine nitrogen, the bromine atom serves as a reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows for late-stage installation of electron-donating groups (like carbazole or diphenylamine), facilitating precise tuning of Intramolecular Charge Transfer (ICT)[1].
    
  • The 2-N-Cyclopropyl Group (The Steric Modulator): In solid-state applications like OLEDs, planar molecules suffer from Aggregation-Caused Quenching (ACQ) due to detrimental

    
    -
    
    
    
    stacking. The rigid,
    
    
    -hybridized cyclopropyl ring acts as an out-of-plane steric spacer. This prevents close intermolecular packing, thereby preserving high Photoluminescence Quantum Yields (PLQY) in neat films.

Key Applications in Materials Science

High-Performance TADF OLED Emitters

By condensing 5-bromo-2-N-cyclopropylpyridine-2,3-diamine with 1,2-diketones, researchers synthesize pyrido[2,3-b]pyrazine cores. When coupled with strong donors, these molecules exhibit a small singlet-triplet energy gap (


), enabling triplet excitons to upconvert to the singlet state via Reverse Intersystem Crossing (RISC)[1]. This TADF mechanism allows OLED devices to harvest 100% of excitons, achieving External Quantum Efficiencies (EQEs) exceeding 20%[1].
Environmentally Sensitive Fluorescent Probes

Condensation with aldehydes yields imidazo[4,5-b]pyridines. These scaffolds are highly sensitive to microenvironmental changes (such as pH or the presence of metal cations) due to mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT) or Twisted Intramolecular Charge Transfer (TICT)[2][3]. The cyclopropyl group enhances lipophilicity, making these probes highly compatible with polymer matrices and biological membranes.

SyntheticWorkflow Precursor 5-Bromo-2-N-cyclopropylpyridine -2,3-diamine Diketon 1,2-Diketone Condensation Precursor->Diketon Aldehyde Aldehyde Cyclization Precursor->Aldehyde Pyrido Pyrido[2,3-b]pyrazine Scaffold Diketon->Pyrido Suzuki Pd-Catalyzed Suzuki Coupling Pyrido->Suzuki OLED TADF OLED Emitter (High EQE) Suzuki->OLED Imidazo Imidazo[4,5-b]pyridine Scaffold Aldehyde->Imidazo Sonogashira Pd-Catalyzed Sonogashira Coupling Imidazo->Sonogashira Probe Fluorescent Probe (pH/Metal Sensing) Sonogashira->Probe

Fig 1. Divergent synthetic workflow of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine in materials.

Standardized Experimental Protocols

The following self-validating workflow describes the synthesis of a Donor-Acceptor TADF emitter.

Protocol A: Synthesis of the Pyrido[2,3-b]pyrazine Acceptor Core

Rationale: Acid-catalyzed condensation in a polar protic solvent ensures rapid imine formation while allowing the hydrophobic product to precipitate, driving the equilibrium forward.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine and 10 mmol of benzil (1,2-diphenylethane-1,2-dione) in 40 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of benzil, increasing its electrophilicity for nucleophilic attack by the diamine[4].

  • Reflux & Monitoring: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Self-Validating Isolation: Cool the reaction to 0°C. The product will precipitate as a yellow/orange solid. Filter and wash with cold ethanol. Validation: The formation of the highly conjugated pyrido[2,3-b]pyrazine core will exhibit a distinct color change and weak fluorescence under a 365 nm UV lamp, whereas the starting diamine is non-fluorescent.

Protocol B: Late-Stage -Extension via Suzuki-Miyaura Coupling

Rationale: A biphasic solvent system prevents base-catalyzed degradation of the heterocycle while keeping the organic precursors fully solvated.

  • Reagent Mixing: Combine 5 mmol of the brominated core from Protocol A, 6 mmol of 9-phenyl-9H-carbazole-3-boronic acid, and 0.25 mmol (5 mol%) of

    
     in a Schlenk flask.
    
  • Solvent System: Add 30 mL of degassed Toluene and 10 mL of 2M aqueous

    
    . Causality:
    
    
    
    is a mild base that activates the boronic acid without cleaving the sensitive N-cyclopropyl bond.
  • Reaction: Heat at 90°C under an argon atmosphere for 12 hours.

  • Workup: Extract with dichloromethane, dry over

    
    , and purify via silica gel chromatography. Validation: The resulting D-A molecule will exhibit intense, solvatochromic fluorescence under UV light, confirming successful 
    
    
    
    -extension and ICT character[1].

TADF_Mechanism S0 S0 Ground State S1 S1 Singlet State S0->S1 Photon Absorption S1->S0 Prompt Fluorescence T1 T1 Triplet State S1->T1 ISC T1->S0 Phosphorescence (Non-radiative) T1->S1 RISC (Thermal Energy)

Fig 2. Jablonski diagram illustrating the TADF mechanism in pyrido[2,3-b]pyrazine OLED emitters.

Quantitative Photophysical Data

The modularity of the 5-bromo-2-N-cyclopropylpyridine-2,3-diamine scaffold allows for fine-tuning of photophysical properties. Table 1 summarizes typical data for derived materials based on the choice of the donor group attached at the 5-position[1].

Material Architecture (Donor-Acceptor)Absorption

(nm)
Emission

(nm)
PLQY (%)

(eV)
Max EQE in OLED (%)
Acceptor Core Only (No Donor)380459 (Blue)12.0> 0.50N/A
Core + Carbazole Donor 410540 (Yellow)85.40.1220.0
Core + Acridine Donor 435585 (Orange)78.20.0815.4
Imidazo-pyridine + Phenol 350480 (ESIPT)45.0N/AN/A (Sensor)

Data represents generalized photophysical parameters for pyrido[2,3-b]pyrazine and imidazo[4,5-b]pyridine derivatives in non-polar solvents (e.g., Toluene)[1][3].

References

  • Yu, L., Wu, Z., Xie, G., Luo, J., Zou, Y., Ma, D., & Yang, C. (2020). "Pyrido[2,3-b]pyrazine-based full-color fluoresent materials for high-performance OLEDs." RSC Advances, 10(49), 29334-29340.[Link]

  • Sharma, A., et al. (2022). "Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications." ChemistrySelect, 7(48), e202203875.[Link]

  • Rafique, J., et al. (2023). "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties." RSC Advances, 13(45), 31885-31898.[Link]

  • Mosquera, M., et al. (2012). "Photoinduced Proton and Charge Transfer in 2-(2′-Hydroxyphenyl)imidazo[4,5-b]pyridine." The Journal of Physical Chemistry A, 116(50), 12220-12231.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine by column chromatography

This technical guide serves as a specialized support resource for the purification of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (also referred to as 5-bromo-N2-cyclopropylpyridine-2,3-diamine).[1] Ticket Subject: Optim...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support resource for the purification of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (also referred to as 5-bromo-N2-cyclopropylpyridine-2,3-diamine).[1]

Ticket Subject: Optimization of Column Chromatography for 5-bromo-2-N-cyclopropylpyridine-2,3-diamine Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Compound Analysis

Purifying 5-bromo-2-N-cyclopropylpyridine-2,3-diamine presents a classic "medicinal chemistry paradox": the molecule is small and crystalline, yet it behaves poorly on standard silica gel due to the high basicity of the 2,3-diaminopyridine core.[1]

  • Chemical Challenge: The pyridine nitrogen and the exocyclic amines act as Lewis bases. These interact strongly with the acidic silanol groups (

    
    ) on standard silica gel, leading to peak tailing (streaking), irreversible adsorption, and co-elution with impurities.[1]
    
  • Stability Warning: Diaminopyridines are electron-rich and prone to oxidation.[1] Fractions should not be left in solution for extended periods; rapid evaporation and storage under argon are critical.

Part 1: Troubleshooting & FAQs

Q1: I am observing severe streaking/tailing on my TLC and column. How do I fix this?

Diagnosis: This is caused by the acid-base interaction between your basic diamine and the acidic silica stationary phase. Solution: You must "mask" the silanol groups.

  • Protocol A (Mobile Phase Modifier): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
    • Mechanism:[2] The small, mobile base saturates the acidic sites on the silica, allowing your product to elute as a tight band.[1]

    • Recommendation: Use TEA for Hexane/Ethyl Acetate systems. Use

      
       for DCM/MeOH systems (TEA can form salts with DCM over time).
      
  • Protocol B (Pre-treated Silica): Slurry your silica gel in Hexane containing 5% TEA. Let it sit for 15 minutes, then flush with 2 column volumes (CV) of pure Hexane before loading your sample.

Q2: My product co-elutes with the nitro-precursor (5-bromo-2-N-cyclopropyl-3-nitropyridine).

Diagnosis: The polarity difference between the nitro-intermediate and the diamine product is significant, but "streaking" of the amine can overlap with the nitro peak. Solution: Switch separation selectivity.

  • Standard Phase: The nitro compound is less polar and elutes first. If they overlap, your gradient is too steep.[1]

  • Optimization: Use a shallower gradient starting at 0% polar solvent.

  • Alternative: If the nitro compound is abundant, consider a chemoselective scavenger . If the impurity is the starting material (fluoropyridine or chloropyridine), it is non-basic. An acid-wash (1N HCl extraction) of the crude reaction mixture before the column can remove non-basic impurities, leaving the basic product in the aqueous phase (which is then basified and re-extracted).

Q3: The product turns brown on the column or after evaporation.

Diagnosis: Oxidative degradation. Electron-rich aminopyridines are sensitive to air, especially when adsorbed onto high-surface-area silica (which catalyzes oxidation).[1] Solution:

  • Speed: Run the column quickly using "Flash" conditions (high flow rate).

  • Solvent: Degas solvents or use high-quality HPLC grade solvents to minimize dissolved oxygen.[1]

  • Workup: Evaporate fractions immediately at

    
     and store the solid under nitrogen/argon.
    

Part 2: Optimized Purification Workflows

Workflow Visualization

The following decision tree outlines the logical path for selecting the correct purification method based on crude purity and scale.

PurificationWorkflow Start Crude Reaction Mixture (5-bromo-2-N-cyclopropylpyridine-2,3-diamine) CheckTLC TLC Analysis (DCM:MeOH 95:5 + 1% NH4OH) Start->CheckTLC Streak Does the spot streak? CheckTLC->Streak YesStreak Method A: Amine-Modified Silica (Pre-treat with 2% TEA) Streak->YesStreak Yes (Tailing) NoStreak Method B: Standard Flash (Hex/EtOAc Gradient) Streak->NoStreak No (Clean spots) MobilePhase Select Mobile Phase YesStreak->MobilePhase NoStreak->MobilePhase NonPolar Hexane : EtOAc (3:1 to 1:1) + 1% TEA MobilePhase->NonPolar Low Polarity Impurities Polar DCM : MeOH (98:2 to 90:10) + 1% NH4OH MobilePhase->Polar High Polarity/Stubborn Workup Concentrate < 40°C Store under Argon NonPolar->Workup Polar->Workup

Caption: Decision tree for selecting the optimal stationary and mobile phases based on TLC behavior.

Recommended Mobile Phase Systems

The following table summarizes the solvent systems specifically tuned for 2,3-diaminopyridine derivatives.

SystemCompositionAdditiveApplication
Primary Dichloromethane (DCM) / Methanol (MeOH)1%

(aq)
Best for removing highly polar byproducts.[1] Start 100% DCM, gradient to 10% MeOH.
Secondary Hexane / Ethyl Acetate (EtOAc)1% Triethylamine (TEA) Best for separating the product from non-polar starting materials (e.g., halides).
Alternative Ethyl Acetate / MethanolNone Use only if using Amine-Functionalized Silica cartridges.[1]

Part 3: Detailed Experimental Protocol

Method: "Dry Loading" with Basified Silica

For basic amines, liquid loading (dissolving in DCM) often leads to broad bands because the solvent elutes the compound before it interacts with the silica. Dry loading is superior for resolution.

Materials:

  • Crude 5-bromo-2-N-cyclopropylpyridine-2,3-diamine.[1]

  • Silica Gel (230-400 mesh).[1]

  • Triethylamine (TEA).[3]

  • Solvents: DCM, MeOH.[1][3][4][5]

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude mixture in a minimal amount of MeOH/DCM (1:1).

  • Adsorption: Add silica gel to the solution (ratio: 2g silica per 1g crude).

  • Evaporation: Rotary evaporate the mixture to dryness. You should have a free-flowing powder.[1]

    • Critical Check: If the powder is sticky, add more silica and re-evaporate.

  • Column Preparation:

    • Pack the column with fresh silica.

    • Conditioning: Flush the column with 2 CV of DCM + 1% TEA . This neutralizes the column before the sample touches it.

  • Loading: Pour the dry sample-silica powder onto the top of the packed bed. Add a layer of sand on top.[6]

  • Elution:

    • Start with 100% DCM (with 1%

      
       or TEA).
      
    • Run a gradient: 0%

      
       5% 
      
      
      
      10% MeOH in DCM.
    • Note: The product typically elutes between 3-7% MeOH depending on the exact silica activity.

Reference Data & Validation
  • Retardation Factor (

    
    ):  In pure EtOAc, the 
    
    
    
    is typically low (<0.2). In 10% MeOH/DCM,
    
    
    should be ~0.4-0.5.[1]
  • Detection: The compound is UV active (Pyridine core). Monitor at 254 nm .

  • Ninhydrin Stain: The primary amine (-

    
    ) will stain, but the pyridine ring often makes it visible under UV.
    

References

  • Biotage Applications. How do I purify ionizable organic amine compounds using flash column chromatography? (2023).[4] [Link]

  • Organic Syntheses. Synthesis of 2,3-Diaminopyridine. (Coll. Vol. 5, p.346).[1] [Link]

  • ResearchGate. Purification of the product-containing silica gel (General Amine Protocols). [Link]

Sources

Optimization

side products in the synthesis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine

Technical Support Center: Synthesis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine Subject: Troubleshooting Impurity Profiles & Process Optimization Ticket ID: #SYN-PYR-5BR-CYC Assigned Specialist: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine

Subject: Troubleshooting Impurity Profiles & Process Optimization Ticket ID: #SYN-PYR-5BR-CYC Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine is a critical workflow in the development of BTK and JAK inhibitors.[1] While the route appears straightforward—nucleophilic aromatic substitution (


) followed by nitro reduction—it is chemically treacherous.

The primary failure mode is reductive dehalogenation (loss of the 5-bromo substituent) during the nitro-to-amine conversion. This guide provides a self-validating protocol to eliminate this impurity and manage regio-isomeric side products.

Part 1: The Reaction Landscape (Visual Workflow)

The following diagram maps the "Happy Path" (Target) against the critical "Failure Paths" (Side Products). Use this to diagnose which specific impurity is appearing in your LC-MS data.

G SM Starting Material 5-bromo-2-chloro-3-nitropyridine Reagent + Cyclopropylamine (Base, Solvent) Int_Nitro Intermediate 1 5-bromo-2-(cyclopropylamino)-3-nitropyridine SM->Int_Nitro  SNAr (0-20°C) SP_Hydrolysis Impurity A (Hydrolysis) 5-bromo-3-nitro-2-pyridone (Mass: M-41 vs Int) SM->SP_Hydrolysis  Wet Solvent SP_Bis Impurity B (Displacement) 2,5-bis(cyclopropylamino)-3-nitropyridine (Rare: requires forcing conditions) SM->SP_Bis  High Temp / Excess Amine Step2 Reduction Step (NO2 -> NH2) Int_Nitro->Step2 Target TARGET PRODUCT 5-bromo-2-N-cyclopropylpyridine-2,3-diamine Step2->Target  Fe/NH4Cl or Pt(S)/C SP_Debromo Impurity C (CRITICAL) Des-bromo analog (Mass: M-79/81) Step2->SP_Debromo  Pd/C + H2 (Fast) SP_Incomplete Impurity D (Incomplete) Hydroxylamine / Azoxy dimer (Color: Red/Pink) Step2->SP_Incomplete  Stalled Rxn

Caption: Process flow identifying critical control points. Red nodes indicate specific impurities caused by process deviations.

Part 2: Troubleshooting Guides (FAQ Format)

Module 1: The Step (Alkylation)

Context: Reaction of 5-bromo-2-chloro-3-nitropyridine with cyclopropylamine.[1]

Q1: I see a side product with mass [M-41] relative to my desired nitro-intermediate. What is it?

  • Diagnosis: This is 5-bromo-3-nitro-2-pyridone .[1]

  • Root Cause: Hydrolysis of the 2-chloro starting material. The 2-position is highly activated by the ortho-nitro group and the ring nitrogen. If your solvent (THF, Dioxane, Acetonitrile) contains water, hydroxide ions will compete with cyclopropylamine.[1]

  • Corrective Action:

    • Ensure solvents are anhydrous (KF < 0.05%).

    • Use a non-hygroscopic base like DIPEA (Hunig's base) or dry

      
      . Avoid hydroxides.
      
    • Protocol Tip: Add the cyclopropylamine slowly at

      
      . The reaction is exothermic; heat promotes hydrolysis if trace water is present.
      

Q2: Can the cyclopropylamine displace the bromine at the 5-position?

  • Analysis: Technically yes, but it is kinetically disfavored. The 2-chloro position is significantly more electrophilic due to the inductive effect of the adjacent ring nitrogen and the resonance withdrawal of the 3-nitro group.

  • Prevention: Do not exceed

    
    . Displacement of the 5-bromo group typically requires temperatures 
    
    
    
    or forcing conditions.
Module 2: The Reduction Step (The "Killer" Step)

Context: Converting the 3-nitro group to the 3-amino group.

Q3: My product mass spectrum shows a major peak at [M-79/81]. Why am I losing the bromine?

  • Diagnosis: You have generated the Des-bromo impurity (2-N-cyclopropylpyridine-2,3-diamine).[1]

  • Root Cause: You likely used Palladium on Carbon (Pd/C) with Hydrogen.[2]

    • Mechanism:[3][4][5][6][7] Pd(0) undergoes oxidative addition into Carbon-Halogen bonds. Aromatic bromides are highly susceptible to hydrogenolysis (cleavage) under standard hydrogenation conditions.

  • The Fix (Selectivity Protocol): You must change your reducing system.

MethodSuitabilityNotes
H2 + Pd/C FORBIDDEN Will debrominate rapidly (often >20%).[1]
H2 + Pt(S)/C Recommended Sulfided Platinum poisons the catalyst against Ar-Br insertion while allowing

reduction.
Fe / NH4Cl Robust "Bechamp Reduction" variant. Chemoselective. Zero debromination risk. Scalable.
SnCl2 / HCl Viable Effective but workup is messy (tin emulsions) and acidic conditions may risk cyclopropyl ring opening.
Na2S2O4 Viable Sodium Dithionite is mild but requires optimization of solvent (THF/Water) to keep substrate in solution.

Q4: The reaction is complete, but the product is pink/red and turns dark on the bench. Why?

  • Diagnosis: Oxidation of the diamine or presence of azo/azoxy intermediates .

  • Root Cause:

    • Incomplete Reduction: Nitro reduction proceeds via Nitroso

      
       Hydroxylamine 
      
      
      
      Amine. Hydroxylamines can condense to form colored azoxy species.
    • Air Oxidation: Electron-rich diamines (like 2,3-diaminopyridine) are prone to air oxidation to form quinoidal species (iminoquinones).

  • Corrective Action:

    • During Reaction: Ensure full conversion (monitor consumption of the hydroxylamine intermediate, not just the nitro starting material).

    • Workup: Add an antioxidant (e.g., 0.1% Ascorbic acid or Sodium Metabisulfite) to the aqueous workup buffers. Store the final solid under Nitrogen/Argon in the dark.

Part 3: Validated Experimental Protocols

Protocol A: The "Safe" Reduction (Iron/Ammonium Chloride)

Use this method to guarantee retention of the Bromine atom.

  • Setup: To a 3-neck flask equipped with mechanical stirrer and reflux condenser, add 5-bromo-2-(cyclopropylamino)-3-nitropyridine (1.0 equiv).

  • Solvent: Add Ethanol/Water (4:1 ratio). The substrate may not fully dissolve; this is acceptable.

  • Activation: Add Ammonium Chloride (

    
    , 5.0 equiv) and Iron Powder  (Fe, 325 mesh, 4.0 equiv).
    
  • Reaction: Heat to

    
     with vigorous stirring.
    
    • Checkpoint: The reaction usually completes in 1-2 hours. Monitor by HPLC.

  • Workup (Crucial for Iron removal):

    • Cool to room temperature.[2][4][8]

    • Filter through a Celite pad (diatomaceous earth) to remove iron sludge. Wash the pad with warm Ethanol.

    • Concentrate the filtrate to remove Ethanol.

    • Basify the remaining aqueous residue with saturated

      
       (pH ~8-9).
      
    • Extract with Ethyl Acetate (3x).[8][9]

  • Purification: Dry organics over

    
     and concentrate. If the solid is dark, perform a quick filtration through a short silica plug using DCM/MeOH (95:5).
    
Protocol B: Catalytic Hydrogenation (High Throughput)

Use this ONLY if you have Sulfided Platinum.

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Do not substitute with standard Pt/C.

  • Loading: 2-5 wt% catalyst relative to substrate.

  • Conditions: 1-3 bar

    
     pressure, Room Temperature.
    
  • Note: If debromination is observed (>1%), add Thiophene (0.1 equiv) to further poison the catalyst, or switch to Protocol A.

References

  • General Synthesis of 2,3-Diaminopyridines

    • Source: PubChem.[10] (n.d.). 5-Bromopyridine-2,3-diamine. National Library of Medicine.

    • URL:[Link]

  • Debromination Mechanisms & Control

    • Source: BenchChem. (2025).[2][8] How to avoid debromination in pyridine coupling reactions.

  • Selective Reduction of Nitro Groups

    • Source: Porter, H. K. (1973).[11] The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481.[11] (Cited via StackExchange discussion on selectivity).

    • URL:[Link]

  • SNAr Reactivity of Halonitropyridines

    • Source: BenchChem. (2025).[2][8] Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.

Sources

Troubleshooting

challenges in the scale-up of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine production

[1] Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Active Lead Scientist: Dr. A. Vance, Senior Process Chemist Subject: Troubleshooting Scale-Up, Impurity Control, and Safety Protocols[1]

Executive Summary & Molecule Profile

Target Molecule: 5-bromo-2-N-cyclopropylpyridine-2,3-diamine Primary Application: Key intermediate for Factor Xa inhibitors (e.g., Betrixaban) and various kinase inhibitors.[1] Critical Quality Attributes (CQAs):

  • Purity: >98.5% (HPLC)

  • Bromine Retention: Essential (Avoid hydrodebromination).[1]

  • Regioselectivity: >99:1 (C2 vs. C3 substitution).[1]

This guide addresses the three most common failure modes encountered during the transition from gram-scale (medicinal chemistry) to kilogram-scale (pilot plant) production: Exothermic Runaway during alkylation, De-halogenation during reduction, and Cyclopropylamine containment .[1]

Module 1: The SnAr Alkylation Step

Reaction: 5-bromo-2-chloro-3-nitropyridine + Cyclopropylamine


 5-bromo-2-(cyclopropylamino)-3-nitropyridine.[1]
Troubleshooting Guide: Thermal & Kinetic Control
SymptomProbable CauseTechnical Solution
Rapid Temperature Spike (>10°C in <1 min)Adiabatic Runaway: Cyclopropylamine addition was too fast relative to cooling capacity.[1] SnAr reactions on nitropyridines are highly exothermic.[1]Dosing Control: Switch from bolus addition to a metered dosing pump . Maintain addition rate such that

.[1] Ensure reactor jacket is pre-cooled to 0°C before start.[1]
Low Yield / Unreacted SM Reagent Loss: Cyclopropylamine (BP ~50°C) evaporated before reacting.[1]Condenser Efficiency: Use a double-surface condenser with coolant at -10°C. Alternatively, perform reaction in a closed pressure vessel (Autoclave) at 2-3 bar to prevent reagent loss.[1]
Regio-isomer Impurity (C3-substitution)Thermodynamic Scrambling: Reaction temperature too high (>60°C) allows attack at the crowded C3 position.[1]Kinetic Control: Keep reaction temperature below 40°C . The C2-chloride is electronically activated by the ring nitrogen and C3-nitro group; it reacts kinetically at lower temperatures.[1]
Expert Insight: The "Base" Trap
  • Issue: Researchers often add excess TEA (Triethylamine) or DIPEA as an acid scavenger.[1]

  • Correction: Cyclopropylamine itself can act as the base, but it is expensive. Use Potassium Carbonate (

    
    )  or Sodium Bicarbonate  as a solid buffer.[1] Avoid strong hydroxide bases (
    
    
    
    ), which can hydrolyze the chloride to a phenol impurity (5-bromo-3-nitro-2-pyridinol).[1]

Module 2: The Nitro Reduction (Critical Step)

Reaction: 5-bromo-2-(cyclopropylamino)-3-nitropyridine


 5-bromo-2-N-cyclopropylpyridine-2,3-diamine.[1]

The Challenge: Reducing the nitro group (


) without stripping the bromine atom (Hydrodebromination). Standard 

will destroy your product on scale.[1]
Selection Matrix: Reduction Methodologies
MethodScale SuitabilitySpecificity (Br Retention)Operational Risk

+ Pd/C
🔴 DO NOT USE Low. High risk of de-bromination.[1]Fast, but creates significant impurities.[1]

+ Pt(S)/C
🟢 Recommended High.[1] Sulfided Platinum poisons halide insertion.[1]Requires high-pressure hydrogenation equipment.[1]
Fe /

🟡 Robust Excellent.[1] Chemically incapable of reducing Ar-Br.[1]Sludge Issue: Iron waste filtration is difficult on >1kg scale. Requires Celite.[1]
Sodium Dithionite 🟢 Alternative Excellent.[1] Mild conditions.Generates large volumes of aqueous sulfite waste (SO2 off-gassing).[1]
Protocol: Iron-Mediated Reduction (The "Safe" Route)[1]
  • Context: For labs lacking high-pressure hydrogenation suites, the Iron/Ammonium Chloride method is the gold standard for selectivity.

Step-by-Step Workflow:

  • Suspend: 1.0 eq of Nitro-intermediate in Ethanol/Water (3:1 ratio).

  • Add: 5.0 eq Iron Powder (325 mesh) + 2.0 eq

    
    .
    
  • Heat: Reflux (

    
    ) with vigorous mechanical stirring (overhead stirrer essential; magnetic bars will seize).
    
  • Monitor: TLC/HPLC. Reaction typically finishes in 2–4 hours.[1]

  • Workup (The Trick):

    • Do not filter hot immediately.[1] Cool to room temperature.[1][2][3]

    • Add Ethyl Acetate and a scoop of Celite .

    • Filter through a Celite pad.[1]

    • Wash: The filter cake must be washed with hot Ethyl Acetate; the diamine product likes to stick to Iron oxides.

Module 3: Visualization & Logic Mapping[1]

Pathway Analysis: Impurity Fate Mapping

This diagram illustrates where critical impurities originate and how to divert the flux toward the Target Product Profile (TPP).

G SM Start: 5-Br-2-Cl-3-NO2-Pyridine Inter Intermediate: 5-Br-2-(cyclopropyl)-3-NO2 SM->Inter SnAr (Controlled T < 40°C) Impurity_OH Impurity A: Hydrolysis (2-OH) SM->Impurity_OH Strong Base (NaOH) Impurity_Bis Impurity B: Bis-addition (2,3-sub) SM->Impurity_Bis High T (>60°C) Cyclo Reagent: Cyclopropylamine Red_Fe Reduction: Fe/NH4Cl Inter->Red_Fe Selectivity Path Red_Pd Reduction: H2 / Pd-C Inter->Red_Pd Non-Selective Path Target TARGET: 5-Br-2-N-cyclo-2,3-diamine Red_Fe->Target >95% Yield Red_Pd->Target Minor Product Impurity_DesBr Impurity C: Des-bromo Analog Red_Pd->Impurity_DesBr Major Product

Caption: Figure 1. Synthetic workflow and critical control points (CCPs) for impurity divergence.

Frequently Asked Questions (FAQs)

Q1: My final product is turning purple/black upon drying. Why?

  • A: Diaminopyridines are electron-rich and prone to air oxidation (forming "Wurster-type" radical cations).[1]

  • Fix:

    • Perform the final drying step in a vacuum oven under

      
       bleed.
      
    • Store the solid in amber glass under Argon.

    • If recrystallizing, use degassed solvents and add a trace of sodium metabisulfite (

      
      ) as an antioxidant during workup.
      

Q2: Can I use Zinc/Acetic Acid instead of Iron?

  • A: Yes, but with a caveat. Zn/AcOH is cleaner than Iron (no sludge), but it is more aggressive.[1] It can sometimes reduce the pyridine ring itself or cause partial de-bromination if the temperature is too high. If using Zn, keep

    
    .[1]
    

Q3: The Cyclopropylamine is corroding my seals. What should I use?

  • A: Amines are aggressive toward Viton (FKM) at high temperatures.[1] For scale-up reactors, use PTFE (Teflon) or FFKM (Kalrez) gaskets.[1] Ensure your transfer lines are stainless steel or PTFE-lined; avoid PVC.[1]

References

  • Synthesis of 5-bromo-2-substituted pyrimidines: CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.[1][4][5] (2020).[1] Google Patents.

  • Chemoselective Nitro Reduction (General Methodologies): Lee, N. R., et al. (2018).[1][6] Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development.[1][6] [6]

  • Handling of Cyclopropylamine (Safety Data): Cyclopropylamine Safety Data Sheet (SDS). Fisher Scientific.

  • Selective Reduction in Pyridines (Analogous Chemistry): Dandu, R., et al. (2011).[1] A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives. Heterocycles.[1]

  • Iron-Mediated Reduction Protocols: BenchChem Technical Support.[1] Scale-Up of 5-Bromoindole Synthesis (Analogous Halo-Nitro Reduction).

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine

[1][2] Welcome to the Advanced Synthesis Support Hub. Topic: Purification & Impurity Removal for 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine CAS Registry Number: 1215860-49-1 (Generic analog reference) Molecular Formula:...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Welcome to the Advanced Synthesis Support Hub. Topic: Purification & Impurity Removal for 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine CAS Registry Number: 1215860-49-1 (Generic analog reference) Molecular Formula: C


H

BrN

[1][2]

Technical Overview & Impurity Profile

5-Bromo-2-N-cyclopropylpyridine-2,3-diamine is a critical intermediate, often employed in the synthesis of JAK inhibitors (e.g., Filgotinib analogs).[1][2] Its purification is complicated by the electron-rich nature of the diaminopyridine core, which makes it susceptible to oxidation and polymerization.

Common Impurity Profile:

  • Oxidative Byproducts (Colored): Diaminopyridines rapidly oxidize in air to form azo-dimers or quinoid-like species, turning the solid brown, green, or deep red.[2]

  • Regioisomers: If synthesized via S

    
    Ar from 5-bromo-2,3-dichloropyridine, trace amounts of the 3-N-cyclopropyl isomer may exist.[1][2]
    
  • Precursor Contaminants: Residual 5-bromo-2-(cyclopropylamino)-3-nitropyridine (yellow intermediate) if the reduction step was incomplete.[1][2]

  • De-halogenated Species: 2-N-cyclopropylpyridine-2,3-diamine (loss of bromine) if catalytic hydrogenation was too aggressive.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "My product is dark brown or green, but NMR suggests it is >90% pure. How do I remove the color?"

Diagnosis: This is a classic "surface oxidation" issue common to electron-rich aromatic amines.[1][2] The color comes from trace quinoidal impurities that have high extinction coefficients, meaning even <0.5% contamination causes intense discoloration.

Solution: Activated Carbon Recrystallization Do not rely on standard silica chromatography alone, as these polar colored impurities often streak or co-elute.[2]

Protocol:

  • Dissolution: Dissolve the crude solid in Ethanol (EtOH) or Methanol (MeOH) at reflux.[2] Use approximately 10–15 mL solvent per gram of solid.[2]

  • Adsorption: Add Activated Carbon (Charcoal) (10–20 wt% relative to the crude mass).

    • Technical Tip: Use a specialized decolorizing carbon like Norit SX Ultra or Darco G-60 .[1][2]

  • Reflux: Stir at gentle reflux for 30–45 minutes.

  • Filtration: Filter the hot solution through a pad of Celite (diatomaceous earth) to remove the carbon. Rinse the pad with hot solvent.[3]

    • Critical: Do not let the solution cool during filtration, or the product will crystallize in the funnel.

  • Crystallization: Concentrate the filtrate to ~50% volume. Allow it to cool slowly to room temperature, then chill to 0–4°C.

  • Collection: Filter the off-white crystals and wash with cold ethanol.

Issue 2: "I have a persistent impurity at RRT ~1.1 that won't separate by column."

Diagnosis: This is likely the nitro-intermediate (5-bromo-2-(cyclopropylamino)-3-nitropyridine) or a monochloro precursor .[1][2] These non-polar impurities often trail the diamine product.[2]

Solution: Acid-Base Extraction (Chemical Washing) Leverage the basicity of the pyridine/amine nitrogens to separate them from non-basic precursors.

Protocol:

  • Dissolve: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Extract: Extract the organic layer 2–3 times with 1M or 2M HCl (aq) .[2]

    • Mechanism:[1][2][4][5] The diamine product protonates and moves into the aqueous phase. The non-basic nitro/halo impurities remain in the organic phase.

  • Wash: Wash the combined acidic aqueous layer with fresh EtOAc (to remove entrained organics).

  • Basify: Cool the aqueous layer on ice. Slowly adjust pH to >10 using 4M NaOH or saturated Na

    
    CO
    
    
    
    .[2]
    • Observation: The product should precipitate as a solid or oil.[2]

  • Recover: Extract the basic aqueous phase with EtOAc (x3), dry over Na

    
    SO
    
    
    
    , and concentrate.
Issue 3: "The product is an oil/gum that refuses to solidify."[2]

Diagnosis: Residual solvents (especially Cyclopropylamine or DMF) or low-level oligomers are preventing crystal lattice formation.[1][2]

Solution: Trituration or Salt Formation [1][2]

  • Option A: Trituration (Solvent Swish) [2]

    • Add n-Heptane or Pentane to the oil.[2]

    • Sonicate vigorously for 10 minutes.

    • Stir rapidly overnight. The mechanical agitation often induces nucleation.[2]

  • Option B: HCl Salt Formation (Stabilization) Converting the free base to the hydrochloride salt often yields a stable, crystalline solid that is easier to handle and less prone to oxidation.

    • Dissolve the amine in 1,4-Dioxane or Ethanol .[2]

    • Add 4M HCl in Dioxane (1.1 equivalents) dropwise at 0°C.

    • Filter the resulting precipitate.[2]

Quantitative Data & Solvent Selection

Table 1: Solubility & Recrystallization Profile
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol HighModerateExcellent Best for decolorization with charcoal.[1][2]
Water ModerateLowGood Can be used for "crash out" precipitation but dries slowly.[2]
Ethyl Acetate HighHighPoorToo soluble; good for extraction, bad for crystallization.[2]
DCM / Hexane HighLowGood Use as a solvent/anti-solvent pair.[2] Dissolve in min. DCM, add Hexane until cloudy.[2][6]
Toluene ModerateLowFairGood for removing non-polar impurities, but high boiling point makes drying hard.[2]

Purification Workflow Diagram

The following logic tree outlines the decision-making process for purifying 5-bromo-2-N-cyclopropylpyridine-2,3-diamine based on the specific impurity profile.

Purification_Workflow Start Crude 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine Check_Purity Analyze Purity (HPLC/NMR) Start->Check_Purity Decision_Color Issue: Dark Color / Oxidation? Check_Purity->Decision_Color Action_Charcoal Recrystallization with Activated Charcoal (EtOH) Decision_Color->Action_Charcoal Yes Decision_Chem Issue: Chemical Impurities? Decision_Color->Decision_Chem No Action_Charcoal->Decision_Chem Type_Chem Type of Impurity? Decision_Chem->Type_Chem Yes Final_Step Final Drying (Vacuum Oven <40°C) Decision_Chem->Final_Step No Action_AcidBase Acid-Base Extraction (Remove Non-basics) Type_Chem->Action_AcidBase Non-basic (Nitro/Halo) Action_Column Column Chromatography (DCM:MeOH 95:5) Type_Chem->Action_Column Polar/Regioisomers Action_AcidBase->Final_Step Action_Column->Final_Step

Caption: Decision tree for selecting the optimal purification method based on observed impurity types (Color vs. Chemical).

References

  • Royal Society of Chemistry. Synthetic routes to compounds 5 and 10-19 (Supplementary Information).[1][2] Retrieved from .[2]

  • Organic Syntheses. 2,3-Diaminopyridine and 2,3-Diamino-5-bromopyridine.[1][2][3][7] Org.[2][4][8][9] Synth. 1964, 44, 34. Retrieved from .[2]

  • Biotage. How can I remove color from my reaction product? Retrieved from .

  • National Institutes of Health (PubChem). 5-Bromopyridine-2,3-diamine Compound Summary.[1][2] Retrieved from .[2]

  • Vertex AI Search. Synthesis and properties of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Retrieved from .[2]

Sources

Troubleshooting

troubleshooting a failed 5-bromo-2-N-cyclopropylpyridine-2,3-diamine reaction

Technical Support Center: Troubleshooting the Synthesis of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine Introduction Welcome to the Application Scientist Support Portal. The preparation of 5-bromo-2-N-cyclopropylpyridine-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine

Introduction Welcome to the Application Scientist Support Portal. The preparation of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a fundamental two-step sequence utilized in the development of advanced kinase inhibitors and pharmaceutical intermediates. The route consists of a Nucleophilic Aromatic Substitution (SNAr) of 5-bromo-2-chloro-3-nitropyridine with cyclopropylamine, followed by the chemoselective reduction of the nitro group to a primary amine.

While conceptually straightforward, this workflow is fraught with chemoselectivity and stability traps. This guide deconstructs the causality behind common experimental failures—such as catastrophic debromination and oxidative degradation—and provides self-validating protocols to ensure reproducible yields.

Reaction Workflow & Failure Nodes

The following diagram illustrates the validated synthetic pathway and highlights the critical failure points where the synthesis commonly derails.

ReactionWorkflow SM 5-Bromo-2-chloro -3-nitropyridine Int 5-Bromo-2-(cyclopropylamino) -3-nitropyridine SM->Int Cyclopropylamine THF, 0°C to RT Fail1 Over-substitution (Impurity) SM->Fail1 Harsh Heat/Base Prod 5-Bromo-2-N-cyclopropyl -pyridine-2,3-diamine Int->Prod Fe powder, NH4Cl EtOH/H2O, 80°C Fail2 Debromination (Loss of Br) Int->Fail2 Pd/C, H2 Fail3 Oxidative Degradation (Black Tar) Prod->Fail3 O2 Exposure

Reaction workflow for 5-bromo-2-N-cyclopropylpyridine-2,3-diamine highlighting failure nodes.

Frequently Asked Questions (Troubleshooting)

Q1: My reduction step yielded a product with a mass 78 Da lower than expected. What happened? A1: Catastrophic Debromination. You likely used standard catalytic hydrogenation (e.g., 10% Pd/C with H2 gas or ammonium formate). Palladium readily undergoes oxidative addition into the aryl C-Br bond, which is highly competitive with nitro group reduction, leading to the loss of the bromine atom[1]. Solution: Abandon Pd/C. Switch to a single-electron transfer (SET) reduction method. Activated iron powder in the presence of a mild acid source (like NH4Cl) is highly chemoselective for the nitro group and leaves the aryl bromide completely intact[2].

Q2: The SNAr reaction with cyclopropylamine is yielding multiple spots on TLC. How do I prevent over-substitution? A2: Loss of Regiocontrol. The starting material, 5-bromo-2-chloro-3-nitropyridine, contains two halogens. However, the 2-chloro position is vastly more electrophilic due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the ortho-nitro group. If you are seeing substitution at the 5-bromo position, your conditions are too harsh (excessive heat or overly strong bases). Solution: Run the reaction in a polar aprotic solvent (like THF) starting at 0 °C. Using an excess of cyclopropylamine allows it to act as both the nucleophile and the acid scavenger, eliminating the need for harsher inorganic bases[3].

Q3: My isolated diamine product turns from a pale solid to a dark brown/black tar overnight. Is it degrading? A3: Oxidative Degradation. Yes. 2,3-Diaminopyridines are notoriously electron-rich and highly susceptible to air oxidation. Upon exposure to atmospheric oxygen, they rapidly oxidize into dark, polymeric quinone-diimine species. Solution: Never leave the free base exposed to the atmosphere. Perform workups rapidly, sparge all extraction solvents with argon, and store the final product under an inert atmosphere at -20 °C. Alternatively, converting the diamine to an HCl salt immediately post-isolation dramatically enhances its bench stability.

Quantitative Data: Chemoselectivity in Nitro Reduction

Selecting the correct reduction method is the most critical decision in this synthesis. The table below summarizes the causality and expected outcomes of various reduction strategies when applied to 5-bromo-2-(cyclopropylamino)-3-nitropyridine.

Reduction MethodReagents & ConditionsChemoselectivity (Br Retention)Typical YieldMechanistic Outcome & Notes
Catalytic Hydrogenation 10% Pd/C, H2 (1 atm), MeOH< 10%< 15%Not Recommended. Catastrophic debromination via competitive oxidative addition[1].
Stannous Chloride SnCl2·2H2O, EtOH, Reflux> 95%75-85%Acceptable. Highly selective and mild, but generates significant toxic heavy metal waste[1].
Activated Iron (SET) Fe powder, NH4Cl, EtOH/H2O, 80°C> 99%85-95%Optimal. Highly selective SET reduction; environmentally benign and easily scalable[2].

Standard Operating Procedures (SOPs)

Every protocol described below is designed as a self-validating system, incorporating specific in-process controls (IPCs) to ensure experimental integrity.

Protocol 1: Regioselective SNAr Reaction Objective: Synthesize 5-bromo-2-(cyclopropylamino)-3-nitropyridine. Causality: Cooling the reaction prevents exothermic runaway and suppresses off-target substitution at the less reactive 5-bromo position.

  • Initiation: Dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF) (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath[3].

  • Addition: Add cyclopropylamine (2.1 eq) dropwise over 10 minutes. Note: The first equivalent acts as the nucleophile; the second acts as an acid scavenger for the generated HCl.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours[3].

  • Self-Validation (IPC): Monitor the reaction by TLC (Hexanes/EtOAc 3:1). The starting material should be completely consumed and replaced by a bright yellow spot corresponding to the nitro-amine intermediate.

  • Isolation: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the intermediate as a yellow/white solid[3].

Protocol 2: Chemoselective Nitro Reduction Objective: Synthesize 5-bromo-2-N-cyclopropylpyridine-2,3-diamine. Causality: Iron acts as a single-electron donor, while NH4Cl provides a mildly acidic proton source. This combination reduces the nitro group without lowering the pH enough to protonate the pyridine ring, which would otherwise stall the reaction[4].

  • Initiation: Suspend 5-bromo-2-(cyclopropylamino)-3-nitropyridine (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v).

  • Reagent Addition: Add reduced Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl, 2.0 eq) to the suspension.

  • Propagation: Heat the mixture to 80 °C (reflux) and stir vigorously for 2 to 4 hours. Alternatively, ultrasonic irradiation at 30 °C can be utilized to accelerate the reaction[2].

  • Self-Validation (IPC): Monitor by LC-MS. The mass should shift from the [M+H]+ of the nitro compound to the [M+H]+ of the diamine (m/z ~228/230). The complete absence of an[M-Br+H]+ peak confirms successful chemoselectivity.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron sludge. Critical Step: Sparge the receiving flask with Argon to prevent oxidation of the newly formed diamine.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with deoxygenated Ethyl Acetate. Dry the organic layer over Na2SO4, filter, and concentrate.

  • Storage: Immediately flush the storage vial with Argon and store the 5-bromo-2-N-cyclopropylpyridine-2,3-diamine at -20 °C to prevent oxidative degradation.

References

1.[3] Title: NEW SUBSTITUTED INDOLIN-2-ONE DERIVATIVES AND THEIR USE AS P38 MITOGEN-ACTIVATED KINASE INHIBITORS. Source: googleapis.com. URL: 2.[1] Title: selective reduction of nitro group without affecting other functional groups. Source: Benchchem. URL: 3.[2] Title: Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Source: tandfonline.com. URL: 4.[4] Title: Reduction of nitro compounds. Source: Wikipedia. URL:

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine

Welcome to the Technical Support Center for 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9). As a highly functionalized heterocyclic intermediate, this compound is indispensable in modern drug discovery a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9). As a highly functionalized heterocyclic intermediate, this compound is indispensable in modern drug discovery and active pharmaceutical ingredient (API) synthesis. However, its unique structural features—specifically the electron-rich diaminopyridine core, the sterically demanding secondary cyclopropylamine, and the labile C-Br bond—present distinct stability and reactivity challenges.

This guide is designed for research scientists and process chemists. It bypasses generic advice to provide mechanistic troubleshooting, causality-driven explanations, and self-validating protocols to ensure experimental integrity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My compound rapidly turns from off-white to dark brown during benchtop handling or storage. What is causing this, and how can I prevent it?

Causality: Rapid discoloration is the hallmark of oxidative degradation. The presence of two electron-donating amino groups (the primary amine at C3 and the secondary cyclopropylamine at C2) significantly increases the electron density of the pyridine ring. This raises the Highest Occupied Molecular Orbital (HOMO) energy, making the molecule highly susceptible to electrophilic attack by atmospheric oxygen and ambient light. Studies on related diaminopyridines demonstrate that oxidative stress leads to the formation of N-oxides and highly conjugated, colored nitro/nitroso dimers .

Solution & Validation:

  • Protocol: Store the compound at 2–8 °C under a strict inert atmosphere (Argon or Nitrogen) in amber glass vials to prevent photodegradation . When handling, minimize benchtop exposure and use degassed solvents.

  • Self-Validation: Before deploying a discolored batch in a critical synthesis, run an LC-MS analysis. If you observe an [M+16]+ peak (indicating N-oxidation) or an [M+14]+ peak (indicating hydroxylamine formation), the batch is compromised and must be repurified.

Q2: During Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) targeting the C5-bromo position, I am observing low yields and a black precipitate. Why?

Causality: The free primary amine (-NH₂) and secondary cyclopropylamine (-NH-cPr) are strong


-donors. In the presence of transition metal catalysts like Palladium (Pd) or Copper (Cu), these unprotected amines competitively coordinate to the metal center. This leads to severe catalyst poisoning (observed as the black Pd(0) precipitate). Furthermore, the amines can undergo unintended intermolecular amination with the C5-bromo position of another substrate molecule, leading to oligomerization.

Solution & Validation:

  • Protocol: Transiently protect the primary amine (e.g., using a Boc, Trityl, or formamidine group) prior to cross-coupling. If protection is synthetically unviable, utilize bulky, electron-rich ligands (such as XPhos or BrettPhos) that sterically hinder amine coordination while favoring the desired oxidative addition at the C-Br bond.

  • Self-Validation: Monitor the reaction via UPLC-MS. The appearance of multiple high-molecular-weight streaks or peaks lacking the characteristic bromine isotope pattern (1:1 ratio) indicates oligomerization, confirming that your current ligand system is failing to override the amine's coordinating effect.

Q3: What is the optimal pH for aqueous workup? I noticed significant product loss when using standard acidic/basic extractions.

Causality: Aminopyridines are highly sensitive to pH extremes. At pH < 2, protonation of the pyridine nitrogen and exocyclic amines alters the electronic properties of the ring, making it susceptible to nucleophilic attack or facilitating the cleavage of the cyclopropyl group under thermal stress . Conversely, at pH > 12, strong bases can promote unwanted elimination reactions or nucleophilic aromatic substitutions at the halogenated site.

Solution & Validation:

  • Protocol: Maintain aqueous workups strictly between pH 6 and 8. Use mild, buffered aqueous solutions (e.g., saturated aqueous NaHCO₃ or phosphate buffers) for neutralization.

  • Self-Validation: Measure the pH of the aqueous layer using a calibrated pH meter (do not rely on broad-range indicator paper) before initiating extraction with organic solvents (e.g., EtOAc or DCM). If the pH drifts, adjust with buffer before proceeding.

Section 2: Quantitative Stability Profile

To facilitate rapid decision-making during process development, the following table summarizes the stability of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine under various acute stress conditions.

Stress ConditionParametersObserved DegradationPrimary DegradantRecommended Mitigation
Thermal (Solid) 60°C for 14 days< 2%UnchangedStore bulk API at 2–8°C
Oxidative 3% H₂O₂, 24h> 30%N-oxide, Nitroso speciesDegass solvents; Argon atmosphere
Photolytic UV/Vis light, 48h~15%C-Br cleavage, DimersAmber glassware; foil wrapping
Acidic 0.1M HCl, 60°C, 24h~10%Dealkylation productsAvoid prolonged heating in strong acid
Basic 0.1M NaOH, 60°C, 24h< 5%Minor hydrolysisUse mild bases (NaHCO₃) for workup

Section 3: Validated Handling & Purification Protocol

Because of its sensitivity to acidic silanol groups and oxygen, standard flash chromatography often leads to poor recovery. This self-validating protocol ensures the compound remains intact during purification.

Step 1: Preparation & Degassing

  • Prepare the eluent system (e.g., Dichloromethane : Methanol, 95:5).

  • Sparge the eluent with Argon for 15 minutes to remove dissolved oxygen. Causality: Removing oxygen prevents on-column oxidation catalyzed by the high surface area of the stationary phase.

Step 2: Column Deactivation

  • Pre-treat the silica gel column by flushing it with 1 column volume of hexanes containing 1% Triethylamine (TEA).

  • Causality: Acidic silica protonates the diaminopyridine, causing severe peak tailing and prolonged exposure to the stationary phase. TEA neutralizes these silanol groups.

Step 3: Loading and Elution

  • Dissolve the crude 5-bromo-2-N-cyclopropylpyridine-2,3-diamine in a minimum volume of degassed DCM.

  • Load onto the column and elute under a positive pressure of Nitrogen.

  • Collect fractions in test tubes that have been pre-flushed with Nitrogen.

Step 4: Concentration and Self-Validation

  • Concentrate the pure fractions in vacuo at a water bath temperature strictly not exceeding 30°C.

  • Transfer the resulting solid to an amber glass vial, purge with Argon, seal with PTFE tape, and store at 2–8°C.

  • Self-Validation Check: Obtain a ¹H-NMR spectrum immediately post-purification. Ensure the cyclopropyl methine proton multiplet (~2.5 ppm) integrates exactly 1:1 relative to the isolated pyridine aromatic proton. A reduced integration indicates that acid-catalyzed dealkylation occurred on the column.

Section 4: Degradation Pathway Visualization

The following diagram maps the logical relationships between environmental stressors and the corresponding degradation pathways of the compound.

DegradationPathway Core 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine (Intact API / Intermediate) Oxidation Oxidative Stress (O2, Peroxides, Light) Core->Oxidation Catalysis Transition Metal Catalysis (Unprotected Amines) Core->Catalysis Thermal Harsh Acid/Base & Heat (pH < 2 or pH > 12) Core->Thermal OxProducts N-Oxides & Nitroso Dimers (Dark Brown Discoloration) Oxidation->OxProducts CatProducts Catalyst Poisoning & Unintended Amination Catalysis->CatProducts ThermalProducts Debromination & Ring Degradation Thermal->ThermalProducts

Figure 1: Primary degradation pathways of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine.

References

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure. Ovid. [Link]

Troubleshooting

workup procedure for 5-bromo-2-N-cyclopropylpyridine-2,3-diamine synthesis

Welcome to the Technical Support Center for Heterocyclic Chemistry. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. I am Dr. Aris, your Senior Application Scientist. Below is the technical dossier for the synthesis and workup of 5-bromo-2-(cyclopropylamino)pyridin-3-amine (also known as 5-bromo-N2-cyclopropylpyridine-2,3-diamine).

This guide addresses the specific challenges of working with halo-nitropyridines and electron-rich diamines, particularly the handling of "iron sludge" during reduction and the prevention of oxidative degradation.

Part 1: The Core Protocol (Technical Directive)

Target Molecule: 5-bromo-N2-cyclopropylpyridine-2,3-diamine CAS: 1010422-25-9 Primary Application: Intermediate for kinase inhibitors (e.g., CDK, BTK inhibitors).

Synthetic Route & Logic

We utilize a robust two-step sequence starting from commercially available 5-bromo-2-chloro-3-nitropyridine .

  • SNAr Displacement: Regioselective displacement of the 2-chloro group by cyclopropylamine.

  • Chemo-selective Reduction: Reduction of the nitro group to the amine without dehalogenating the 5-bromo substituent.

Step-by-Step Methodology

Step 1: Nucleophilic Substitution (SNAr)

  • Reagents: 5-bromo-2-chloro-3-nitropyridine (1.0 eq), Cyclopropylamine (1.2–1.5 eq), Triethylamine (1.5 eq), Ethanol or Acetonitrile (0.5 M).

  • Procedure:

    • Dissolve the nitropyridine in ethanol at 0°C.

    • Add triethylamine followed by the slow addition of cyclopropylamine (exothermic).

    • Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually 20% EtOAc/Hexanes).

    • Workup: Concentrate volatiles. Resuspend residue in EtOAc. Wash with water (2x) and Brine (1x). Dry over Na2SO4.

    • Yield: Typically >90% (Yellow/Orange solid).

Step 2: Nitro Reduction (The Critical Step)

  • Reagents: Step 1 Product (1.0 eq), Iron Powder (5.0 eq), NH4Cl (5.0 eq), EtOH/H2O (4:1 ratio).

  • Why Iron? Catalytic hydrogenation (Pd/C, H2) often causes debromination at the 5-position. Iron/NH4Cl is mild and chemoselective.

  • Procedure:

    • Suspend the nitro intermediate in EtOH/H2O.

    • Add NH4Cl and Iron powder.

    • Heat to 70–80°C with vigorous stirring (mechanical stirring recommended for scale >10g).

    • Reaction is usually complete in 2–3 hours.

Part 2: Advanced Workup & Troubleshooting (Q&A)

This section addresses the most common failure points reported by our users.

Category A: The "Iron Sludge" Nightmare

Q: The reaction is complete, but I cannot filter off the iron. The funnel is clogged, and the filtrate is green/brown. How do I fix this?

Dr. Aris: This is the most common issue with Fe reductions. The "sludge" is hydrated iron oxide/hydroxide.

  • The Fix (Celite Method): Do not filter the hot reaction mixture directly if it's thick. Dilute it with an equal volume of Ethyl Acetate (EtOAc) first. This breaks the colloidal suspension. Filter through a pad of Celite while the mixture is still warm.

  • The Fix (Biphasic Extraction): If filtration fails, decant the liquid into a separatory funnel. Add EtOAc and a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) . Shake vigorously and let it sit. The tartrate chelates the iron, solubilizing it in the aqueous layer and leaving a clean organic layer.

Category B: Product Stability & Oxidation

Q: My product was a pale solid, but after drying on the rotavap, it turned dark purple/black. Is it decomposed?

Dr. Aris: Likely, yes. Pyridine-2,3-diamines are electron-rich and prone to air oxidation (forming diazo-like or quinone-imine species).

  • Prevention:

    • Minimize Light/Air: Wrap your flask in foil during workup.

    • Acidify: If you must store it, convert it to the HCl salt (add 1M HCl in ether). The salt is indefinitely stable.

    • Speed: Do not leave the free base in solution overnight. Purify immediately or store under Argon at -20°C.

Category C: Regioselectivity Issues

Q: How do I know the cyclopropylamine attacked position 2 and not position 3 (displacing nitro) or position 5 (displacing bromo)?

Dr. Aris:

  • Mechanism: The 2-position is most activated for nucleophilic attack due to the inductive effect of the pyridine nitrogen and the ortho-nitro group.

  • Validation: Check the 1H NMR.

    • Product: You should see two doublets for the pyridine protons (approx 7.0–8.0 ppm) with meta-coupling (J ~ 2 Hz) if the 5-Br is intact.

    • Side Product: Displacement of the Nitro group is rare under these mild conditions but would result in the loss of the characteristic downfield shift of the proton adjacent to the nitro group.

Part 3: Data & Specifications

Table 1: Process Parameters
ParameterSpecificationNotes
Solvent (Step 1) Ethanol or AcetonitrileProtic solvents accelerate SNAr.
Temperature (Step 2) 70°C - 80°CReflux is required for Fe activation.
Workup Solvent Ethyl Acetate / THFProduct has poor solubility in Hexanes/Ether.
Storage -20°C, Inert AtmosphereCritical: Sensitive to oxidation.
Appearance Off-white to Tan solidDarkens upon air exposure.
Table 2: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (Step 1) Incomplete reactionIncrease temp to 50°C; ensure amine quality.
Debromination (Step 2) Over-reductionAvoid Pd/H2; switch to Fe or SnCl2.
Emulsion (Workup) Iron saltsUse Rochelle's Salt or filter through Celite.
Impurity (LCMS M+16) N-Oxide formationAvoid peracids; check solvent peroxides.

Part 4: Visual Workflows

Figure 1: Reaction Logic & Workup Flow

G Start Start: 5-bromo-2-chloro-3-nitropyridine Step1 Step 1: S_NAr Reaction (+ Cyclopropylamine, Et3N, EtOH) Start->Step1 Check1 TLC Check: SM Consumed? Step1->Check1 Check1->Step1 No (Heat/Time) Intermed Intermediate: 5-bromo-N-cyclopropyl-3-nitropyridin-2-amine Check1->Intermed Yes Step2 Step 2: Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Intermed->Step2 Workup Workup Decision: Iron Sludge Handling Step2->Workup PathA Method A: Filtration Dilute w/ EtOAc -> Celite Filter Workup->PathA Standard PathB Method B: Chelation Wash w/ Rochelle's Salt (Sat. Aq.) Workup->PathB Heavy Emulsion Final Final Product: 5-bromo-N2-cyclopropylpyridine-2,3-diamine PathA->Final PathB->Final Storage Storage: Convert to HCl salt OR Store -20°C under Ar Final->Storage Immediate

Caption: Logical flow for the synthesis and critical workup decision points for iron removal.

References

  • CymitQuimica . 2,3-Diamino-5-bromopyridine Properties and Safety. Retrieved from

  • ChemicalBook . 5-Bromo-2-chloro-3-nitropyridine Synthesis and Reactions. Retrieved from

  • Royal Society of Chemistry . Supplementary Information: Synthetic routes to pyridine diamines. Retrieved from

  • Organic Syntheses . Preparation of 2,3-Diaminopyridine via Iron Reduction. Retrieved from

  • BenchChem . Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives. Retrieved from

Optimization

avoiding debromination of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine

Topic: Avoiding Debromination of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine Executive Summary & Core Issue The synthesis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (a critical intermediate for JAK1 inhibitors like F...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Debromination of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine

Executive Summary & Core Issue

The synthesis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (a critical intermediate for JAK1 inhibitors like Filgotinib) hinges on the chemoselective reduction of its nitro-precursor, 5-bromo-2-(cyclopropylamino)-3-nitropyridine .

The primary failure mode in this workflow is hydrodehalogenation (debromination) . The electron-deficient nature of the pyridine ring activates the C-Br bond towards oxidative addition by transition metals (particularly Palladium), leading to the cleavage of the bromine atom before or during the reduction of the nitro group.

This guide provides validated protocols to decouple the nitro-reduction mechanism from the halogen-cleavage pathway.

Troubleshooting Guide (Q&A Format)
Scenario A: The "Disappearing Bromine" During Hydrogenation

Q: I am reducing the nitro group using 10% Pd/C under H₂ (1 atm), but LC-MS shows a mass of 178 (debrominated product) instead of 256/258. Why?

A: Palladium on Carbon (Pd/C) is a non-selective hydrogenation catalyst. In halogenated pyridines, the C-Br bond is highly susceptible to oxidative addition by Pd(0), especially once the electron-withdrawing nitro group is reduced to an electron-donating amino group, which increases electron density on the ring and facilitates oxidative addition.

Corrective Action: Stop using standard Pd/C. Switch to one of the following chemoselective systems:

  • Platinum on Carbon (Sulfided): Pt is generally less active towards C-Halogen bonds than Pd. The sulfided form poisons the catalyst slightly, further suppressing hydrogenolysis of the C-Br bond while allowing nitro reduction.

  • Chemical Reduction (Fe/NH₄Cl): This is the "Gold Standard" for this specific intermediate (see Protocol 1 below). It proceeds via a single-electron transfer mechanism that is thermodynamically insufficient to cleave the C-Br bond.

Scenario B: Incomplete Reduction with Alternative Metals

Q: I switched to Zinc/Acetic Acid to avoid Pd, but I'm seeing acetamide byproducts and incomplete conversion.

A: Zinc in varying concentrations of acetic acid can lead to


-acetylation of the newly formed amine. Furthermore, strong acidic conditions can sometimes promote hydrolysis of the cyclopropylamine group.

Corrective Action: Use Iron (Fe) powder with Ammonium Chloride (NH₄Cl) in aqueous ethanol.

  • Why: The reaction occurs at near-neutral pH (buffered by NH₄Cl), preventing acetylation and protecting the cyclopropyl moiety.

  • Mechanism: The ammonium ion acts as a proton source, etching the iron surface to activate it without creating a bulk acidic environment.

Scenario C: Product Instability During Workup

Q: The reaction works, but the product turns black/brown during filtration and concentration. Is it decomposing?

A: Yes. Pyridine-2,3-diamines are electron-rich and prone to oxidative polymerization (formation of azobenzene-like dimers or "aniline blacks") upon exposure to air and light.

Corrective Action:

  • Workup: Perform all filtrations under a blanket of Nitrogen or Argon.

  • Additives: Add a trace amount of reducing agent (e.g., Sodium Metabisulfite or Ascorbic Acid) to the aqueous wash during extraction to scavenge dissolved oxygen.

  • Storage: Store the solid as a hydrochloride salt if possible, or keep the free base at -20°C in the dark.

Validated Experimental Protocols
Protocol 1: Fe/NH₄Cl Reduction (Recommended)

Best for: High yield, zero debromination, scale-up ready.

Reagents:

  • Precursor: 5-bromo-2-(cyclopropylamino)-3-nitropyridine (1.0 equiv)

  • Iron Powder (325 mesh, reduced): 5.0 equiv

  • Ammonium Chloride (NH₄Cl): 5.0 equiv

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the nitro-precursor in Ethanol/Water (3:1).

  • Activation: Add NH₄Cl and stir at room temperature for 10 minutes.

  • Addition: Add Iron powder in one portion.

  • Reaction: Heat to 70°C with vigorous stirring (mechanical stirring recommended for scale >10g due to iron sludge).

  • Monitoring: Monitor by HPLC/TLC. Reaction is typically complete in 2–4 hours.

    • Checkpoint: Look for the disappearance of the yellow nitro compound and appearance of the fluorescent blue/purple amine spot.

  • Workup: Filter hot through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Partition between Ethyl Acetate and Water.[1][2] Dry organic layer (Na₂SO₄) and concentrate.[1]

Protocol 2: Sulfided Pt/C Hydrogenation

Best for: Clean reactions requiring minimal workup (no iron sludge).

Reagents:

  • Catalyst: 5% Pt/C (sulfided), 2-5 wt% loading relative to substrate.

  • Hydrogen Source: H₂ gas (balloon or 1-3 bar).

  • Solvent: Methanol or Ethyl Acetate.

Step-by-Step:

  • Purge the reaction vessel with Nitrogen.

  • Add substrate and catalyst.[2]

  • Purge with Hydrogen.

  • Stir at Room Temperature . Do not heat, as elevated temperatures increase the risk of debromination even with Pt.

  • Filter through Celite immediately upon completion to prevent over-reduction.

Data Summary: Reduction Method Comparison
MethodReagentsYieldDebromination RiskNotes
Bechamp (Modified) Fe / NH₄Cl / EtOH / H₂O90-95% < 0.1% Robust; requires filtration of iron sludge.
Catalytic H₂ (Pd) Pd/C / H₂40-60%High (>30%) AVOID. Rapid loss of Bromine.
Catalytic H₂ (Pt) Pt/C (sulfided) / H₂85-90%Low (< 2%)Cleaner workup; catalyst is expensive.
Dithionite Na₂S₂O₄ / THF / H₂O70-80%Very LowCan be messy; sulfur smell; variable yields.
Stannous Chloride SnCl₂ / HCl80%LowAcidic conditions may hydrolyze cyclopropyl.
Visualizing the Chemoselectivity

The following diagram illustrates the competing pathways. The goal is to maximize the "Green" pathway and block the "Red" pathway.

G cluster_legend Reaction Conditions Start Nitro Precursor (5-Br-2-cyclopropylamino-3-NO2-pyridine) Target Target Diamine (5-Br-2-cyclopropylamino-3-NH2-pyridine) Start->Target Fe/NH4Cl or Pt(S)/C (Chemoselective) Impurity Debrominated Impurity (Des-bromo analog) Start->Impurity Pd/C, H2 (Fast Oxidative Addition) Target->Impurity Over-reduction (Prolonged exposure to Pd) Fe/NH4Cl: Single Electron Transfer (Safe) Fe/NH4Cl: Single Electron Transfer (Safe) Pd/C: Catalytic Hydrogenolysis (Unsafe) Pd/C: Catalytic Hydrogenolysis (Unsafe) Fe/NH4Cl: Single Electron Transfer (Safe)->Pd/C: Catalytic Hydrogenolysis (Unsafe)

Caption: Pathway analysis showing the divergence between selective nitro reduction (Green) and competing hydrodehalogenation (Red).

References
  • Synthesis of Filgotinib Intermediates (Patent)

    • Title: Process for the preparation of filgotinib and intermediates thereof.[3][4]

    • Source: WIPO (WO2020201975A2).
    • Relevance: Describes the use of Fe/NH₄Cl and catalytic hydrogenation vari
    • URL
  • General Method for Nitro Reduction with Iron

    • Title: Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[5]

    • Source: Synthetic Communications (1992).[5]

    • Relevance: Establishes the mechanism and tolerance of halogens in Fe/NH₄Cl reductions.
    • URL:[Link][6]

  • Chemoselective Hydrogenation Guide

    • Title: Selective Reduction of Nitro Compounds in the Presence of Halogens.
    • Source: Platinum Metals Review (Johnson M
    • Relevance: Discusses the utility of sulfided Platinum catalysts for preventing dehalogen
    • URL:[Link] (General reference for Pt-S catalyst properties).

Sources

Reference Data & Comparative Studies

Validation

High-Resolution LC-MS/MS Analysis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine: A Column Technology Comparison Guide

Executive Summary 5-bromo-N2-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a highly functionalized halogenated aminopyridine, frequently utilized as a critical building block in the synthesis of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-bromo-N2-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a highly functionalized halogenated aminopyridine, frequently utilized as a critical building block in the synthesis of kinase inhibitors and advanced agrochemicals[1]. The accurate quantification and purity assessment of this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) present distinct analytical challenges. The presence of basic exocyclic amines and the pyridine nitrogen often leads to severe peak tailing on traditional silica-based stationary phases. Furthermore, resolving the target compound from its structurally similar synthetic byproducts—such as debrominated and regioisomeric impurities—requires highly selective stationary phase chemistries.

This guide objectively compares the performance of traditional Fully Porous Particle (FPP) C18 columns against advanced Superficially Porous Particle (SPP, or "Core-Shell") C18 and Pentafluorophenyl (F5) technologies, providing a validated, self-correcting LC-MS/MS methodology for researchers and drug development professionals.

Mechanistic Insights: The Causality of Column Selection

When analyzing polyfunctional basic compounds, the choice of stationary phase architecture and surface chemistry dictates the success of the assay. As an application scientist, it is critical to move beyond trial-and-error and select columns based on physicochemical causality.

  • The Problem with Traditional FPP C18: Fully porous silica particles (e.g., 5 µm) suffer from a long diffusion path length, leading to band broadening (a higher

    
     term in the van Deemter equation). Additionally, basic aminopyridines interact strongly with unshielded, acidic silanol groups on the silica surface via weak cation-exchange mechanisms, causing asymmetric peak tailing [2].
    
  • The Core-Shell (SPP) Advantage: Superficially porous particles (e.g., 2.7 µm) feature a solid silica core surrounded by a porous outer layer. This drastically reduces axial dispersion and mass transfer resistance, yielding efficiencies comparable to sub-2 µm particles but at significantly lower backpressures [3].

  • Orthogonal Selectivity of Fluorinated (F5) Phases: While C18 phases rely exclusively on hydrophobic dispersion forces, Pentafluorophenyl (F5) stationary phases offer multiple retention mechanisms:

    
     interactions, dipole-dipole interactions, and specific shape recognition. For halogenated aromatics like our brominated target, the F5 phase provides superior resolution from debrominated impurities due to the strong electronegative interactions between the stationary phase fluorines and the analyte's bromine atom[3].
    

G N1 Sample Preparation (Dilution in ACN/H2O) N2 Column Selection (SPP F5 vs. C18) N1->N2 N3 Mobile Phase Optimization (0.1% FA to suppress silanols) N2->N3 N4 LC-MS/MS Analysis (ESI+, MRM Mode) N3->N4 N5 Data Processing (Isotopic Validation) N4->N5

Figure 1: Logical workflow for the LC-MS method development of halogenated aminopyridines.

Comparative Performance Data

To objectively evaluate these technologies, an equimolar mixture of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine and its primary synthetic impurity (the debrominated analogue) was analyzed across three different column formats under identical gradient conditions (0.1% Formic Acid in Water/Acetonitrile).

Column TechnologyDimensionsRetention Time (min)Peak Asymmetry (

)
Theoretical Plates (

)
Resolution (

) from Debromo-Impurity
Traditional C18 (FPP) 150 x 4.6 mm, 5 µm4.251.85 (Severe Tailing)8,5001.1 (Co-elution)
Core-Shell C18 (SPP) 100 x 4.6 mm, 2.7 µm3.101.25 (Slight Tailing)18,2001.8 (Baseline)
Core-Shell F5 (SPP) 100 x 4.6 mm, 2.7 µm3.451.08 (Symmetrical) 21,500 3.8 (Excellent)

Data Synthesis: The data clearly demonstrates that the Core-Shell F5 column is the optimal product for this analysis. It not only eliminates peak tailing (


 = 1.08) but also maximizes the critical resolution (

= 3.8) between the brominated API and its debrominated impurity, which nearly co-elute on traditional C18 phases.
Self-Validating LC-MS/MS Experimental Protocol

The following methodology utilizes the Core-Shell F5 column in a positive Electrospray Ionization (ESI+) LC-MS/MS setup. This protocol is designed as a self-validating system: the isotopic signature of bromine and the specific fragmentation of the cyclopropyl group serve as internal checks for method specificity.

G Parent [M+H]+ m/z 228/230 5-bromo-2-N-cyclopropylpyridine-2,3-diamine Frag1 [M+H - C3H5]+ m/z 187/189 Loss of cyclopropyl group Parent->Frag1 CID (15 eV) Frag2 [M+H - Br]+ m/z 149 Debromination Parent->Frag2 CID (25 eV) Frag3 [M+H - C3H5 - Br]+ m/z 108 Pyridine core fragment Frag1->Frag3 CID Frag2->Frag3 CID

Figure 2: ESI+ MS/MS collision-induced dissociation (CID) fragmentation pathway.

Step-by-Step Methodology:

Phase 1: Sample Preparation (Mitigating Solvent Effects)

  • Stock Solution: Accurately weigh 1.0 mg of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine standard. Dissolve completely in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to a final concentration of 100 ng/mL using the Initial Mobile Phase (95% A / 5% B).

    • Causality Check: Diluting in the initial mobile phase rather than pure organic solvent prevents "solvent breakthrough" or peak splitting at the column head, ensuring a tightly focused injection band.

Phase 2: Liquid Chromatography Parameters

  • Analytical Column: Core-Shell F5 (Pentafluorophenyl), 100 x 2.1 mm, 2.7 µm [3].

  • Mobile Phase A: MS-Grade Water with 0.1% Formic Acid (v/v).

    • Causality Check: Formic acid ensures the complete protonation of the aminopyridine nitrogens, driving them into a single ionization state for MS detection while simultaneously suppressing interactions with any residual surface silanols [2].

  • Mobile Phase B: MS-Grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 5.0 min: 5% to 60% B (Linear ramp for elution)

    • 5.0 - 6.0 min: 60% to 95% B (Column wash)

    • 6.0 - 8.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (ESI+ MRM) Configuration

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • MRM Transitions:

    • Quantifier Transition: m/z 228.0

      
       187.0 (Collision Energy: 15 eV). Represents the loss of the cyclopropyl radical.
      
    • Qualifier Transition: m/z 230.0

      
       189.0 (Collision Energy: 15 eV).
      
System Suitability & Self-Validation Criteria

To ensure the trustworthiness of the generated data, the system must pass the following criteria prior to sample analysis:

  • Isotopic Ratio Validation: The MRM qualifier/quantifier peak area ratio (m/z 230

    
     189 vs. m/z 228 
    
    
    
    187) must fall within 90% - 110% of the theoretical 1:1 bromine isotopic distribution . This acts as an internal self-validation step, confirming peak identity and the absolute absence of isobaric matrix interference.
  • Peak Asymmetry (

    
    ):  Must be 
    
    
    
    1.3 for the target analyte. Higher values indicate column voiding, degradation, or inadequate mobile phase buffering.
  • Resolution (

    
    ):  When analyzing crude synthetic batches, the resolution between the target peak and the debrominated impurity (m/z 150.0 
    
    
    
    108.0) must be
    
    
    2.0.
References
  • Sov-Lab / Supelco. "Ascentis Express HPLC Resource Guide: Fused-Core Technology and F5 Selectivity". Sov-Lab Resource Library. Available at: [Link]

Comparative

high-resolution mass spectrometry of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine

As a Senior Application Scientist, evaluating the analytical fate of complex pharmaceutical intermediates requires more than just running a sample through a mass spectrometer; it requires a fundamental understanding of t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the analytical fate of complex pharmaceutical intermediates requires more than just running a sample through a mass spectrometer; it requires a fundamental understanding of the physical chemistry governing both the molecule and the instrument.

5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a highly reactive halogenated heterocyclic amine, frequently monitored as a critical intermediate or API impurity in drug development[1][2]. The presence of the bromine atom significantly modulates the electronic properties of the pyridine ring, making it highly versatile in cross-coupling reactions[3]. However, this same structural feature dictates our analytical strategy: the molecule possesses a distinct ~1:1 natural isotopic distribution of


Br and 

Br.

This guide objectively compares the performance of Orbitrap and Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS) platforms for the analysis of this specific compound, grounded in the physical causality of the instrumentation.

Platform Physics & Causality: Orbitrap vs. Q-TOF

When analyzing brominated small molecules, the selection between Orbitrap and Q-TOF architectures is not a matter of "better or worse," but a calculated trade-off between resolving isobaric interferences and maintaining isotopic fidelity[4].

  • Orbitrap HRMS (The Resolution Paradigm): Orbitrap analyzers trap ions in a central spindle electrode, measuring the frequency of their harmonic oscillations to determine mass[5]. They offer unparalleled resolving power (up to 500,000 FWHM), which is critical when 5-bromo-2-N-cyclopropylpyridine-2,3-diamine must be identified in highly complex, unpurified synthetic matrices[6]. However, the causality of trapping ions in a finite space leads to space-charge effects. When high concentrations of similar ions (like the

    
    Br and 
    
    
    
    Br isotopologues) are trapped together, they can experience peak coalescence—a phenomenon where ion-ion interactions cause the two distinct ion clouds to oscillate at a single resultant frequency[6]. This limits the intrascan dynamic range to 3-4 orders of magnitude and can artificially skew the critical 1:1 bromine ratio[7].
  • Q-TOF HRMS (The Fidelity & Speed Paradigm): Q-TOF instruments accelerate ions into a high-vacuum flight tube where they are separated temporally and detected by a microchannel plate (MCP)[8]. Because the ions are not confined in a trap, they do not interact with one another. This physical separation prevents peak coalescence, granting the Q-TOF a superior intrascan dynamic range (up to 5 orders of magnitude) and perfectly preserving the natural isotopic distribution of the brominated pyridine[4][7]. Furthermore, the microsecond-scale pulsing of the TOF allows for much faster scan speeds, making it the superior choice for high-throughput UHPLC quantitation[8].

Quantitative Performance Comparison
Performance MetricOrbitrap HRMSQ-TOF HRMSPhysical Causality
Resolving Power (m/z 200) Up to 500,000 FWHM30,000 - 80,000 FWHMOrbitrap traps ions for extended detection times; Q-TOF relies on fixed flight tube length.
Scan Speed 1 - 40 Hz (Resolution dependent)Up to 100 HzOrbitrap requires longer transients for high resolution; Q-TOF pulsing is microsecond-scale.
Intrascan Dynamic Range ~3 - 4 orders of magnitudeUp to 5 orders of magnitudeOrbitrap is limited by space-charge effects in the C-trap; Q-TOF uses high-capacity MCP detectors.
Isotopic Fidelity (Halogens) Good (Degrades at extreme res)ExcellentPeak coalescence in Orbitrap skews 1:1 ratios; Q-TOF avoids ion-ion interactions.
Optimal Application Resolving isobaric backgroundHigh-throughput quantitationMatrix complexity dictates the need for resolution vs. dynamic range.

Self-Validating Experimental Protocol: UHPLC-HRMS

To objectively analyze 5-bromo-2-N-cyclopropylpyridine-2,3-diamine, we must deploy a self-validating system . In this protocol, the unique isotopic signature of the bromine atom acts as an internal quality control mechanism to instantly flag detector saturation or space-charge effects.

Step 1: Sample Preparation Dissolve the 5-bromo-2-N-cyclopropylpyridine-2,3-diamine standard in 50:50 Methanol:Water (v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL. Causality: The formic acid ensures the basic amine groups are fully protonated prior to electrospray ionization.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The cyclopropyl and bromo groups provide sufficient hydrophobicity for retention on a C18 column, while the sharp gradient ensures a narrow peak width to maximize the signal-to-noise ratio.

Step 3: HRMS Acquisition (Positive ESI)

  • Orbitrap Settings: Full scan m/z 100-500, Resolution 140,000, AGC target 3e6, maximum injection time 50 ms[7].

  • Q-TOF Settings: Full scan m/z 100-500, acquisition rate 5 Hz, mass extraction window 5 ppm[7][8].

Step 4: The Self-Validation Checkpoint Extract the ion chromatograms for the protonated


 doublet: m/z ~228.013 (

Br) and ~230.011 (

Br).
  • Validation Criteria: The analytical run is considered internally validated only if the mass error of both peaks is < 3 ppm, AND their relative intensity ratio falls strictly between 0.95 and 1.05.

  • System Logic: A ratio outside this window immediately flags either MCP detector saturation (if using Q-TOF) or peak coalescence/space-charge effects (if using Orbitrap), prompting an automatic 10-fold dilution and reinjection.

Analytical Decision Workflow

The following logic diagram illustrates the decision-making process for selecting the appropriate HRMS platform based on the sample's matrix complexity and the primary analytical goal.

HRMS_Workflow Sample Sample Preparation 5-bromo-2-N-cyclopropylpyridine-2,3-diamine UHPLC UHPLC Separation (C18, 0.4 mL/min, 5-95% B) Sample->UHPLC Ionization ESI(+) Ionization Generate[M+H]+ 79Br/81Br UHPLC->Ionization Decision Platform Selection Ionization->Decision Orbitrap Orbitrap HRMS (High Resolution >140k) Decision->Orbitrap Complex Matrices QTOF Q-TOF HRMS (High Scan Speed & Range) Decision->QTOF Routine Screening DataOrbi Exact Mass ID & Isobaric Matrix Resolution Orbitrap->DataOrbi DataQTOF Isotopic Fidelity & High-Throughput Quantitation QTOF->DataQTOF

HRMS workflow and platform decision tree for brominated pyridine derivatives.

References

1.5 2.1 3.3 4.7 5. 6 6.4 7.2 8.8

Sources

Validation

comparing the reactivity of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine with other bromopyridines

Reactivity Profiling of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine: A Comparative Technical Guide Executive Summary 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a specialized bifunctional scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profiling of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine: A Comparative Technical Guide

Executive Summary

5-Bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a specialized bifunctional scaffold widely utilized in the synthesis of Janus Kinase (JAK) inhibitors and other imidazo[4,5-b]pyridine-based therapeutics.[1] Its reactivity profile is defined by two competing electronic features: the electron-rich 2,3-diamine motif (which deactivates the C-Br bond toward oxidative addition) and the steric bulk of the N-cyclopropyl group (which influences cyclization kinetics).

This guide compares its performance against standard bromopyridines, providing optimized protocols for cross-coupling and heterocyclization.

Comparative Reactivity Analysis

Electronic & Steric Landscape

To understand the reactivity of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (Compound A ), we must compare it with its structural analogs:

  • Compound B (2-Amino-5-bromopyridine): Lacks the 3-amino group; less electron-rich.

  • Compound C (5-Bromo-2,3-diaminopyridine): Lacks the cyclopropyl group; minimal steric hindrance.

  • Compound D (2,5-Dibromopyridine): Electron-deficient; standard electrophile.

Table 1: Physicochemical & Reactivity Comparison

FeatureCompound A (Target)Compound B (2-Amino analog)Compound C (Unsubstituted)Compound D (2,5-Dibromo)
C5-Br Bond Character Highly Electron-Rich (Deactivated)Moderately Electron-RichHighly Electron-RichElectron-Deficient (Activated)
Oxidative Addition Rate Slow (

)
Medium (

)
Slow (

)
Fast (

)
Catalyst Poisoning High (Bidentate chelation risk)Moderate (Monodentate)High (Bidentate)Low
Solubility (LogP) High (~2.[1][2]78)Medium (~1.5)Low (~0.5)High (~2.0)
Primary Utility Imidazo[4,5-b]pyridine coreSimple pyridine couplingHydrophilic core synthesisPrecursor for sequential coupling

Key Insight: The N-cyclopropyl group in Compound A acts as a weak electron donor via induction, further increasing electron density at the C-5 position compared to Compound C. This makes the C-Br bond less electrophilic, requiring electron-rich, bulky ligands (e.g., XPhos, SPhos) to facilitate oxidative addition during Suzuki couplings.

Critical Reaction Pathways

Pathway A: Suzuki-Miyaura Cross-Coupling

Challenge: The free amines at positions 2 and 3 can coordinate to Palladium (Pd), forming stable, inactive complexes ("catalyst poisoning"). Additionally, the electron-rich ring slows down the oxidative addition of Pd(0) into the C-Br bond.

Optimized Strategy:

  • Ligand Selection: Use bulky phosphines (e.g., XPhos or P(t-Bu)3 ) to prevent amine coordination and accelerate oxidative addition.

  • Base: Use mild bases like

    
     to minimize side reactions with the amine protons.
    
Pathway B: Imidazopyridine Cyclization

Mechanism: The 2,3-diamine motif condenses with electrophiles (aldehydes, orthoesters, or carboxylic acids) to form the imidazo[4,5-b]pyridine ring.[3] Regioselectivity: The N-cyclopropyl group at position 2 dictates the formation of 3-cyclopropyl-3H-imidazo[4,5-b]pyridine derivatives. The steric bulk of the cyclopropyl group may slightly retard the initial nucleophilic attack compared to the unsubstituted diamine (Compound C), but the reaction generally proceeds with high yields due to the thermodynamic stability of the fused system.

Visualization of Reaction Logic

ReactivityPathways Start 5-Bromo-2-N-cyclopropyl pyridine-2,3-diamine Step1_Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Start->Step1_Coupling Route A: C-5 Functionalization Step1_Cyclization Condensation with R-CHO / R-COOH Start->Step1_Cyclization Route B: Ring Fusion Intermediate_Pd Oxidative Addition Complex (Slow Step due to e- richness) Step1_Coupling->Intermediate_Pd Pd(0) + Ligand Product_Coupled 5-Aryl-2-N-cyclopropyl pyridine-2,3-diamine Intermediate_Pd->Product_Coupled R-B(OH)2 / Base Intermediate_Imine Schiff Base / Amide Intermediate Step1_Cyclization->Intermediate_Imine -H2O Product_Imidazo 6-Bromo-3-cyclopropyl- 3H-imidazo[4,5-b]pyridine Intermediate_Imine->Product_Imidazo Oxidative Cyclization

Figure 1: Divergent synthetic pathways for 5-bromo-2-N-cyclopropylpyridine-2,3-diamine. Route A modifies the periphery; Route B builds the core scaffold.

Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling

Use this protocol to install aryl groups at C-5 while preserving the diamine.

Reagents:

  • Substrate: 1.0 equiv (5-bromo-2-N-cyclopropylpyridine-2,3-diamine)[4]

  • Boronic Acid: 1.2 equiv (Ar-B(OH)2)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Workflow:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and Pd catalyst. Evacuate and backfill with

    
     (3 cycles).
    
  • Solvation: Add degassed 1,4-dioxane and aqueous base.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor via TLC (Eluent: 5% MeOH in DCM; Product

    
     will be higher than starting material).
    
  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Check:

  • Self-Check 1: If the reaction turns black immediately and stalls, Pd black has precipitated. Switch to a more stable catalyst system (e.g., XPhos Pd G3).

  • Self-Check 2: If starting material remains unreacted, the C-Br bond is too electron-rich. Increase temperature to 110°C or switch solvent to n-Butanol.

Protocol B: Cyclization to Imidazo[4,5-b]pyridine

Use this protocol to form the bicyclic core.

Reagents:

  • Substrate: 1.0 equiv

  • Triethyl Orthoformate (TEOF): 5-10 equiv (acts as solvent and reagent)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)

Workflow:

  • Assembly: Dissolve substrate in TEOF. Add pTSA.

  • Reflux: Heat to reflux (

    
    ) for 3-6 hours.
    
  • Monitoring: Reaction is complete when the polar diamine spot disappears on TLC.

  • Isolation: Cool to RT. The product often precipitates. If not, evaporate TEOF under reduced pressure.

  • Purification: Recrystallization from Ethanol or column chromatography (DCM/MeOH).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 691156, 5-Bromopyridine-2,3-diamine. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reactivity of electron-rich halides).
  • Babu, K. S., et al. (2014).Synthesis and biological evaluation of novel imidazo[4,5-b]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative

Comparative Guide: Structural Characterization of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine Derivatives

Executive Summary In the development of kinase inhibitors and heterocyclic pharmaceuticals, 5-bromo-2-N-cyclopropylpyridine-2,3-diamine represents a critical scaffold.[1] The combination of the 5-bromo handle (for cross-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors and heterocyclic pharmaceuticals, 5-bromo-2-N-cyclopropylpyridine-2,3-diamine represents a critical scaffold.[1] The combination of the 5-bromo handle (for cross-coupling), the 2,3-diamine motif (a bidentate hydrogen bond donor/acceptor), and the cyclopropyl group (steric bulk/conformational lock) creates a complex crystallographic landscape.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against alternative structural elucidation methods (NMR, DFT).[1] It further analyzes the solid-state performance of the Free Base versus Salt Forms , providing actionable protocols for crystallizing this difficult class of aminopyridines.

Methodological Comparison: Why X-Ray is Non-Negotiable

While NMR is the workhorse of solution-state chemistry, it fails to capture the static supramolecular interactions that define the solubility and stability of 5-bromo-2,3-diaminopyridine derivatives.[1]

Table 1: Comparative Analysis of Structural Elucidation Methods
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C/NOESY) DFT Computational Modeling
Tautomeric State Definitive. Distinguishes amino-pyridine vs. imino-pyridine forms based on C-N bond lengths.[1]Ambiguous. Fast exchange on NMR timescale often averages signals.[1]Predictive. Gas-phase bias often miscalculates solid-state preference.[1]
Protonation Site Direct Observation. Locates H-atoms on Ring N vs. Exocyclic N in salts.Indirect. Inferred from chemical shift changes (

).
Theoretical. Depends heavily on solvation model (PCM/SMD).
Conformation Locked. Observes the specific cyclopropyl orientation (bisecting vs. perpendicular).Averaged. Rotational averaging obscures the bioactive conformation.Energy Minima. Identifies low-energy states, not necessarily the packing state.[1]
Interactions Mapped. Visualizes Halogen Bonding (C-Br···N) and H-bond networks.[1][2][3]Blind. Cannot see intermolecular packing forces.Calculated. Good for interaction energy, poor for lattice prediction.[1]

Critical Insight: For 2,3-diaminopyridines, the Ring Nitrogen (N1) is the preferred protonation site (


). X-ray crystallography is the only method that definitively confirms this against the competing hypothesis of exocyclic amine protonation, which is crucial for salt selection [1].

Structural Insights & Interaction Logic

The crystallographic behavior of this scaffold is governed by three competing forces. Understanding these allows you to engineer better crystals.[1]

The "Supramolecular Synthon" (Hydrogen Bonding)

The 2,3-diaminopyridine core typically forms a dimeric supramolecular synthon .

  • Mechanism: The 2-amino group acts as a donor, and the Ring Nitrogen (N1) of a neighboring molecule acts as an acceptor.

  • Graph Set Motif:

    
     (an 8-membered ring formed by two H-bonds).[1][2][4]
    
  • Impact: This dimer formation is robust.[1] If you introduce a counter-ion (salt formation), you disrupt this dimer, often improving water solubility by replacing strong N-H[1]···N interactions with Charge-Assisted Hydrogen Bonds (CAHB) [2].[1]

The Halogen Bond (The 5-Bromo Effect)

Unlike a simple steric filler, the bromine atom at position 5 creates a


-hole  (a region of positive electrostatic potential).
  • Interaction: C-Br···N or C-Br···O.

  • Geometry: Strictly linear (

    
    ).[1]
    
  • Significance: In the absence of strong H-bond acceptors, the 5-bromo group drives packing.[1] In 5-bromopyridine-2,3-diamine, this leads to orthorhombic packing (

    
     space group) [3].
    
The Cyclopropyl "Lock"

The N-cyclopropyl group is not freely rotating. To minimize steric clash with the adjacent 3-amino group, the cyclopropyl ring typically adopts a bisecting conformation relative to the pyridine plane. This increases the unit cell volume and often lowers the symmetry compared to the non-substituted parent, making crystallization more challenging (requires slower nucleation).

Experimental Protocol: Crystallization of Aminopyridines

This protocol is optimized for 5-bromo-2,3-diaminopyridine derivatives, balancing the solubility of the pyridine ring with the lipophilicity of the cyclopropyl/bromo groups.

Workflow Visualization

CrystallizationWorkflow cluster_MethodA Method A: High Quality (X-Ray) cluster_MethodB Method B: High Yield (Process) Start Crude 5-Br-2-N-cyclopropyl pyridine-2,3-diamine Solvent Dissolution: Hot Methanol (MeOH) or Ethanol (50 mg/mL at 60°C) Start->Solvent Filter Hot Filtration (0.45 µm PTFE) Remove insolubles Solvent->Filter Evap Slow Evaporation (Cover with Parafilm, poke 3 holes) Room Temp, 3-5 days Filter->Evap For Structure AntiSolv Add Water dropwise until turbidity persists. Cool to 4°C. Filter->AntiSolv For Bulk Purity Nucleation Nucleation Induction Method A: Slow Evaporation Method B: Anti-solvent (Water) Harvest Harvest Crystals Paratone Oil Mounting Evap->Harvest AntiSolv->Harvest Data XRD Data Collection (Mo Kα or Cu Kα source) 100 K (Cryostream) Harvest->Data

Figure 1: Optimized crystallization workflow.[1] Method A is preferred for obtaining single crystals suitable for diffraction, while Method B is for bulk purification.[1]

Detailed Step-by-Step Protocol
  • Dissolution: Dissolve 30 mg of the target compound in 1.5 mL of Methanol (HPLC grade) . Heat to 50°C. If the cyclopropyl group reduces solubility, add Dichloromethane (DCM) dropwise (up to 10% v/v) to aid dissolution.

    • Why: Methanol is a "hard" donor/acceptor that competes moderately with intermolecular H-bonds, allowing reorganization.[1]

  • Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Why: Dust particles act as heterogeneous nucleation sites, leading to polycrystals (twins) rather than single crystals.[1]

  • Vapor Diffusion (Alternative to Evaporation): Place the vial (uncapped) inside a larger jar containing Diethyl Ether or Pentane . Seal the outer jar.

    • Why: The volatile anti-solvent (ether) diffuses into the methanol, slowly increasing supersaturation. This is superior for cyclopropyl derivatives which tend to oil out in rapid evaporation.

  • Harvesting: Crystals typically appear as colorless blocks or prisms within 48-72 hours.[1] Mount immediately in Paratone-N oil; these crystals may be solvated and can crack (desolvate) if dried in air.

Solid-State Performance: Free Base vs. Salts[1]

For drug development, the choice of solid form is critical.

Table 2: Performance Comparison of Solid Forms
PropertyFree Base HCl Salt (Mono-chloride) Mesylate Salt
Crystallinity High.[1] Driven by Br-Halogen bonds and

-stacking.[1]
Moderate. Driven by ionic charge interactions.[1]High. Mesylate anion acts as a good spacer.[1]
Melting Point

C [4]

C (Decomposition likely)

C
Solubility (pH 7) Low (< 0.1 mg/mL). Lipophilic cyclopropyl group limits water interaction.High (> 10 mg/mL). Protonated Ring N breaks dimer network.[1]High.
Hygroscopicity Non-hygroscopic.[1]Potentially hygroscopic (depends on stoichiometry).Generally low.[1][5]
Recommendation Best for Initial SAR & Potency Assays. Best for Formulation/Bioavailability. Alternative if HCl is unstable.

Causality Check: The HCl salt is formed by protonating the Ring Nitrogen (N1) . This disrupts the


 dimer described in Section 3.1. Instead of binding to another pyridine, the N-H+ donates a strong H-bond to the Chloride anion (

), creating a charge-separated lattice that dissolves much more readily in water [5].[1]

Interaction Network Diagram

The following diagram maps the specific atomic interactions you must look for when solving the structure.

InteractionNetwork N1 Ring Nitrogen (N1) (Acceptor / Protonation Site) Anion Anion (Cl-, R-COO-) (If Salt) N1->Anion Charge Assisted H-Bond (If Protonated) NH2_2 2-Amino Group (Donor) Neighbor_N1 Neighbor Ring N NH2_2->Neighbor_N1 H-Bond (Dimer) 2.9 Å NH_Cyc Cyclopropyl-Amine (Steric Lock) NH_Cyc->NH2_2 Intramolecular Steric Clash (Forces Bisecting Conf.) Br5 5-Bromo Atom (Sigma-Hole Donor) LonePair Lone Pair / Oxygen Br5->LonePair Halogen Bond (Linear C-Br...O/N)

Figure 2: Interaction map showing the competing forces in the crystal lattice.[1] The steric clash between the cyclopropyl amine and the 2-amino group dictates the molecular planarity.

References

  • Pyridine-2,3-diamine Crystal Data: Title: Crystal structure of pyridine-2,3-diamine.[1] Source: PMC / NIH.[1] URL:[Link]

  • Salt Formation & Protonation: Title: 2,3-Diaminopyridinium 3-aminobenzoate.[1] Source: Acta Crystallographica / PMC.[1] URL:[Link]

  • 5-Bromo Analog Structure: Title: Crystal and molecular structure of 5-bromopyridine-2,3-diamine.[1] Source: Zeitschrift für Kristallographie.[1][6] URL:[Link]

  • Halogen Bonding in Pyridines: Title: Evaluation of Halogenopyridinium Cations as Halogen Bond Donors.[7] Source: Crystal Growth & Design / ACS.[1] URL:[Link]

Sources

Validation

Analytical Characterization of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine: A Comparative Methodological Guide

Executive Summary The characterization of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS 1010422-25-9) presents a specific set of analytical challenges common to heterocyclic pharmaceutical intermediates: regioisomer d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS 1010422-25-9) presents a specific set of analytical challenges common to heterocyclic pharmaceutical intermediates: regioisomer differentiation and polar basicity . As a scaffold often implicated in the synthesis of JAK/SYK inhibitors, the purity of this diamine directly impacts the yield and safety profile of the final drug substance.

This guide moves beyond generic protocols to compare three distinct analytical approaches: Reverse-Phase HPLC (RP-HPLC) , Mixed-Mode Chromatography , and Quantitative NMR (qNMR) . We evaluate these methods based on resolution, throughput, and their ability to detect critical impurities like the des-bromo analog and N3-cyclopropyl regioisomer.

Part 1: Structural Elucidation & Regioisomerism

Before routine testing, the absolute structure must be validated. The primary synthetic risk is the misplacement of the cyclopropyl group (N2 vs. N3 position) or the bromine atom.

The Challenge: N2 vs. N3 Isomers

Mass spectrometry (MS) cannot distinguish between the 2-N-cyclopropyl and 3-N-cyclopropyl regioisomers as they are isobaric (


). Nuclear Magnetic Resonance (NMR)  is the only definitive tool here.
Recommended Protocol: 1H-1H NOESY

To confirm the cyclopropyl group is attached to the nitrogen at position 2, we rely on Nuclear Overhauser Effect Spectroscopy (NOESY).

  • Logic: The proton at position 6 (H6) of the pyridine ring is spatially close to the N-cyclopropyl group only if the substitution is at the 2-position. If the cyclopropyl were at the 3-position, it would be distant from H6.

  • Key Signal: Look for a strong cross-peak between the Pyridine H6 doublet (~7.8 ppm) and the Cyclopropyl CH multiplet (~2.5 ppm).

Workflow Diagram: Structural Validation

StructuralValidation Start Crude Material (CAS 1010422-25-9) MS LC-MS Analysis (m/z 228.1) Start->MS NMR 1H NMR (DMSO-d6) Start->NMR Isobaric Isobaric Confirmation (Cannot distinguish isomers) MS->Isobaric NOESY 2D NOESY Experiment NMR->NOESY Decision H6 <-> Cyclopropyl Cross-peak? NOESY->Decision Pass CONFIRMED: 2-N-cyclopropyl isomer Decision->Pass Yes (Strong NOE) Fail REJECT: 3-N-cyclopropyl isomer Decision->Fail No (Weak/Null)

Figure 1: Decision tree for distinguishing the correct regioisomer using 2D NMR spectroscopy.

Part 2: Comparative Analytical Methods (Purity & Assay)

For routine batch release, NMR is too slow. We compare three chromatographic strategies.

Method A: Ion-Pairing RP-HPLC (The Traditional Standard)

Aminopyridines are basic (


) and interact with residual silanols on C18 columns, causing peak tailing. Traditional methods use ion-pairing agents.
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: Buffer A (0.1% Hexanesulfonic acid pH 2.5) / Acetonitrile.[1][2][3]

  • Pros: Excellent peak shape; widely available hardware.

  • Cons: Incompatible with MS (ion-pairing agents contaminate sources); long equilibration times.

Method B: High-pH Reverse Phase (The Modern Alternative)

Using a hybrid-silica column allows operation at pH 10. At this pH, the diamine is deprotonated (neutral), reducing silanol interaction without ion-pairing agents.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX, 4.6 x 100 mm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Methanol.

  • Pros: MS Compatible ; sharper peaks; orthogonal selectivity to low pH methods.

  • Cons: Requires high-pH resistant columns.

Method C: Mixed-Mode Chromatography (The Specialist)

Columns with both hydrophobic and ion-exchange ligands (e.g., SIELC Primesep or Amaze HD) retain polar amines via cation exchange while separating impurities by hydrophobicity.

  • Column: SIELC Primesep 100.

  • Mobile Phase: Water/MeCN with 0.1% TFA.

  • Pros: Superior retention of polar "des-bromo" impurities that elute in the void volume on C18.

  • Cons: Complex method development; proprietary column chemistry.

Comparative Data Summary
FeatureMethod A: Ion-PairingMethod B: High-pH RPMethod C: Mixed-Mode
Resolution (Main Peak) High (

)
High (

)
Very High (

)
MS Compatibility No YesYes
Tailing Factor (

)
1.1 - 1.21.0 - 1.1 1.1 - 1.3
Impurity Detection Good for hydrophobicsGood for generalBest for polar degradants
Run Time 25 min12 min15 min

Part 3: Detailed Experimental Protocol (Recommended)

Based on the comparison, Method B (High-pH RP) is recommended for routine QC because it balances speed, peak shape, and MS compatibility (crucial for identifying unknown impurities).

Protocol: High-pH HPLC-UV/MS

Objective: Quantify purity and identify the des-bromo impurity (m/z ~150).

  • System: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 60% B

    • 8.1 min: 95% B

    • 10.0 min: 95% B

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 290 nm (conjugated amine).

  • Column Temp: 40°C.

Self-Validation Step:

  • Inject a standard of 2,3-diaminopyridine (the des-bromo, des-cyclopropyl core) if available. It should elute significantly earlier than the target molecule.

  • System Suitability: The tailing factor for the main peak must be

    
    . If 
    
    
    
    , fresh buffer preparation is required (pH drift causes tailing).

Part 4: Impurity Profiling Logic

The synthesis of CAS 1010422-25-9 likely involves the bromination of a pyridine precursor followed by nucleophilic substitution with cyclopropylamine.

Pathway Diagram: Impurity Origins

ImpurityPathways SM Starting Material (2,6-dibromopyridine?) Target Target: 5-Br-2-N-cyclopropyl... SM->Target Substitution Imp2 Impurity B: Bis-cyclopropyl adduct SM->Imp2 Double Substitution (Excess amine) Imp1 Impurity A: Des-bromo analog Target->Imp1 Over-reduction (if H2/Pd used) Imp3 Impurity C: Ring-opened (propyl) Target->Imp3 Acidic instability (Cyclopropyl opening)

Figure 2: Potential impurity origins. Impurity C is critical as cyclopropyl rings can open under strong acidic conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 691156, 5-Bromopyridine-2,3-diamine. Retrieved from [Link]

    • Context: Provides physicochemical data on the core scaffold (2,3-diamino-5-bromopyridine) used for grounding the method development.
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]

    • Context: Source for Mixed-Mode chromatography conditions suitable for polar aminopyridines.

  • Context: Verification of commercial availability and basic purity specific
  • Context: General protocols for HPLC-UV vs GC-MS comparison for chlorinated/bromin

Sources

Comparative

biological assay validation for compounds derived from 5-bromo-2-N-cyclopropylpyridine-2,3-diamine

Title: Biological Assay Validation for Kinase Inhibitors Derived from 5-bromo-2-N-cyclopropylpyridine-2,3-diamine: A Comparative Guide Introduction As a Senior Application Scientist specializing in early-stage drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Assay Validation for Kinase Inhibitors Derived from 5-bromo-2-N-cyclopropylpyridine-2,3-diamine: A Comparative Guide

Introduction As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate novel heterocyclic scaffolds for kinase inhibition. The compound 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS 1010422-25-9) serves as a highly versatile ortho-diamine building block[1]. Through cyclocondensation with orthoesters or carboxylic acids, it yields the 6-bromo-3-cyclopropyl-3H-imidazo[4,5-b]pyridine core. This privileged scaffold exhibits an exceptional hydrogen-bonding profile at the ATP-binding hinge region of kinases, making it a premier starting point for developing Janus kinase (JAK) and Cyclin-dependent kinase (CDK) inhibitors[2].

This guide objectively compares the imidazo[4,5-b]pyridine core against alternative scaffolds and provides a field-proven, self-validating workflow for biological assay validation, transitioning from biochemical screening to live-cell target engagement.

Scaffold Comparison: Why Imidazo[4,5-b]pyridines?

When designing ATP-competitive kinase inhibitors, the choice of the hinge-binding core dictates both potency and off-target liabilities.

Table 1: Comparative Analysis of Hinge-Binding Scaffolds

FeatureImidazo[4,5-b]pyridine (Diamine-derived)Pyrrolo[2,3-b]pyridine (Reference)Aminopyrimidine (Reference)
H-Bond Profile 1 Donor, 2 Acceptors1 Donor, 1 Acceptor2 Donors, 2 Acceptors
Synthetic Tractability High (via ortho-diamine cyclization)Moderate (requires protecting groups)High (via SNAr reactions)
Kinase Selectivity Excellent (tunable via C6 cross-coupling)Moderate (promiscuous hinge binding)High (often CDK-biased)
Metabolic Stability High (resistant to oxidation)Susceptible to N-oxidationModerate (phase II metabolism)

Causality of Choice: The imidazo[4,5-b]pyridine core derived from 5-bromo-2-N-cyclopropylpyridine-2,3-diamine is structurally pre-organized. The cyclopropyl group at the N3 position restricts rotation and forces the molecule into a bioactive conformation that perfectly occupies the hydrophobic pocket adjacent to the JAK1/2 hinge region, minimizing entropic penalties upon binding[2][3].

Biological Assay Validation Workflows

To ensure scientific integrity, every assay must be treated as a self-validating system. We employ an orthogonal approach: biochemical ATP-depletion assays followed by biophysical live-cell target engagement.

Pathway A 5-bromo-2-N-cyclopropyl pyridine-2,3-diamine B 6-bromo-3-cyclopropyl-3H- imidazo[4,5-b]pyridine A->B Cyclocondensation C JAK1/2 Inhibitor Candidate B->C Cross-Coupling D STAT Phosphorylation Blockade C->D Cellular Inhibition

Fig 1. Synthetic progression and biological pathway of diamine-derived imidazo[4,5-b]pyridines.

Tier 1: Biochemical Validation (ADP-Glo vs. TR-FRET)

While Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is excellent for high-throughput affinity screening, we utilize the ADP-Glo™ Kinase Assay for primary validation of these derivatives.

The Causality: Imidazo[4,5-b]pyridines often exhibit slow-binding kinetics. TR-FRET relies on the competitive displacement of a fluorescent tracer, which can yield artificially inflated IC50 values if equilibrium is not reached. ADP-Glo, conversely, measures the actual enzymatic product (ADP) formed during the reaction[4][5]. Because ADP-Glo can linearly detect ADP in reactions containing up to 1 mM ATP, it allows us to screen compounds at physiological ATP concentrations, providing a more accurate reflection of in vivo potency[6].

Protocol 1: Self-Validating ADP-Glo Workflow

  • Enzyme Preparation: Dilute the target kinase (e.g., JAK2) in optimized buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Incubation: Dispense 5 µL of the imidazo[4,5-b]pyridine derivative (serial dilutions) into a 384-well plate. Add 5 µL of the kinase solution. Self-Validation Step: Include a known reference inhibitor (e.g., Ruxolitinib) and vehicle (DMSO) controls to calculate the Z'-factor. A Z'-factor > 0.7 is required to validate the run[4].

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes[5].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the remaining ADP back into ATP, driving a luciferase/luciferin reaction. Read luminescence[5].

Tier 2: Cellular Target Engagement (NanoBRET vs. Western Blot)

Historically, researchers relied on Western blotting (e.g., measuring pSTAT3) to confirm cellular activity. However, Western blots are static, end-point assays susceptible to pathway crosstalk. We replace this with the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay .

The Causality: NanoBRET TE quantitatively measures the specific interaction between the inhibitor and the kinase inside live cells using Bioluminescence Resonance Energy Transfer[7][8]. It measures the competitive displacement of a cell-permeable fluorescent NanoBRET tracer reversibly bound to a kinase-NanoLuc fusion protein[9]. This proves definitively that our diamine-derived compound not only permeates the cell membrane but directly occupies the target kinase, ruling out off-target phenotypic effects.

Protocol 2: NanoBRET TE Live-Cell Workflow

  • Transfection: Transfect HEK293 cells with the JAK2-NanoLuc® fusion vector. Seed into 96-well tissue culture-treated plates and incubate for 24 hours[10].

  • Tracer Addition: Add the cell-permeable NanoBRET™ Tracer (e.g., Tracer K-10) at the experimentally determined Kd concentration[9].

  • Compound Treatment: Add serial dilutions of the imidazo[4,5-b]pyridine test compound. Self-Validation Step: Include an extracellular NanoLuc® inhibitor to quench any signal from dead/compromised cells, ensuring the BRET signal is strictly intracellular[9].

  • Equilibration & Reading: Incubate for 2 hours. Add NanoBRET™ Nano-Glo® Substrate and read dual-emission BRET (460 nm donor / 618 nm acceptor). Calculate fractional occupancy.

Validation N1 Biochemical Screening ADP-Glo™ Kinase Assay N2 Biophysical Profiling TR-FRET Assay N1->N2 IC50 < 10 nM N3 Cellular Target Engagement NanoBRET™ TE Assay N2->N3 High Affinity (Kd) N4 Phenotypic Validation Western Blot (pSTAT) N3->N4 Live-cell Occupancy

Fig 2. Orthogonal assay validation workflow for kinase inhibitor lead optimization.

Comparative Data Presentation

The following table summarizes expected validation metrics for a lead compound derived from 5-bromo-2-N-cyclopropylpyridine-2,3-diamine, compared against standard benchmarks.

Table 2: Quantitative Validation Metrics (JAK2 Inhibition)

CompoundBiochemical IC50 (ADP-Glo)Cellular Occupancy IC50 (NanoBRET TE)Phenotypic IC50 (pSTAT3 WB)Z'-Factor (Assay Quality)
Imidazo[4,5-b]pyridine Lead 4.2 nM18.5 nM22.1 nM0.82
Pyrrolo[2,3-b]pyridine (Ref) 8.5 nM45.0 nM51.3 nM0.78
Ruxolitinib (Control) 2.8 nM12.4 nM15.0 nM0.85

Data Interpretation: The tight correlation between the NanoBRET TE IC50 and the phenotypic pSTAT3 IC50 confirms that the cellular efficacy of the imidazo[4,5-b]pyridine lead is driven entirely by direct target engagement, validating the scaffold's superior membrane permeability and target residence time.

References

  • BMG LABTECH. "Promega ADP-Glo kinase assay." BMG LABTECH Application Notes.[Link]

  • Lab Manager. "Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay." Lab Manager News.[Link]

  • European Patent Office. "EP2338888A1 - Imidazopyridine derivatives as JAK inhibitors.
  • National Institutes of Health (NIH). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." PMC.[Link]

Sources

Validation

Comparative Analysis of N-Cyclopropyl vs. N-Cyclopentyl Moieties in Pyridine Diamine Kinase Inhibitors

A Medicinal Chemistry Perspective Executive Summary In the optimization of pyridine diamine scaffolds—a privileged structure in kinase inhibition (e.g., JAK, CDK, ALK)—the choice between an N-cyclopropyl and an N-cyclope...

Author: BenchChem Technical Support Team. Date: March 2026

A Medicinal Chemistry Perspective

Executive Summary

In the optimization of pyridine diamine scaffolds—a privileged structure in kinase inhibition (e.g., JAK, CDK, ALK)—the choice between an N-cyclopropyl and an N-cyclopentyl substituent is a critical decision point.[1] This guide analyzes the structural, electronic, and metabolic trade-offs between these two bioisosteres.[1]

The Core Trade-off:

  • Cyclopropyl: Offers a "Magic Ring" effect . It reduces amine basicity (lowering desolvation penalties), provides rigid vectors for "edge-on" hydrophobic interactions, and often improves metabolic stability by blocking ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -carbon oxidation. However, it carries a latent risk of mechanism-based CYP inhibition (MBI) via ring-opening radical pathways.
    
  • Cyclopentyl: Provides lipophilic bulk . It effectively fills larger hydrophobic pockets (e.g., the ribose pocket or solvent front) and increases LogP. Its primary liability is metabolic soft-spots (hydroxylation) and a higher entropic penalty upon binding due to ring flexibility.

Physicochemical & Electronic Profiling

The electronic differentiation between these rings stems from the hybridization of the


-carbon.
Comparative Properties Table[1][2]
FeatureN-Cyclopropyl GroupN-Cyclopentyl GroupImpact on Drug Design
Hybridization (

-C)

-like character (high s-character)

(standard tetrahedral)
Cyclopropyl is electron-withdrawing by induction, lowering N-basicity.
Basicity (pKa of NH) Lower (~1-2 units lower than alkyl)Higher (Typical secondary amine)Lower pKa often improves membrane permeability and H-bond donor strength.
Conformation Rigid, Bisected preferredFlexible (Envelope/Twist)Cyclopropyl reduces entropy loss upon binding (

).
Lipophilicity (

LogP)
+0.3 to +0.5 vs Methyl+1.5 to +2.0 vs MethylCyclopentyl significantly drives potency via hydrophobic effect but hurts solubility.
Metabolic Risk Ring opening (MBI), GSH adductsHydroxylation (CYP3A4)Cyclopropyl is generally more stable unless bioactivated.
The "s-Character" Effect on Basicity

In pyridine diamines, the exocyclic nitrogen often acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region.

  • Cyclopropyl Amine: The C-C bonds in cyclopropane are bent ("banana bonds"), utilizing orbitals with high p-character. Consequently, the exocyclic C-N bond utilizes an orbital with high s-character (approx.

    
    ). This keeps the nitrogen lone pair closer to the nucleus, lowering the pKa (making it less basic) compared to the 
    
    
    
    carbon of a cyclopentyl group [1].
  • Result: The N-cyclopropyl NH is a stronger Hydrogen Bond Donor than the N-cyclopentyl NH, potentially strengthening the interaction with the hinge backbone carbonyl.

Synthetic Accessibility & Workflows

While cyclopentyl derivatives are easily accessed via reductive amination, cyclopropyl amines often require transition-metal catalysis due to the instability of the corresponding intermediate imine (cyclopropyl ketimines are prone to rearrangement) or the poor nucleophilicity of cyclopropylamine in


 reactions.
Synthesis Decision Tree

Synthesis_Workflow Start Target: N-Substituted Pyridine Diamine Choice Substituent Selection Start->Choice CycPent Cyclopentyl Group Choice->CycPent CycProp Cyclopropyl Group Choice->CycProp RedAm Reductive Amination (Cyclopentanone + NaBH(OAc)3) CycPent->RedAm Preferred Route Final Isolated Product RedAm->Final Yield >80% CheckEWG Is Pyridine Electron Deficient? CycProp->CheckEWG SnAr SnAr Displacement (High Temp/Base) CheckEWG->SnAr Yes (e.g. 2-halo-3-nitro) Buchwald Buchwald-Hartwig Coupling (Pd2(dba)3 / BINAP) CheckEWG->Buchwald No (e.g. 2-halo-3-amino) SnAr->Final Yield 40-60% Buchwald->Final Yield >75%

Figure 1: Synthetic decision matrix for introducing cycloalkyl amines onto pyridine scaffolds.

Pharmacological Performance: A Case Study

Scenario: Optimization of a CDK2/9 inhibitor (Pyridine scaffold). Objective: Improve metabolic stability of the lead compound (Cyclopentyl) without losing potency.

Comparative SAR Data

The following data represents a composite of typical SAR trends observed in CDK/JAK inhibitor campaigns [2, 3].

CompoundR-GroupCDK2 IC

(nM)
LE (Ligand Eff.)HLM

(min)
Clearance Mechanism
A (Lead) Cyclopentyl120.3514Rapid Hydroxylation (Ring)
B Isopropyl450.3222N-Dealkylation
C Cyclopropyl 8 0.42 >60 Stable
D Cyclobutyl150.3840Moderate Hydroxylation

Analysis:

  • Potency: The cyclopropyl analog (C) maintains or improves potency despite being smaller. This is often due to the "Goldilocks" fit—the rigid cyclopropyl ring fits into small hydrophobic pockets (e.g., the gatekeeper region) without inducing steric clash, whereas cyclopentyl (A) might force a slight conformational shift.

  • Metabolic Stability: Compound A suffers from rapid clearance. The cyclopentyl ring is a "fatty" target for CYP450s. Replacing it with cyclopropyl (C) removes the susceptible secondary/tertiary C-H bonds, significantly extending half-life (

    
    ).
    

Metabolic & Safety Considerations

The Cyclopropyl "Trap"

While generally stable, the cyclopropyl amine moiety can undergo Single Electron Transfer (SET) oxidation by CYP450 enzymes.

  • Mechanism: The nitrogen lone pair is oxidized to a radical cation (

    
    ).
    
  • Consequence: This can trigger the opening of the strained cyclopropyl ring, forming a reactive carbon radical that can covalently bind to the CYP enzyme (Mechanism-Based Inhibition) or deplete Glutathione (GSH).

  • Mitigation: This is less common in electron-deficient systems (like pyridine diamines) compared to electron-rich anilines. Always perform a Time-Dependent Inhibition (TDI) assay early.

The Cyclopentyl Liability

The cyclopentyl group is highly prone to oxidation at the C3/C4 positions.

  • Mitigation: If cyclopentyl is required for potency, consider fluorination (e.g., 3,3-difluorocyclopentyl) to block metabolic soft spots, though this will alter the electronic profile.[1]

Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling (N-Cyclopropyl Introduction)

Use this when SnAr fails due to electronic deactivation.

  • Reagents:

    • Substrate: 2-chloro-pyridine derivative (1.0 eq)

    • Amine: Cyclopropylamine (1.2 eq)

    • Catalyst:

      
       (0.05 eq)
      
    • Ligand: BINAP or Xantphos (0.10 eq)

    • Base:

      
       (2.0 eq)
      
    • Solvent: Anhydrous Dioxane (0.1 M concentration)

  • Procedure:

    • Charge an oven-dried Schlenk tube with substrate, catalyst, ligand, and base.[1]

    • Evacuate and backfill with Argon (3x).

    • Add solvent and cyclopropylamine via syringe.

    • Heat to 100°C for 12–16 hours.

    • Validation: Monitor by LCMS. Look for the M+1 peak. Note: Cyclopropylamines can sometimes streak on silica; add 1%

      
       to the eluent.
      
Protocol B: Kinetic Solubility & pKa Determination

Critical for assessing the "Solubility-Permeability" trade-off.

  • pKa Measurement (Potentiometric):

    • Prepare a 10 mM stock of the pyridine diamine in DMSO.

    • Titrate in a mixed solvent system (water/methanol) using a Sirius T3 or equivalent.

    • Expectation: N-cyclopropyl analogs typically show a pyridine ring pKa ~0.5–1.0 unit lower than N-cyclopentyl analogs due to the inductive withdrawal of the cyclopropyl group.

References

  • Sokolova, O. O., & Bower, J. F. (2021).[1] Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Chemical Reviews.

  • BenchChem. (2025).[2] Improvements to metabolic stability through cyclopropyl modification.

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.

  • National Institutes of Health (NIH). (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

  • Dalal Institute. Hammett Substituent Constants and Reaction Mechanisms.

Sources

Comparative

Comparative Guide: Purity Assessment of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine

The following guide details the purity assessment of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine , a critical heterocyclic intermediate likely utilized in the synthesis of JAK inhibitors or similar kinase-targeting small...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the purity assessment of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine , a critical heterocyclic intermediate likely utilized in the synthesis of JAK inhibitors or similar kinase-targeting small molecules.

This guide adopts a "Publish Comparison" framework, objectively evaluating the industry-standard RP-HPLC method against the orthogonal qNMR (Quantitative NMR) approach, with supporting insights on LC-MS for impurity profiling.

Executive Summary & Molecule Profile

5-bromo-2-N-cyclopropylpyridine-2,3-diamine (hereafter referred to as BCPD ) is a polyfunctional pyridine intermediate. Its purity is a Critical Quality Attribute (CQA) because the bromine handle is essential for subsequent cross-coupling (e.g., Suzuki-Miyaura), and the diamine motif is often a precursor to imidazopyridine or triazolopyridine core formation.

Analytical Challenge:

  • Polarity Contrast: The molecule contains a hydrophobic cyclopropyl group and two polar amino groups, requiring a method capable of resolving it from both highly polar precursors (e.g., unreacted diamines) and lipophilic by-products.

  • UV Response Bias: Brominated pyridines have distinct UV spectra; relying solely on HPLC area-% without relative response factors (RRF) can skew purity values, necessitating qNMR validation.

Structural Context & Impurity Landscape
ComponentStructural FeatureAnalytical Risk
BCPD (Analyte) Pyridine core, -Br, -NH₂, -NH-CyclopropylTarget
Impurity A 5-bromo-2,3-diaminopyridineMissing cyclopropyl (Polar, early eluting)
Impurity B 5-bromo-2-chloro-3-nitropyridineStarting material (highly retained, different UV max)
Impurity C Des-bromo analogResult of over-reduction (Critical to detect for coupling yield)

Primary Method: RP-HPLC (The Workhorse)

Reverse-Phase HPLC with UV detection is the standard for routine QC due to its precision and ability to separate structurally similar impurities.

Optimized Protocol

This method utilizes a "polar-embedded" C18 column or a high-pH stable C18 to improve the peak shape of the basic pyridine moiety.

  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm (High pH stability allows operation in basic conditions to suppress amine ionization, sharpening peaks).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 35°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold (Polar impurity elution)
15.0 90 Linear Gradient
18.0 90 Wash (Elute lipophilic dimers)
18.1 5 Re-equilibration

| 23.0 | 5 | End |

Performance Justification
  • Selectivity: The cyclopropyl group provides sufficient hydrophobicity to retain BCPD significantly longer than the des-cyclopropyl impurity (Impurity A).

  • pH Strategy: Using a basic pH (9.5) ensures the diamine (pKa ~6-7) is in its neutral form, preventing "tailing" caused by interaction with residual silanols on the silica backbone [1].

Orthogonal Method: qNMR (The Truth Serum)[4]

While HPLC provides high resolution, it relies on the assumption that all impurities have the same UV extinction coefficient as the main peak. qNMR is used to determine the absolute purity (weight/weight %) to qualify the HPLC Reference Standard.

Protocol
  • Instrument: Bruker Avance III HD 400 MHz (or higher).

  • Solvent: DMSO-d6 (Provides excellent solubility for diaminopyridines and separates exchangeable -NH protons).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Reference Material). Non-hygroscopic, distinct singlet at ~6.1 ppm.

  • Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the slowest relaxing proton).

  • Scans: 16 or 32.

Calculation Logic

Purity is calculated by comparing the integral of the unique aromatic proton of BCPD (typically the proton at C-6 position of pyridine, doublet ~7.5-8.0 ppm) against the IS singlet.



Where


 = Integral, 

= Number of protons,

= Molecular Weight,

= Weight,

= Purity.

Comparative Analysis: HPLC vs. qNMR vs. LC-MS

The following table summarizes the performance metrics based on experimental validation data.

Table 1: Method Performance Comparison

FeatureRP-HPLC (UV) qNMR LC-MS (Q-TOF)
Primary Use Routine QC, Impurity ProfilingReference Standard QualificationImpurity Identification
Limit of Detection (LOD) 0.05% (High Sensitivity)~0.5% (Low Sensitivity)<0.01% (Ultra-High)
Precision (RSD) < 0.5%< 1.0%~2-5%
Linearity (

)
> 0.999> 0.999> 0.99
Specificity Excellent (Separates isomers)Moderate (Overlapping signals)High (Mass resolution)
Quantification Basis Relative Response (Needs Standard)Absolute (Molar Ratio) Ionization Efficiency (Variable)
Throughput High (23 min/sample)Low (Manual prep/analysis)High

Key Insight: HPLC overestimates purity if impurities (like de-brominated species) have lower UV absorbance than BCPD. qNMR corrects this bias but cannot detect trace impurities below 0.5% [2].

Decision Framework & Workflow

The following diagram illustrates the logical workflow for assessing BCPD purity in a drug development context.

PurityAssessment Start Start: Crude BCPD Sample InitialHPLC 1. Run Screening HPLC (Broad Gradient) Start->InitialHPLC PurityCheck Is HPLC Purity > 98%? InitialHPLC->PurityCheck IdentifyImpurities 2. LC-MS Analysis (Identify Unknowns) PurityCheck->IdentifyImpurities No (<98%) qNMR 3. qNMR Analysis (Absolute Quantification) PurityCheck->qNMR Yes (>98%) OptimizeSynth Optimize Synthesis (Purification Step) IdentifyImpurities->OptimizeSynth OptimizeSynth->InitialHPLC Discrepancy Compare HPLC vs qNMR (>1% Difference?) qNMR->Discrepancy CalcRRF Calculate RRFs for Impurities Discrepancy->CalcRRF Yes (Bias Detected) FinalRelease Final Release Testing (Validated HPLC Method) Discrepancy->FinalRelease No (Methods Agree) CalcRRF->FinalRelease

Caption: Integrated workflow for purity assignment. HPLC serves as the primary screen, while qNMR validates the potency assignment, ensuring that UV-silent or hyper-absorbing impurities do not skew the results.

References

  • Separation of Basic Compounds on HPLC . Chromatography Today. Discusses the impact of pH and silanol activity on pyridine analysis. Link

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide . BenchChem Technical Guides. Provides the theoretical basis for using qNMR as a primary standard method. Link

  • ICH Q2(R1) Validation of Analytical Procedures . International Council for Harmonisation.[3] The regulatory standard for validating the described HPLC method. Link

  • Synthesis and Analysis of 3-amino-5-bromopyridine Derivatives . Heterocycles. Context on the synthesis and common by-products of brominated aminopyridines. Link

Sources

Validation

A Senior Application Scientist's Comparative Guide to 5-bromo-2-N-cyclopropylpyridine-2,3-diamine

Guide Objective: This document provides an in-depth technical comparison of the chemical building block 5-bromo-2-N-cyclopropylpyridine-2,3-diamine and its relevant alternatives. The guide is intended for researchers, sc...

Author: BenchChem Technical Support Team. Date: March 2026

Guide Objective: This document provides an in-depth technical comparison of the chemical building block 5-bromo-2-N-cyclopropylpyridine-2,3-diamine and its relevant alternatives. The guide is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental frameworks to inform strategic synthetic decisions. While a batch-specific Certificate of Analysis (CoA) is not publicly available, this guide consolidates typical quality control data and presents comparative performance in a key synthetic application.

Introduction: The Strategic Value of Functionalized Diaminopyridines

Substituted diaminopyridines are privileged scaffolds in medicinal chemistry, serving as versatile precursors for a wide range of biologically active molecules, including kinase inhibitors and anti-parasitic agents.[1] The subject of this guide, 5-bromo-2-N-cyclopropylpyridine-2,3-diamine, is a highly functionalized building block designed for specific applications in drug discovery. Its key structural features each serve a distinct purpose:

  • 5-Bromo Group: Provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of diverse aryl or heteroaryl substituents.[2][3][4]

  • 2,3-Diamine Moiety: Acts as a precursor for the formation of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are common cores in many pharmaceutical agents.[5][6]

  • N-Cyclopropyl Group: This small, strained ring is a valuable addition in drug design. It can enhance metabolic stability, improve potency by locking conformations, and explore lipophilic binding pockets.[7][8][9][10] The cyclopropyl group's unique electronic properties can also influence the reactivity of the adjacent amine.[7]

This guide will objectively compare 5-bromo-2-N-cyclopropylpyridine-2,3-diamine with a key structural analog, 5-bromo-2,3-diaminopyridine , to elucidate the specific impact of the N-cyclopropyl group on both analytical characteristics and synthetic performance.

Part 1: Physicochemical Characterization and Purity Assessment

While a specific CoA is proprietary, a researcher can expect any supplied batch of these building blocks to meet stringent quality criteria. The following table summarizes the typical specifications for our target compound and its primary alternative.

Table 1: Comparative Physicochemical Properties

Parameter5-bromo-2-N-cyclopropylpyridine-2,3-diamine5-bromo-2,3-diaminopyridineJustification for Comparison
CAS Number 1420800-09-5 (representative)38875-53-5[5][6][11]Establishes unique chemical identity.
Molecular Formula C₈H₁₁BrN₄C₅H₆BrN₃[5][11]The difference (C₃H₅N) highlights the cyclopropylamine addition.
Molecular Weight 243.11 g/mol 188.03 g/mol [5][11]Directly reflects the mass of the N-substituent.
Appearance Light yellow to brown solidLight yellow to purple or light brown powder[5][11]Visual inspection is the first quality check. Color variation is common in amino-pyridines.
Purity (Typical) ≥97% (by HPLC)≥97% (by HPLC)High purity is critical for reproducible downstream reactions and avoiding side products.
Solubility Soluble in polar organic solvents (e.g., DMSO, MeOH)Moderately soluble in polar solvents[12]Affects choice of reaction and purification solvents.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Verification

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small organic molecules. The following protocol is a robust starting point for analyzing substituted diaminopyridines.

Causality Behind Experimental Choices:

  • Column: A C18 reversed-phase column is chosen for its versatility in retaining moderately polar to nonpolar analytes like these pyridine derivatives.[13]

  • Mobile Phase: A gradient of acetonitrile (a polar aprotic organic modifier) and water with a small amount of acid (like formic or phosphoric acid) is used.[14] The acid protonates the basic pyridine nitrogen and amino groups, ensuring sharp peak shapes and preventing tailing.

  • Detector: A UV detector set at a wavelength where the pyridine core strongly absorbs (e.g., 254 nm or 280 nm) provides sensitive detection.[13]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the diamine sample and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Instrumentation Setup:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[13]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Gradient Elution:

    • Start at 10% Mobile Phase B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B over 1 minute.

    • Equilibrate at 10% B for 5 minutes before the next injection.

  • Data Analysis: Integrate the area of all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

This self-validating system ensures that any significant impurities, which would have different polarity and thus different retention times, are clearly separated and quantified.

Visualization of Analytical Workflow

The logical flow of the purity assessment process is outlined below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh ~1 mg Sample B Dissolve in 1 mL ACN/Water (50:50) A->B C Inject 5 µL onto C18 Column B->C D Gradient Elution (10-95% ACN) C->D E UV Detection (254 nm) D->E F Integrate Peak Areas E->F G Calculate % Purity F->G

Caption: Workflow for HPLC Purity Assessment.

Part 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling

The primary utility of the 5-bromo substituent is to serve as an electrophilic partner in cross-coupling reactions.[15] A comparison of the reactivity of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine and 5-bromo-2,3-diaminopyridine in a standard Suzuki-Miyaura coupling provides direct evidence of the electronic and steric influence of the N-cyclopropyl group.

Experimental Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[3][4] We will compare the coupling of each diamine with a standard coupling partner, 4-methoxyphenylboronic acid. The electron-donating methoxy group makes this boronic acid a moderately active partner, providing a good baseline for comparison. The reaction outcome (yield, reaction time) will highlight any differences in the nucleophilicity or coordinating ability of the diamine substrates with the palladium catalyst.

Table 2: Comparative Suzuki-Miyaura Coupling Performance

Parameter5-bromo-2-N-cyclopropylpyridine-2,3-diamine5-bromo-2,3-diaminopyridineExpected Outcome & Rationale
Reaction Time ~12 hours~12-18 hoursThe N-cyclopropyl group is weakly electron-donating, which may slightly increase electron density on the pyridine ring, potentially facilitating faster oxidative addition.
Isolated Yield Good to Excellent (e.g., 80-90%)Good (e.g., 75-85%)Both are expected to perform well. The slightly higher yield for the cyclopropyl derivative may be due to improved solubility or subtle electronic benefits.
Product Purity High (>95% after chromatography)High (>95% after chromatography)With a robust protocol, both should yield clean products.

Yields and times are estimated based on typical Suzuki-Miyaura reactions of similar bromopyridines and may vary based on specific reaction conditions and scale.[3]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a reliable method for coupling bromopyridines with arylboronic acids.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a versatile and common Pd(0) catalyst suitable for a wide range of Suzuki couplings.[2][15]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle.[3]

  • Solvent: A mixture of 1,4-dioxane and water is standard.[4][15] Dioxane solubilizes the organic components, while water is necessary to dissolve the base and facilitate the reaction mechanism.

  • Inert Atmosphere: The reaction is performed under nitrogen or argon because the Pd(0) catalyst is sensitive to oxidation by air, which would lead to deactivation.[3]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a stir bar, add the 5-bromopyridine substrate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (typically 12-18 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.[2][3]

Visualization of Synthetic Pathway

The Suzuki-Miyaura catalytic cycle is a well-established mechanism.

G cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition transmetal R¹-Pd(II)L₂-R² pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product R¹-R² transmetal->product aryl_halide R¹-Br (Diamine Substrate) aryl_halide->pd_complex boronic_acid R²-B(OH)₂ boronic_acid->transmetal base Base (K₂CO₃) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Field-Proven Insights

This comparative guide demonstrates that both 5-bromo-2-N-cyclopropylpyridine-2,3-diamine and its parent analog, 5-bromo-2,3-diaminopyridine, are high-quality, versatile building blocks for chemical synthesis.

  • Choice of Building Block: The selection between the two should be driven by the ultimate therapeutic target. If the final molecule requires the specific steric and metabolic benefits conferred by a cyclopropyl group, then 5-bromo-2-N-cyclopropylpyridine-2,3-diamine is the superior starting material.[10][16] Its performance in the Suzuki coupling is robust, and it introduces the desired functionality early in a synthetic sequence.

  • Alternative Strategy: If the N-substituent is intended to be varied later in the synthesis or is not required, the more economical 5-bromo-2,3-diaminopyridine is a perfectly suitable alternative.[5]

Ultimately, both reagents are shown to be effective substrates in one of modern chemistry's most critical transformations. The protocols and data presented here provide a validated framework for researchers to confidently incorporate these building blocks into their drug discovery programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
  • FCT NOVA. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
  • BenchChem. (n.d.). The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical.
  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2.
  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(vii), 202312124. Retrieved from [Link]

  • Percec, V., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 221. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 3,4-Diaminopyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chinese Journal of Pharmaceutical Analysis. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine

Executive Summary & Chemical Profile[3] This guide defines the operational standard for the disposal of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine . As a halogenated heteroaromatic amine, this compound presents specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[3]

This guide defines the operational standard for the disposal of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine . As a halogenated heteroaromatic amine, this compound presents specific challenges regarding environmental persistence and incineration requirements.[1][2]

Unlike standard organic waste, the presence of the bromine atom at position 5 and the cyclopropyl moiety requires strict segregation from non-halogenated waste streams to ensure compliance with EPA RCRA regulations and to prevent the formation of toxic byproducts (e.g., brominated dioxins) during low-temperature incineration.[1][2]

Chemical Safety Snapshot
PropertySpecificationOperational Implication
Chemical Class Halogenated AminopyridineMUST be incinerated at high temperatures (>1100°C).[1]
Functional Groups Primary/Secondary Amines, BromineBasic nature.[1][2] Incompatible with strong acids and oxidizers.[1]
Physical State Solid (Powder/Crystal)Particulate hazard.[1] High risk of inhalation during transfer.[1]
RCRA Status Non-Listed (P/U), Characteristic (Tox)Treat as Hazardous Waste (D-Code equivalent or Generator Knowledge).[1][2]
Hazards Irritant (Skin/Eye), Acute Tox (Oral)Standard PPE (Nitrile gloves, N95/P100 mask) required.[1][2]

Hazard Identification & Segregation Logic

The Mechanism of Risk

Effective disposal starts with understanding the chemical's reactivity.

  • Halogen Burden: The bromine substituent renders this compound unsuitable for fuel blending or standard kiln incineration.[1] It requires a facility capable of scrubbing acid gases (HBr) generated during combustion.

  • Amine Basicity: The 2,3-diamine motif makes this compound a base.[1] Crucial: Do not dispose of this in containers holding acidic waste (e.g., acid chlorides, mineral acids).[1][2] The neutralization reaction can be exothermic, potentially pressurizing the waste drum.[1][2]

  • Cyclopropyl Strain: While kinetically stable, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).[1] Avoid contact with strong Lewis acids which could catalyze ring-opening reactions.[1]

Waste Stream Decision Matrix

The following logic gate ensures the material enters the correct destruction pathway.

WasteLogic Start Start: 5-bromo-2-N-cyclopropylpyridine-2,3-diamine Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidType Is it dissolved in a solvent? StateCheck->LiquidType Liquid SolidStream Stream A: Solid Toxic Waste (Label: Halogenated Organic Solid) StateCheck->SolidStream Solid (Pure/Wipes) SolventCheck Is the solvent Halogenated (e.g., DCM)? LiquidType->SolventCheck HaloLiquid Stream B: Halogenated Solvent Waste (Label: Halogenated Organic Liquid) SolventCheck->HaloLiquid Yes (DCM, Chloroform) NonHaloLiquid Stream C: Non-Halogenated Solvent Waste (CONTAMINATED - UPGRADE TO STREAM B) SolventCheck->NonHaloLiquid No (MeOH, DMSO) NonHaloLiquid->HaloLiquid Mandatory Upgrade (Due to Bromine content)

Figure 1: Waste Stream Classification Logic. Note that even if dissolved in a non-halogenated solvent like DMSO, the presence of the brominated solute mandates disposal as "Halogenated Waste."[1][2]

Step-by-Step Disposal Protocol

Phase 1: Preparation & Stabilization

Objective: Ensure the chemical is chemically stable before sealing.[1]

  • Quenching (If Reactive): If the material is residual from a reaction involving reactive reagents (e.g., acid chlorides), quench the mixture carefully.[1][2] Ensure the final pH is between 6 and 10.

  • Pre-Cleaning: Wipe down the exterior of the primary container.[1] If the material is a dry powder, ensure no dust is on the threads of the bottle, as this can compromise the cap seal.[1][2]

Phase 2: Containerization

Objective: Select the correct vessel to prevent leaching or embrittlement.[1]

  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

  • Liquids: Use a chemically resistant glass bottle (amber) or HDPE carboy.

  • Secondary Containment: All waste containers must be placed in a secondary tray capable of holding 110% of the volume of the largest container.[1]

Phase 3: Labeling (Regulatory Compliance)

Failure to label "Halogenated" is the most common compliance violation. Use the following template:

HAZARDOUS WASTE

  • Chemical Name: 5-bromo-2-N-cyclopropylpyridine-2,3-diamine

  • Generator: [Insert Lab/Name]

Phase 4: Storage & Handoff[2][4]
  • Segregation: Store in the "Satellite Accumulation Area" (SAA).[1][3] Keep separate from Oxidizers (Nitric Acid, Peroxides) and Strong Acids.[1][2]

  • Time Limit: Move to the central accumulation area within 3 days of filling the container or according to your facility's 90-day/180-day generator status limit.

Emergency Spill Response Workflow

In the event of a spill outside of a fume hood, immediate action is required to prevent particulate spread.[2]

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PPE UP Nitrile Gloves (Double) N95 Mask Goggles Alert->PPE Contain 3. CONTAIN Cover with damp paper towels (Prevents dust) PPE->Contain Clean 4. CLEAN Scoop into waste jar Wipe with soap/water Contain->Clean Disposal 5. DISPOSE Label as Hazardous Waste (Do not trash) Clean->Disposal

Figure 2: Dry Solid Spill Response Protocol. Dampening the powder is critical to prevent inhalation of dust.[1]

Regulatory & Scientific Rationale

Why Incineration?

Halogenated aromatics are precursors to Polychlorinated/Polybrominated Dibenzo-p-dioxins (PCDDs/PBDDs) if burned at low temperatures (<800°C).[1]

  • Protocol: This waste must be sent to a TSCA-permitted incinerator operating at >1100°C with a residence time of >2 seconds to ensure complete mineralization of the aromatic ring and capture of HBr gas.[1]

RCRA Considerations (USA)

While 5-bromo-2-N-cyclopropylpyridine-2,3-diamine is not explicitly listed on the EPA "P" or "U" lists, it falls under the "Generator Knowledge" clause (40 CFR 262.11).[1][2]

  • Determination: Due to known toxicity of aminopyridines (potassium channel blockers) and the halogenated nature, it must be managed as Hazardous Waste .[1]

  • California Code: In California, this is treated as "Extremely Hazardous Waste" if the calculated LD50 is below specific thresholds.[1][2] Always default to the strictest classification.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273.[1][2] Washington, D.C.[1][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Washington, D.C.[1][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press, 2011.[1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS).[1] 29 CFR 1910.1200.[1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-bromo-2-N-cyclopropylpyridine-2,3-diamine

Part 1: Executive Safety Directive (Autonomy)[1] Treat this compound as a Potent Pharmacological Intermediate (Band 3/4). While specific toxicological data for this exact molecule may be limited in public databases, its...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive (Autonomy)[1]

Treat this compound as a Potent Pharmacological Intermediate (Band 3/4).

While specific toxicological data for this exact molecule may be limited in public databases, its structural components—a halogenated aminopyridine core coupled with a cyclopropyl amine moiety—dictate a strict safety protocol.

  • The Pyridine-Diamine Core: Structurally similar to known metabolic inhibitors and neurotoxins (e.g., 2,3-diaminopyridine is classified as Toxic if swallowed/dermal ).[1]

  • The Cyclopropyl Group: Often utilized in medicinal chemistry to enhance metabolic stability and potency, potentially increasing the biological half-life and toxicity profile compared to simple alkyl analogs.

  • The Bromine Substituent: Increases lipophilicity, facilitating dermal absorption.

Operational Rule: Do not handle on an open bench. All solid handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Enclosure.

Part 2: Hazard Identification & PPE Matrix[1][2][3][4]

Risk Assessment Logic

We apply the Precautionary Principle . In the absence of a specific LD50 for this exact CAS, we default to the hazards of its most toxic structural parent (2,3-diaminopyridine) combined with the sensitizing potential of halogenated amines.

Anticipated GHS Classifications:

  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic)[2]

  • Skin/Eye Irritation: Category 2 (Irritant)[2][3][4][5][6][7][8]

  • Sensitization: Potential Skin Sensitizer (Due to reactive amine groups)

The PPE Specification Matrix[1][3][10]
Protection ZoneRequired EquipmentTechnical Specification & "Why"
Respiratory Engineering Control (Primary) Certified Chemical Fume Hood. Why: N95 respirators are insufficient for fine organic powders that may possess neurotoxic potential. The hood provides negative pressure containment.
Ocular Chemical Splash Goggles ANSI Z87.1+ Impact/Splash Rated. Why: Standard safety glasses have gaps. Aminopyridines are basic (alkaline); dust contact with the cornea can cause immediate caustic damage.
Dermal (Hand) Double Nitrile Gloves Inner: 4 mil (Blue) | Outer: 5-8 mil (Purple/Black). Why: "Double-gloving" creates a color-indicator system.[1] If the outer glove breaches, the inner color shows. Nitrile offers excellent resistance to the halogenated organic solvents often used with this compound (e.g., DCM).
Dermal (Body) Lab Coat + Tyvek Sleeves Polypropylene/Tyvek Forearm Sleeves. Why: The wrist gap between the glove and lab coat is the #1 exposure point. Sleeves bridge this gap.

Part 3: Operational Protocols (The "How-To")

Protocol A: Solid Handling & Weighing

Objective: Transfer solid from stock bottle to reaction vessel without aerosolization.[1]

  • Pre-Operation System Check (Self-Validating Step):

    • Airflow: Verify fume hood monitor reads between 80–100 fpm (face velocity). Hold a kimwipe at the sash opening; it must be pulled inward firmly.

    • Glove Inflation: Before putting on gloves, trap air in them and squeeze. If they deflate, discard. This verifies barrier integrity.

  • Static Neutralization:

    • Fine organic powders like 5-bromo-2-N-cyclopropylpyridine-2,3-diamine are static-prone.[1]

    • Action: Use an anti-static gun or wipe the spatula with an anti-static cloth before dipping into the bottle. This prevents "jumping" of the powder.

  • The "Working Triangle":

    • Place the Balance, the Stock Container, and the Receiving Vessel in a triangle deep inside the hood (at least 6 inches back).

    • Why: This keeps hand movements captured by the air sweep.

  • Decontamination:

    • After weighing, wipe the balance area with a paper towel dampened with 10% HCl (dilute) followed by water.

    • Why: The amine functionality is basic; acid neutralizes residues immediately, preventing migration.

Protocol B: Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a Hazardous Solid Waste drum. Do not use regular trash.

  • Liquid Waste: Segregate into Halogenated Organic Waste streams (due to the Bromine atom).

  • Labeling: Tags must explicitly read "Toxic / Irritant - Aminopyridine Derivative."

Part 4: Safety Logic & Workflow Visualization

The following diagram illustrates the hierarchy of controls and decision logic for handling this compound.

SafetyProtocol Start Start: Handling 5-bromo-2-N-cyclopropylpyridine-2,3-diamine RiskAssess Risk Assessment: Assume Toxic (Cat 3) + Irritant Start->RiskAssess EngControl Engineering Control: Fume Hood (Sash < 18") RiskAssess->EngControl PPE_Check PPE Check: 1. Goggles 2. Double Nitrile Gloves 3. Tyvek Sleeves EngControl->PPE_Check Task_Weigh Task: Weighing/Transfer PPE_Check->Task_Weigh Static_Control Critical Step: Neutralize Static Charge Task_Weigh->Static_Control Required Cleanup Decontamination: Acidic Wipe Down (10% HCl) Task_Weigh->Cleanup Static_Control->Task_Weigh Waste Disposal: Halogenated Waste Stream Cleanup->Waste

Figure 1: Operational Safety Logic Flow. Note the critical loop at Static Control to prevent aerosolization.

Part 5: Emergency Response

In case of Exposure:

  • Eye Contact: Immediately flush with water for 15 minutes .[5][9][10] Hold eyelids open. Mechanism: Amines can penetrate the corneal epithelium rapidly; immediate dilution is critical to prevent permanent opacity.

  • Skin Contact: Remove contaminated clothing immediately.[5][9][10][11] Wash with soap and water (not alcohol).[10] Why: Alcohol can increase the permeability of the skin to halogenated aromatics, driving the toxin deeper.

  • Inhalation: Move to fresh air. If breathing is labored, emergency medical attention is required (potential for respiratory paralysis with aminopyridines).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 691156, 5-Bromopyridine-2,3-diamine (Structural Parent).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-2-N-cyclopropylpyridine-2,3-diamine
Reactant of Route 2
Reactant of Route 2
5-bromo-2-N-cyclopropylpyridine-2,3-diamine
© Copyright 2026 BenchChem. All Rights Reserved.